1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate
Description
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Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroethanone;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO.C2H2O4/c15-14(16,17)13(19)12-6-8-18(9-7-12)10-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,12H,6-10H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBXILJPBZWOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C(F)(F)F)CC2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678069 | |
| Record name | Oxalic acid--1-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroethan-1-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198286-70-2 | |
| Record name | Oxalic acid--1-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroethan-1-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate
An In-Depth Technical Guide to the Physicochemical Properties of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone Oxalate
Abstract
This technical guide provides a comprehensive overview of the anticipated physicochemical properties of this compound (CAS No. 1198286-70-2). While specific experimental data for this compound is not extensively published, this document synthesizes information from structurally related analogues and established principles of medicinal chemistry to predict its key characteristics. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination and verification of these properties. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel pharmaceutical candidates.
Introduction and Molecular Rationale
This compound is a molecule of significant interest, structurally composed of three key moieties: a 1-benzylpiperidine core, a trifluoroethanone functional group, and an oxalate counter-ion. Understanding the contribution of each component is critical to predicting its behavior in both chemical and biological systems.
-
The Piperidine Scaffold: The piperidine ring is a ubiquitous structural motif in medicinal chemistry, present in numerous approved pharmaceuticals.[1][2] Its saturated, six-membered heterocyclic structure can confer favorable physicochemical properties, such as improved solubility and the ability to modulate lipophilicity.[3][4] The N-benzyl group adds significant lipophilicity and can be crucial for interactions with biological targets.
-
The Trifluoromethyl Ketone Group: Trifluoromethyl ketones (TFMKs) are potent electrophiles due to the strong electron-withdrawing nature of the trifluoromethyl group.[5][6] This moiety is known to form stable, reversible covalent adducts with nucleophilic residues (like cysteine or serine) in enzyme active sites, making it a valuable "warhead" for inhibitor design.[6][7] In solution, TFMKs exist in equilibrium with their hydrate form, which can act as a hydrogen-bond donor.[8]
-
The Oxalate Salt Form: The conversion of a free base into a salt is a fundamental strategy in drug development to enhance properties like aqueous solubility, stability, and crystallinity.[9][10] Oxalic acid is a common counter-ion used to form crystalline salts with basic compounds, which can improve handling and dissolution characteristics.[10][11] The formation of the oxalate salt of the basic piperidine nitrogen is expected to significantly influence the compound's overall solubility and solid-state properties.[9]
This guide will systematically outline the predicted properties of this tripartite molecule and provide robust methodologies for their experimental validation.
Predicted Physicochemical Profile
The following table summarizes the core identifying and predicted physicochemical properties of this compound. These predictions are derived from its chemical structure and data on analogous compounds.
| Property | Value / Prediction | Rationale & Scientific Justification |
| CAS Number | 1198286-70-2 | Unique numerical identifier assigned by the Chemical Abstracts Service.[12] |
| Molecular Formula | C₁₆H₁₈F₃NO₅ | Derived from the chemical structure of the oxalate salt.[13] |
| Molecular Weight | 361.31 g/mol | Calculated based on the atomic weights of the constituent atoms in the molecular formula.[13] |
| Appearance | White to off-white crystalline solid | Organic salts are typically crystalline solids at room temperature. The absence of extended chromophores suggests a white or near-white color. |
| Melting Point | Predicted: 160-190 °C | Salt formation generally increases the melting point compared to the free base by introducing strong ionic interactions in the crystal lattice.[14] Oxalate salts of similar organic molecules often exhibit melting points in this range.[10] A sharp melting range (e.g., 0.5-1.0 °C) would be indicative of high purity. |
| Aqueous Solubility | pH-dependent; low intrinsic solubility of the free base, enhanced by salt formation. | The bulky, lipophilic benzylpiperidine moiety suggests low aqueous solubility for the free base. The oxalate salt form is expected to significantly improve solubility, especially in acidic to neutral pH where the piperidine nitrogen remains protonated.[15] However, at higher pH, conversion to the less soluble free base may occur. |
| pKa (Piperidine Nitrogen) | Predicted: 8.0 - 9.5 | The pKa of the conjugate acid of the piperidine nitrogen is critical for its ionization state. Non-fluorinated N-alkyl piperidines typically have pKa values in the 9-11 range. The electron-withdrawing effect of the trifluoroethanone group at the 4-position is expected to lower this value.[2] |
| LogP (Octanol-Water) | Predicted: 2.5 - 3.5 (for the free base) | The XLogP3-AA is a computed value.[12] The N-benzyl group significantly increases lipophilicity. This value is a key indicator of membrane permeability and potential for oral absorption. |
Methodologies for Experimental Characterization
The following sections provide detailed, step-by-step protocols for the empirical determination of the key physicochemical properties.
Melting Point Determination
Causality: The melting point is a fundamental physical property that provides a quick and reliable indication of a compound's purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.
Protocol:
-
Sample Preparation: Finely grind a small amount of the crystalline sample into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample into the sealed end to a height of 2-3 mm.[16]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to determine an approximate melting range. Allow the apparatus to cool.
-
Accurate Determination: Using a fresh sample, heat the block to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.[17]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.
pH-Dependent Aqueous Solubility
Causality: For an ionizable compound, solubility is highly dependent on the pH of the medium, which governs the ratio of the ionized (more soluble) to the non-ionized (less soluble) form. This profile is critical for predicting a drug's dissolution and absorption in the gastrointestinal tract.[18][19]
Protocol (Equilibrium Shake-Flask Method):
-
Buffer Preparation: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8) as recommended by regulatory guidelines.[18]
-
Sample Addition: Add an excess amount of the compound to a known volume of each buffer in separate vials. The excess solid should be visible to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration (using a filter that does not bind the compound).
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Calculate the solubility at each pH point in mg/mL. Plot solubility versus pH to generate the pH-solubility profile.
Caption: Workflow for pH-dependent solubility determination.
Spectroscopic and Spectrometric Characterization
Causality: NMR provides unambiguous structural information by probing the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F). For a novel compound, NMR is essential for confirming the chemical structure and assessing purity. The presence of fluorine makes ¹⁹F NMR a particularly powerful and sensitive tool.[1][4]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃ if the free base is analyzed). Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.
-
¹H NMR: Acquire a proton NMR spectrum. Expected signals include aromatic protons from the benzyl group (~7.2-7.5 ppm), a singlet for the benzylic CH₂ (~3.5-4.0 ppm), and complex multiplets for the piperidine ring protons (~1.5-3.5 ppm).
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. Distinct signals are expected for the aromatic carbons, the piperidine carbons, the benzylic carbon, and the carbonyl carbon of the ketone. The C-F coupling will likely split the signals of the trifluoroethanone moiety.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine NMR spectrum. A single, sharp signal is expected for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift will be characteristic of a trifluoromethyl ketone.[20][21]
Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes of covalent bonds.[22] It is excellent for confirming the presence of key groups like carbonyls, C-F bonds, and the oxalate counter-ion.
Protocol:
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Spectral Analysis: Identify characteristic absorption bands:
-
~1740-1760 cm⁻¹: C=O stretch (trifluoromethyl ketone).
-
~1100-1300 cm⁻¹: Strong C-F stretching vibrations.
-
~1650-1720 cm⁻¹ & ~1200-1300 cm⁻¹: Asymmetric and symmetric C=O stretches from the oxalate counter-ion.
-
~2800-3000 cm⁻¹: C-H stretching from alkyl and aromatic groups.
-
Broad O-H stretch (~2500-3300 cm⁻¹): Possible from the carboxylic acid groups of oxalate.
-
Causality: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Tandem MS (MS/MS) fragments the molecule, and the resulting fragmentation pattern serves as a molecular fingerprint that helps elucidate the structure.[23]
Protocol (ESI-MS/MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Ionization: Introduce the sample into an electrospray ionization (ESI) source coupled to a mass spectrometer. In positive ion mode, the protonated molecule of the free base, [M+H]⁺, is expected at m/z corresponding to C₁₄H₁₆F₃NO + H⁺.
-
Full Scan (MS1): Acquire a full scan mass spectrum to identify the molecular ion peak.
-
Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID).
-
Fragmentation Analysis: Analyze the resulting product ion spectrum. Key fragmentation pathways for the benzylpiperidine core often involve α-cleavage next to the nitrogen, leading to the loss of the benzyl group or ring-opening fragments.[24]
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
Conclusion
This compound integrates several structural features of high interest in modern drug discovery. Based on its constituent parts, it is predicted to be a crystalline solid with pH-dependent aqueous solubility, enhanced by its oxalate salt form. The presence of the trifluoromethyl ketone moiety suggests potential utility as a covalent-reversible enzyme inhibitor. This guide provides a robust framework of established analytical protocols for the comprehensive physicochemical characterization of this compound. The successful execution of these methodologies will provide the critical data necessary to advance its development as a potential therapeutic agent.
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PubMed. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Available at: [Link]
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Wiley Online Library. Guide to fluorine NMR for organic chemists. Available at: [Link]
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An In-Depth Technical Guide to Identifying the Biological Targets of Benzylpiperidine Trifluoroethanone Compounds
Abstract
The benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous agents targeting the central nervous system (CNS).[1] The introduction of a trifluoroethanone moiety presents a unique chemical modification, suggesting the potential for novel pharmacological activities and interactions with biological targets. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the ketone functional group may act as a key hydrogen bond acceptor or a reactive handle for covalent interactions.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate the biological targets of novel benzylpiperidine trifluoroethanone (BP-TFE) compounds. We will explore hypothesis-driven approaches based on structural analogy, detail robust experimental workflows for target identification and validation, and outline computational methods for target prediction. This document is structured to serve as a practical manual, blending established principles with detailed, actionable protocols to navigate the complexities of target deconvolution.
Introduction to Benzylpiperidine Trifluoroethanone (BP-TFE) Scaffolds
Chemical Features and Pharmacological Significance
The BP-TFE chemical class combines two pharmacologically significant motifs:
-
Benzylpiperidine Scaffold : This core structure is prevalent in a wide range of CNS-active drugs.[1] Depending on substitution patterns, derivatives have shown affinity for monoamine transporters (dopamine, norepinephrine, serotonin), cholinesterases, opioid receptors, and sigma receptors.[4][5][6][7] The piperidine nitrogen is typically protonated at physiological pH, allowing for ionic interactions with target proteins, while the benzyl group engages in hydrophobic and aromatic (π-π) interactions.[8]
-
Trifluoroethanone Moiety : Trifluoromethylketones (TFKs) are recognized as potent inhibitors of various hydrolytic enzymes, including carboxylesterases and serine proteases.[2] The highly electrophilic ketone, activated by the adjacent trifluoromethyl group, can form stable, yet often reversible, hemiacetal or hemiketal adducts with active site serine or cysteine residues.[3][9] This suggests that BP-TFE compounds may act as potent enzyme inhibitors.
The combination of these two moieties in a single molecule creates a compelling case for a multi-pronged target identification strategy.
Rationale for Target Identification: A Reverse Pharmacology Approach
For a novel chemical class like BP-TFE, where the primary biological targets are unknown, a "reverse pharmacology" or target-based discovery approach is the most logical path forward.[10] This strategy begins with the identification of a molecular target and subsequently evaluates the therapeutic potential of compounds that modulate this target.[11] This is in contrast to classical pharmacology, which starts with an observed phenotype and then works to identify the responsible molecular target.[10] The process involves generating hypotheses based on structural similarities, followed by systematic screening and validation.[12]
Primary Hypothesized Target Classes
Based on the known pharmacology of the benzylpiperidine scaffold and the chemical properties of the trifluoroethanone group, we can hypothesize several primary target classes.
Monoaminergic System Targets
The structural similarity of the benzylpiperidine core to known monoamine reuptake inhibitors and monoamine oxidase inhibitors (MAOIs) makes this system a primary area of investigation.[13]
-
Monoamine Oxidase (MAO-A and MAO-B) : MAOs are mitochondrial flavoenzymes that catabolize neurotransmitters like dopamine, serotonin, and norepinephrine.[13] Numerous piperidine-containing compounds are potent MAO inhibitors.[14][15][16] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.[16]
-
Monoamine Transporters (DAT, NET, SERT) : These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft. 2-Benzylpiperidine and 4-benzylpiperidine have been shown to inhibit dopamine reuptake and promote norepinephrine release, respectively.[5][7]
Cholinergic System Targets
The benzylpiperidine moiety is a key component of donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[17][18]
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : These serine hydrolases are responsible for the breakdown of the neurotransmitter acetylcholine. The benzylpiperidine group can bind to the catalytic site of AChE, and numerous derivatives have been developed as potent inhibitors.[4][8][19][20] Given that the trifluoroethanone group is a potent inhibitor of serine hydrolases, BP-TFE compounds are strong candidates for novel cholinesterase inhibitors.[3]
Other Potential CNS and Systemic Targets
-
Sigma Receptors (σ1 and σ2) : Many benzylpiperidine derivatives show high affinity for sigma receptors, which are implicated in a variety of neurological conditions.[1][6]
-
Opioid Receptors (μ, δ, κ) : The benzylpiperidine scaffold is also found in ligands for opioid receptors, suggesting potential applications in pain management.[6]
-
Carboxylesterases (CEs) : These enzymes are critical for the metabolism of many ester-containing drugs. Trifluoromethylketones are known to be exceptionally potent inhibitors of CEs.[2][21] Interaction with these enzymes could have significant implications for drug-drug interactions.
-
Monoacylglycerol Lipase (MAGL) : This enzyme degrades the endocannabinoid 2-arachidonoylglycerol. Benzylpiperidine-based compounds have recently been identified as reversible MAGL inhibitors, suggesting a role in inflammation and nociception.[22][23]
Experimental Workflows for Target Identification & Validation
A multi-tiered approach combining broad, unbiased screening with focused, hypothesis-driven assays is essential for efficient target deconvolution.[12][24][25]
Workflow 1: In Vitro Biochemical Assays for Enzyme Inhibition
Causality and Rationale: This workflow directly tests the hypothesis that the trifluoroethanone moiety will drive inhibition of key enzymes. Starting with direct biochemical assays is a cost-effective and high-throughput method to rapidly confirm or refute primary hypotheses before moving to more complex cellular systems. The choice of a luminescent assay format, such as the MAO-Glo™ assay, provides high sensitivity and is less susceptible to interference from compound autofluorescence compared to fluorescent methods.[26][27]
This protocol is adapted from the Promega MAO-Glo™ Assay technical bulletin.[28][29]
-
Compound Preparation : Prepare a serial dilution of the BP-TFE test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point concentration curve.
-
Reagent Preparation :
-
Assay Plate Setup (96-well, white, flat-bottom) :
-
Add 25 µL of the diluted MAO substrate solution to each well.
-
Add 0.5 µL of the test compound serial dilutions to sample wells in duplicate.
-
Add 0.5 µL of a standard inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) as a positive control.
-
Add 0.5 µL of DMSO to "100% activity" control wells.
-
-
Enzyme Addition :
-
Dilute recombinant human MAO-A or MAO-B enzyme in the appropriate reaction buffer. The final concentration should be determined empirically to yield a robust signal.
-
Add 25 µL of the diluted enzyme solution to all wells except "no enzyme" blanks.
-
-
Incubation : Incubate the plate for 60 minutes at room temperature, preferably on a plate shaker to ensure mixing.[30]
-
Detection :
-
Data Acquisition : Measure luminescence using a plate-reading luminometer.
-
Calculation : Normalize the data by subtracting the "no enzyme" background and setting the DMSO control as 100% activity.
-
Curve Fitting : Plot the percent inhibition versus the logarithm of the compound concentration and fit the data using a non-linear regression model (variable slope, four parameters) to determine the IC50 value.
-
Data Summary : Present the results in a clear, tabular format.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| BP-TFE-001 | 0.25 | 5.8 | 23.2 |
| BP-TFE-002 | 4.1 | 1.2 | 0.29 |
| Clorgyline | 0.008 | 3.5 | 437.5 |
| Selegiline | 2.1 | 0.015 | 0.007 |
Table 1: Hypothetical inhibition data for BP-TFE compounds against MAO-A and MAO-B.
Caption: Workflow for the in vitro MAO-Glo™ biochemical assay.
Workflow 2: Cell-Based Assays for GPCR Functional Activity
Causality and Rationale: While biochemical assays measure direct interactions, cell-based functional assays provide crucial information about a compound's activity in a more physiologically relevant context.[31][32] They can distinguish between agonists, antagonists, and allosteric modulators, and are essential for understanding how a compound affects cellular signaling cascades.[33][34] Measuring downstream second messengers (e.g., Ca2+, cAMP) provides a functional readout of receptor activation or inhibition.[35]
This protocol is a general method for assessing activity at Gq-coupled receptors (e.g., M1 muscarinic, α1-adrenergic), which signal via intracellular calcium release.
-
Cell Culture : Culture a cell line stably overexpressing the GPCR of interest (e.g., HEK293 or CHO cells) in a 96-well, black-walled, clear-bottom plate until confluent.
-
Dye Loading :
-
Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's protocol, often including an agent like probenecid to prevent dye extrusion.
-
Remove the culture medium and add 100 µL of the dye loading solution to each well.
-
-
Incubation : Incubate the plate for 60 minutes at 37°C in the dark.
-
Compound Addition :
-
Place the plate into a fluorescent plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).
-
For Agonist Mode : Inject a serial dilution of the BP-TFE test compound and measure the fluorescence signal over time (typically 2-3 minutes).
-
For Antagonist Mode : Pre-incubate the cells with the BP-TFE test compound for 15-30 minutes, then inject a known agonist at its EC80 concentration and measure the fluorescence signal.
-
-
Data Acquisition : Record the fluorescence intensity before and after compound/agonist addition. The signal is typically measured as the peak fluorescence response over baseline.
-
Agonist Mode : Plot the peak fluorescence response against the log of compound concentration to determine the EC50 (potency) and Emax (efficacy) relative to a standard agonist.
-
Antagonist Mode : Plot the response to the fixed agonist concentration against the log of the BP-TFE compound concentration to determine the IC50.
Workflow 3: Broad Target Profiling and Unbiased Approaches
Causality and Rationale: While hypothesis-driven assays are efficient, they can miss unexpected targets. Unbiased, broad-based screening is crucial for identifying novel mechanisms of action and potential off-target liabilities that could lead to toxicity.[24] Methods like affinity chromatography coupled with mass spectrometry (AC-MS) or genetic screens (e.g., CRISPR) can identify direct binding partners without prior assumptions.[25][36][37]
-
Probe Synthesis : Synthesize an analog of the BP-TFE compound with a linker and a reactive group for immobilization onto a solid support (e.g., NHS-ester for coupling to amine-functionalized beads).[24]
-
Immobilization : Covalently attach the synthesized probe to agarose or magnetic beads.
-
Protein Binding : Incubate the immobilized probe with a cell lysate or tissue homogenate to allow target proteins to bind.
-
Washing : Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution : Elute the specifically bound proteins from the beads.
-
Proteomic Analysis : Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (LC-MS/MS).[25]
In Silico and Computational Approaches
Causality and Rationale: Computational methods provide a rapid, cost-effective way to prioritize experimental efforts by predicting potential targets based on molecular similarity and structural compatibility.[38][39] These in silico approaches can generate new hypotheses and help rationalize experimental findings.
Target Prediction via Molecular Similarity
Tools like the Similarity Ensemble Approach (SEA) or SwissTargetPrediction compare a query molecule to a database of known ligands with annotated biological targets.[38][40][41] The underlying principle is that structurally similar molecules are likely to bind to similar protein targets.
Molecular Docking
Once a high-priority target is identified (e.g., MAO-B from biochemical screening), molecular docking can be used to predict the binding mode and affinity of the BP-TFE compound. This involves computationally placing the ligand into the 3D structure of the protein's active site and scoring the interaction. This can provide structural insights into the observed activity and guide the design of more potent analogs.
Computational Workflow Visualization
Caption: In silico workflow for target prediction and validation.
Conclusion and Future Directions
The identification of biological targets for novel compound series like benzylpiperidine trifluoroethanones is a cornerstone of modern drug discovery. The strategy outlined in this guide—combining hypothesis-driven biochemical and cell-based assays with unbiased and computational approaches—provides a robust and efficient pathway for target deconvolution. Initial findings from enzyme inhibition assays will guide further investigation into cellular activity and potential therapeutic applications, for instance, in neurodegenerative diseases (MAO or AChE inhibition) or pain and inflammation (MAGL inhibition). A thorough understanding of a compound's primary targets and off-target activities is essential for advancing a chemical series toward preclinical development.
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In Silico Modeling of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone Oxalate: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico evaluation of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate, a novel compound with significant therapeutic potential. We delineate a systematic and scientifically rigorous workflow, commencing with target identification based on structural-class analysis, followed by detailed protocols for molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and ADMET prediction. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each stage of the computational analysis. The overarching goal is to furnish a self-validating in silico protocol that enables the robust prediction of the compound's bioactivity and drug-like properties, thereby accelerating its journey through the drug discovery pipeline.
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
The confluence of a benzylpiperidine moiety and a trifluoromethyl ketone warhead in this compound presents a compelling case for its investigation as a novel therapeutic agent. The benzylpiperidine scaffold is a well-established pharmacophore found in numerous centrally active drugs, valued for its ability to interact with a variety of receptors and transporters in the central nervous system (CNS).[1] Concurrently, the trifluoromethyl ketone group is a potent, often reversible, inhibitor of serine hydrolases, a class of enzymes implicated in a wide range of physiological and pathological processes.[2][3]
The high electronegativity of the fluorine atoms renders the carbonyl carbon of the trifluoromethyl ketone highly electrophilic, making it an excellent candidate for interacting with the catalytic residues of target enzymes.[3] This whitepaper will focus on a plausible and high-value biological target for this compound: Fatty Acid Amide Hydrolase (FAAH) . FAAH is a serine hydrolase that plays a crucial role in the degradation of endocannabinoids, such as anandamide.[2][4] Inhibition of FAAH has emerged as a promising therapeutic strategy for the management of pain, anxiety, and inflammatory disorders.[4][5]
This guide will lay out a comprehensive in silico modeling cascade to thoroughly investigate the interaction of this compound with FAAH and to predict its broader pharmacological profile.
The In Silico Modeling Workflow: A Multi-Pillar Approach
Our in silico evaluation is structured around a multi-pillar workflow designed to provide a holistic understanding of the compound's potential. This workflow is not merely a sequence of computational experiments but a logical progression of inquiry, where the results of each step inform the next.
Caption: The integrated in silico workflow for the evaluation of this compound.
Phase 1: Foundational Steps - Target Identification and Ligand Preparation
Target Identification: Why Fatty Acid Amide Hydrolase (FAAH)?
The selection of a relevant biological target is the cornerstone of a meaningful in silico study. Our choice of FAAH is predicated on the following evidence-based reasoning:
-
Trifluoromethyl Ketones as a Privileged Scaffold for FAAH Inhibition: An extensive body of literature has established trifluoromethyl ketones as potent inhibitors of FAAH.[2][6] The electrophilic nature of the trifluoromethyl ketone carbonyl group makes it highly susceptible to nucleophilic attack by the catalytic serine residue (Ser241) in the FAAH active site, forming a stable hemiacetal adduct.[2]
-
The Role of the Benzylpiperidine Moiety: The benzylpiperidine scaffold can be rationalized to occupy the hydrophobic binding pocket of FAAH, a region that typically accommodates the fatty acid tail of endogenous substrates like anandamide. This structural feature can contribute significantly to binding affinity and selectivity.
Ligand and Protein Preparation: Ensuring Data Integrity
The fidelity of in silico predictions is critically dependent on the quality of the input structures.
Ligand Preparation Protocol:
-
2D to 3D Conversion: The 2D structure of this compound will be sketched using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D structure using a molecular modeling software package (e.g., Avogadro, MOE).
-
Oxalate Counter-ion Removal: For docking and simulation studies, the oxalate counter-ion will be removed, and the parent molecule will be treated as a free base. The protonation state of the piperidine nitrogen will be assigned based on a physiological pH of 7.4.
-
Energy Minimization: The 3D structure will be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
Protein Preparation Protocol:
-
PDB Structure Acquisition: A high-resolution crystal structure of human FAAH in complex with an inhibitor will be retrieved from the Protein Data Bank (PDB; e.g., PDB ID: 3PPM).
-
Structure Cleanup: All non-essential water molecules, co-factors, and existing ligands will be removed from the PDB file.
-
Protonation and Optimization: Hydrogen atoms will be added to the protein structure, and the protonation states of ionizable residues will be assigned based on physiological pH. The structure will then be subjected to a constrained energy minimization to relieve any steric clashes.
Phase 2: Probing the Interaction - Molecular Docking and Dynamics
Molecular Docking: Predicting the Binding Pose and Affinity
Molecular docking predicts the preferred orientation of a ligand within a protein's active site and estimates the strength of the interaction.
Molecular Docking Workflow:
Caption: The sequential steps involved in a molecular dynamics simulation.
Detailed Protocol:
-
System Setup: The top-ranked protein-ligand complex from docking will be placed in a periodic box of water molecules, and counter-ions will be added to neutralize the system.
-
Minimization and Equilibration: The system will be subjected to energy minimization to remove any bad contacts. This will be followed by a two-step equilibration phase: first under constant volume and temperature (NVT) and then under constant pressure and temperature (NPT).
-
Production Run: A production MD simulation of at least 100 nanoseconds will be performed to generate a trajectory of the complex's motion.
-
Trajectory Analysis: The trajectory will be analyzed to assess the stability of the protein-ligand complex by calculating parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). The persistence of key intermolecular interactions (e.g., hydrogen bonds) will also be monitored.
Expected Insights: MD simulations will validate the stability of the predicted binding pose from docking and provide a more realistic representation of the interactions within the dynamic biological environment.
Phase 3: Predictive Modeling for Drug-Likeness
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While we are focusing on a single compound, understanding the principles of QSAR is crucial for its future optimization. For this guide, we will outline a hypothetical QSAR study based on a dataset of known FAAH inhibitors.
QSAR Modeling Protocol:
-
Dataset Curation: A dataset of structurally diverse FAAH inhibitors with their corresponding experimental bioactivities (e.g., IC50 values) will be compiled from the literature.
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) will be calculated for each compound in the dataset.
-
Model Building and Validation: A statistical method, such as partial least squares (PLS) or a machine learning algorithm, will be used to build a QSAR model. The predictive power of the model will be rigorously validated using internal and external validation techniques.
Application to the Target Compound: The developed QSAR model can then be used to predict the bioactivity of this compound, providing a quantitative estimate of its potential potency.
ADMET Prediction: Assessing the Druggability Profile
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage failures in drug development.
ADMET Prediction Parameters and Tools:
A variety of in silico tools and web servers (e.g., SwissADME, pkCSM) will be used to predict the following key ADMET properties:
| Property Category | Predicted Parameter | Rationale for Assessment |
| Absorption | Human Intestinal Absorption (HIA) | Predicts oral bioavailability. |
| Caco-2 Permeability | In vitro model for intestinal absorption. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Crucial for CNS-acting drugs. |
| Plasma Protein Binding (PPB) | Affects the free concentration of the drug. | |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. |
| CYP Substrate Prediction | Identifies metabolic pathways. | |
| Excretion | Total Clearance | Indicates the rate of drug elimination. |
| Toxicity | AMES Mutagenicity | Predicts the potential to cause genetic mutations. |
| hERG Inhibition | Assesses the risk of cardiotoxicity. | |
| Hepatotoxicity | Predicts the potential for liver damage. |
Data Interpretation: The predicted ADMET profile will be analyzed to identify any potential liabilities that may hinder the compound's development.
Data Synthesis and Future Directions
The culmination of this in silico modeling cascade will be a comprehensive report that synthesizes the findings from all stages of the investigation. This report will provide a multi-faceted prediction of the bioactivity, binding mechanism, and drug-like properties of this compound.
Key Deliverables:
-
A validated binding model of the compound within the FAAH active site.
-
An assessment of the stability of the protein-ligand complex.
-
A predicted bioactivity value from a robust QSAR model.
-
A comprehensive ADMET profile highlighting potential assets and liabilities.
Based on this integrated analysis, a "Go/No-Go" decision can be made regarding the progression of this compound to the next stage of experimental validation, which would include in vitro enzyme inhibition assays and cell-based studies. This in silico-first approach significantly de-risks the drug discovery process, saving valuable time and resources.
References
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Boger, D. L., & Cravatt, B. F. (2000). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Opinion in Chemical Biology, 4(4), 430-436. [Link]
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Patricelli, M. P., & Cravatt, B. F. (1999). Trifluoromethyl ketone inhibitors of fatty acid amide hydrolase: a probe of structural and conformational features contributing to inhibition. Bioorganic & Medicinal Chemistry Letters, 9(2), 265-270. [Link]
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Buczynski, M. W., & Parsons, L. H. (2010). α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase: Exploration of Conformational Constraints in the Acyl Side Chain. Journal of Medicinal Chemistry, 53(9), 3878-3889. [Link]
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Fegley, D., Gaetani, S., Duranti, A., Tontini, A., Mor, M., Tarzia, G., & Piomelli, D. (2005). Characterization of the fatty acid amide hydrolase inhibitor URB597: effects on anandamide and oleoylethanolamide levels in vivo. Journal of Pharmacology and Experimental Therapeutics, 313(1), 352-358. [Link]
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Chen, Y., & Li, D. (2018). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. European Journal of Medicinal Chemistry, 157, 107-116. [Link]
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Spectral analysis (NMR, MS, IR) of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate
An In-depth Technical Guide to the Spectral Analysis of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone Oxalate
Introduction: The Analytical Imperative for a Complex Moiety
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of regulatory approval, intellectual property protection, and understanding structure-activity relationships (SAR). The compound 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone, in its stable oxalate salt form, presents a fascinating analytical challenge. It incorporates several key pharmacophoric features: a flexible N-benzylpiperidine scaffold, crucial for interactions with various biological targets[1], and a highly electronegative trifluoroethanone group, which can significantly modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.
This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques required to unequivocally characterize this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Our approach moves beyond a simple recitation of data, focusing instead on the causal logic behind spectral interpretation—explaining why the molecule behaves as it does under analytical scrutiny. This document is intended for researchers, scientists, and drug development professionals who require a robust and replicable framework for the structural verification of complex small molecules.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - A Multi-Nuclear Approach
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For a compound containing fluorine, a multi-nuclear approach is not just beneficial but essential for complete characterization. We will examine the proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) spectra, each offering a unique piece of the structural puzzle.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The structure of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone contains several key regions of interest: the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the piperidine ring.
Predicted ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Ar-H (Benzyl) | 7.20 - 7.40 | Multiplet (m) | 5 protons on the phenyl ring. |
| -CH₂-Ph (Benzylic) | ~3.50 | Singlet (s) | The two protons are chemically equivalent and adjacent to the nitrogen. |
| Piperidine H-2, H-6 (axial & eq) | 2.80 - 3.00 (eq) / 2.00 - 2.20 (ax) | Multiplets (m) | Protons adjacent to the nitrogen are deshielded. Complex splitting due to geminal and vicinal coupling. |
| Piperidine H-4 (axial) | ~2.50 | Multiplet (m) | The single proton at the point of substitution, coupled to H-3 and H-5. |
| Piperidine H-3, H-5 (axial & eq) | 1.60 - 1.90 | Multiplets (m) | Protons on the piperidine ring. |
| Oxalate (-COOH)₂ | 10.0 - 12.0 | Broad Singlet (br s) | Often broad and may exchange with residual water in the solvent. Its presence confirms the salt form. |
Causality and Interpretation:
-
The Benzyl Group: The five protons on the phenyl ring will appear as a complex multiplet in the typical aromatic region. The benzylic methylene (-CH₂) protons, situated between the electron-withdrawing nitrogen and the phenyl ring, are expected to be a sharp singlet around 3.5 ppm. Its integration value of 2H is a key identifier.
-
The Piperidine Ring: The piperidine ring exists in a dynamic chair conformation. This leads to distinct axial and equatorial proton signals. Protons on carbons adjacent to the nitrogen (C2 and C6) are deshielded and appear further downfield. The single proton at C4, attached to the carbon bearing the trifluoroethanone group, will present as a complex multiplet due to coupling with its four neighboring protons on C3 and C5.
-
The Oxalate Protons: The acidic protons of the oxalate counter-ion will appear as a very broad signal far downfield, which will disappear upon a D₂O exchange experiment, providing a definitive method for its confirmation.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides information on the number of unique carbon environments. The presence of the highly electronegative trifluoromethyl group introduces characteristic splitting patterns due to carbon-fluorine coupling (J-coupling).
Predicted ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹³C-¹⁹F coupling) | Notes |
| C=O (Ketone) | 195 - 205 | Quartet (q, ²JCF ≈ 35 Hz) | The carbonyl carbon is significantly deshielded and coupled to the three fluorine atoms.[2][3] |
| -CF₃ | 115 - 125 | Quartet (q, ¹JCF ≈ 275 Hz) | The trifluoromethyl carbon shows a very large one-bond coupling constant with fluorine.[2][3] |
| Ar-C (Quaternary) | 135 - 140 | Singlet (s) | The carbon of the benzyl group attached to the methylene. |
| Ar-C (CH) | 127 - 130 | Singlets (s) | The five CH carbons of the phenyl ring. |
| -CH₂-Ph (Benzylic) | ~63 | Singlet (s) | The benzylic carbon. |
| Piperidine C-2, C-6 | ~53 | Singlets (s) | Carbons adjacent to the nitrogen. |
| Piperidine C-4 | ~45 | Singlet (s) | The carbon bearing the trifluoroethanone group. |
| Piperidine C-3, C-5 | ~30 | Singlets (s) | The remaining piperidine carbons. |
| Oxalate (-COO⁻)₂ | 160 - 165 | Singlet (s) | The two equivalent carboxylate carbons of the oxalate anion. |
Causality and Interpretation:
-
The Trifluoroethanone Moiety: The most striking features are the two quartets arising from the trifluoroethanone group. The carbon of the CF₃ group itself will be split into a quartet with a very large coupling constant (¹JCF) of approximately 275 Hz. The adjacent carbonyl carbon will also be split into a quartet, but with a much smaller two-bond coupling constant (²JCF) of around 35 Hz.[2][3] Identifying these two signals is a powerful confirmation of this part of the structure.
-
Piperidine and Benzyl Carbons: The chemical shifts of the N-benzylpiperidine portion of the molecule are predictable, with carbons closer to the electronegative nitrogen atom appearing further downfield.
¹⁹F NMR Spectroscopy: The Fluorine Signature
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent probe for fluorinated compounds.[4]
Predicted ¹⁹F NMR Spectral Data:
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| -CF₃ | -70 to -80 | Singlet (s) | Relative to CFCl₃ as a standard. The three fluorine atoms are equivalent. |
Causality and Interpretation: For this molecule, all three fluorine atoms of the trifluoromethyl group are chemically equivalent. As there are no adjacent protons close enough for significant coupling, the spectrum is expected to show a single, sharp singlet. The chemical shift is characteristic of a trifluoromethyl group adjacent to a carbonyl, a region that is well-documented.[5][6] The presence of this single peak, integrating to 3F, is a definitive indicator of the -COCF₃ moiety.
Chapter 2: Mass Spectrometry (MS) - Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the analyte and, through fragmentation analysis, offers crucial structural information. For this compound, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, non-volatile molecules like organic salts. The analysis will detect the protonated free base, [M+H]⁺.
Molecular Weight Calculation:
-
Free Base (C₁₄H₁₇F₃NO): 284.13 g/mol
-
Protonated Free Base [M+H]⁺: 285.14 m/z
-
Oxalate ((COOH)₂): 90.03 g/mol
Predicted Major Fragments in ESI-MS/MS:
| m/z | Identity | Fragmentation Pathway |
| 285.14 | [M+H]⁺ | Protonated parent molecule (free base). |
| 216.09 | [M+H - CF₃]⁺ | Loss of the trifluoromethyl radical. |
| 194.14 | [M+H - C₇H₇]⁺ | Loss of the benzyl group. |
| 91.05 | [C₇H₇]⁺ | Benzyl cation, often rearranges to the stable tropylium ion. This is a hallmark of benzyl-containing compounds. |
Causality and Interpretation: The fragmentation of N-benzylpiperidine derivatives is well-understood.[7][8] The most favorable fragmentation is typically the cleavage of the benzylic C-N bond (alpha-cleavage), which is energetically favorable.[9][10] This leads to the formation of the highly stable benzyl cation (which often rearranges to the even more stable tropylium cation) observed at m/z 91. This peak is an extremely strong indicator of the N-benzyl moiety. The other major fragment at m/z 194 corresponds to the piperidine portion of the molecule after the loss of this benzyl group. The observation of the parent ion at m/z 285 confirms the molecular weight of the free base.
Chapter 3: Infrared (IR) Spectroscopy - Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will be a composite of the signals from the organic cation and the oxalate anion.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration | Notes |
| 3100 - 2800 | C-H | Stretch | Aromatic and aliphatic C-H stretching. |
| ~1720 | C=O (Ketone) | Stretch | Strong absorption characteristic of a ketone. The electronegative fluorine atoms can shift this to a slightly higher frequency. |
| ~1700 & ~1600 | C=O (Oxalate) | Asymmetric & Symmetric Stretch | The oxalate anion will show strong, broad carboxylate stretching bands.[11][12][13] |
| 1300 - 1100 | C-F | Stretch | Very strong and characteristic absorptions for the trifluoromethyl group. |
| ~1100 | C-N | Stretch | Aliphatic amine stretching. |
Causality and Interpretation: The IR spectrum provides several key diagnostic peaks. A very strong, sharp peak around 1720 cm⁻¹ is definitive evidence for the ketone carbonyl group. Equally important are the very strong and broad absorption bands between 1300 and 1100 cm⁻¹, which are characteristic of C-F stretching vibrations and confirm the presence of the trifluoromethyl group. Finally, the spectrum will be dominated by broad, strong bands associated with the oxalate counter-ion's carboxylate stretches, confirming the salt form of the compound.[11][14][15]
Chapter 4: Integrated Spectral Interpretation and Workflow
No single technique provides the complete picture. The power of this multi-faceted analytical approach lies in the integration of all data points to build an unassailable structural proof.
Integrated Analysis Workflow
The logical flow for confirming the structure is as follows:
-
MS Data: First, confirm the molecular weight of the free base via the [M+H]⁺ peak. The presence of the m/z 91 fragment strongly suggests the N-benzyl group.
-
IR Data: Confirm the presence of key functional groups: C=O (ketone), C-F (trifluoromethyl), and the oxalate counter-ion.
-
¹⁹F NMR Data: A single peak confirms the -CF₃ environment.
-
¹³C NMR Data: Identify the two characteristic quartets for the -COCF₃ moiety. Count the remaining signals to ensure all carbons in the proposed structure are accounted for.
-
¹H NMR Data: Use chemical shifts, integration, and coupling patterns to place all protons on the carbon skeleton established by the other techniques. Correlate the aromatic signals, the benzylic singlet, and the complex aliphatic signals of the piperidine ring.
This systematic cross-validation between techniques provides a self-validating system for structural confirmation.
Experimental & Analytical Workflow Diagram
Caption: Integrated workflow for the spectral analysis of this compound.
Chapter 5: Experimental Protocols
The following protocols represent standardized, field-proven methodologies for acquiring high-quality spectral data for this compound class.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for oxalate salts to ensure solubility and observe the acidic protons.
-
Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse program with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30). A longer acquisition time with more scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Use a standard one-pulse experiment. ¹⁹F is a highly receptive nucleus, so a small number of scans (e.g., 4-8) is typically sufficient.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak. Calibrate the ¹⁹F spectrum using an external or internal standard (e.g., CFCl₃ at 0 ppm).
Protocol 2: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS¹ Acquisition: Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da) to identify the protonated molecular ion [M+H]⁺.
-
MS/MS Acquisition: Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 285.14) as the precursor. Apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.
-
Data Analysis: Analyze the resulting spectra to identify the parent ion and key fragment ions. Use the accurate mass data to confirm elemental compositions.
Protocol 3: Infrared Spectroscopy (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related signals.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum to identify the wavenumbers of the key absorption bands corresponding to the compound's functional groups.
References
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- Raman and FTIR spectroscopy of natural oxalates: Implications for the evidence of life on Mars. SciEngine.
- Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. Benchchem.
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An In-depth Technical Guide to the Research Applications of Venetoclax (ABT-199), a BCL-2 Selective Inhibitor
A Senior Application Scientist's Synthesis of Mechanism, Application, and Protocol
Abstract: The therapeutic landscape of hematological malignancies has been significantly reshaped by the advent of targeted therapies. Among these, Venetoclax (ABT-199), a potent and highly selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, has emerged as a cornerstone in the treatment of various leukemias and lymphomas. This guide provides a comprehensive technical overview of Venetoclax, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental mechanism of action, explore its diverse research applications with supporting preclinical and clinical data, and provide detailed, field-proven protocols for its investigation in a laboratory setting. This document is designed to serve as a practical resource, bridging the gap between foundational knowledge and the tangible application of Venetoclax in a research context. While the user query referenced CAS number 1198286-70-2, the preponderance of scientific literature identifies Venetoclax (ABT-199) with CAS number 1257044-40-8. This guide will focus on the extensive research and applications associated with Venetoclax.
Introduction: The Rise of a BCL-2 Targeted Therapy
The evasion of apoptosis, or programmed cell death, is a hallmark of cancer.[1] The BCL-2 family of proteins are central regulators of this process, with anti-apoptotic members like BCL-2, BCL-xL, and MCL-1 acting as critical survival factors for malignant cells. In many hematologic cancers, the overexpression of BCL-2 allows cancer cells to sequester pro-apoptotic proteins, thereby preventing cell death and promoting tumor progression.[2][3]
Venetoclax (ABT-199) was developed as a second-generation BH3 mimetic, designed to selectively bind to the BCL-2 protein with high affinity.[1] Unlike its predecessor, navitoclax (ABT-263), which also inhibited BCL-xL and led to dose-limiting thrombocytopenia, Venetoclax exhibits greater selectivity for BCL-2, thereby sparing platelets.[4] This improved safety profile, coupled with its potent pro-apoptotic activity, has led to its approval for the treatment of chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and acute myeloid leukemia (AML).[3][5]
Mechanism of Action: Restoring the Apoptotic Pathway
Venetoclax functions by mimicking the action of BH3-only proteins, the natural antagonists of anti-apoptotic BCL-2 family members.[2] It binds with sub-nanomolar affinity to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins such as BIM.[6] Once liberated, these pro-apoptotic proteins can activate the effector proteins BAX and BAK. Activated BAX and BAK then oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[7] This event is a critical point of no return in the intrinsic apoptotic pathway, resulting in the release of cytochrome c into the cytoplasm, activation of caspases, and subsequent execution of apoptosis.[4][7]
Figure 2: Experimental workflow for Annexin V and PI staining.
BH3 Profiling to Determine Apoptotic Priming
BH3 profiling is a functional assay that measures the proximity of a cell to the apoptotic threshold, a concept known as "apoptotic priming." [8]It involves exposing permeabilized cells to a panel of synthetic BH3 peptides that mimic the action of pro-apoptotic BH3-only proteins. The release of cytochrome c from the mitochondria in response to these peptides is then quantified to determine the cell's dependence on specific anti-apoptotic BCL-2 family members. [6] Protocol:
-
Cell Preparation: Isolate mitochondria from treated and control cells or use digitonin-permeabilized whole cells.
-
Peptide Incubation: Incubate the prepared cells or mitochondria with a panel of BH3 peptides (e.g., BIM, BAD, NOXA) at various concentrations.
-
Cytochrome c Staining: After incubation, fix and permeabilize the cells and stain for intracellular cytochrome c using a fluorescently labeled antibody.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to measure the percentage of cells that have released cytochrome c. A decrease in cytochrome c staining indicates its release from the mitochondria.
-
Data Interpretation: Increased cytochrome c release in response to a specific BH3 peptide indicates a dependence on the corresponding anti-apoptotic protein that the peptide antagonizes.
Western Blotting for BCL-2 Family Proteins
Western blotting is a fundamental technique to assess changes in the expression levels of BCL-2 family proteins following Venetoclax treatment. This can provide insights into the mechanism of action and potential resistance mechanisms. [9][10] Protocol:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BCL-2, BCL-xL, MCL-1, BIM, BAX, BAK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Clinical Insights and Patient-Reported Outcomes
Clinical trials of Venetoclax have not only demonstrated its efficacy but also provided valuable data on its safety profile and impact on patients' quality of life. In studies of AML and CLL, patient-reported outcomes have been assessed using standardized questionnaires such as the EORTC QLQ-C30 and EQ-5D-5L. [11][12]These studies have generally shown that Venetoclax-based regimens can lead to improvements in global health status and quality of life, with manageable side effects. [2][13][14][15]The most common adverse events include neutropenia, diarrhea, nausea, and tumor lysis syndrome (TLS), the latter of which requires careful monitoring and management during the initial dose-escalation phase. [11]
Conclusion
Venetoclax has revolutionized the treatment of BCL-2-dependent hematological malignancies. Its selective mechanism of action provides a powerful tool for inducing apoptosis in cancer cells while minimizing off-target toxicities. For researchers, a thorough understanding of its biological basis, coupled with robust experimental protocols, is essential for advancing our knowledge of its therapeutic potential and for the development of novel combination strategies to overcome resistance. This guide provides a foundational framework for the scientific community to effectively utilize Venetoclax as a research tool and to continue to build upon its clinical success.
References
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- VENCLEXTA® (venetoclax tablets). (n.d.). Mechanism Of Action. AbbVie Inc.
- Kansara, V., & Chi, A. (2022). Mechanisms of resistance to venetoclax. Blood.
- Fürstenau, M. (2024). Patient-reported QoL outcomes with venetoclax-based first-line combinations in the GAIA/CLL13 trial. VJHemOnc.
- Fürstenau, M., et al. (2024). Patient-Reported Quality of Life Outcomes with Venetoclax-Based First-Line Combinations in CLL: An Analysis from the Phase 3 GAIA/CLL13 Trial. Blood.
- Wang, Y., et al. (2023). The IC50 values of ABT199 (venetoclax) and CS055 (chidamide) on AML cell lines.
- Garcia, J. S., et al. (2020). Safety, Efficacy, and Patient-Reported Outcomes of Venetoclax in Combination with Azacitidine for the Treatment of Patients with Higher-Risk Myelodysplastic Syndrome: A Phase 1b Study. Blood.
- Fürstenau, M. (2025).
- DiNardo, C. D., et al. (2020). Venetoclax plus LDAC for newly diagnosed AML ineligible for intensive chemotherapy: a phase 3 randomized placebo-controlled trial. Blood.
- Selleck Chemicals. (n.d.). Venetoclax (ABT-199).
- van der Helm, L. H., et al. (2022). Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia. PubMed Central.
- BenchChem. (n.d.). Application Notes and Protocols for the Combined Use of Mcl1-IN-9 and Venetoclax.
- AbbVie. (2019). Clinical Study Protocol M16-043 A Randomized, Double-Blind, Placebo Controlled Phase 3 Study of Venetoclax Co-Administered with. ClinicalTrials.gov.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Letai, A., et al. (2021). BH3 profiling as pharmacodynamic biomarker for the activity of BH3 mimetics. PubMed Central.
- Kelly, G. L., & Strasser, A. (2011). ABT-199, a new Bcl-2–specific BH3 mimetic, has in vivo efficacy against aggressive Myc-driven mouse lymphomas without provoking thrombocytopenia. NIH.
- Kucukyurt, S., & Eskazan, A. E. (n.d.). Venetoclax mechanism through BCL-2 inhibition.
- Davids, M. S., et al. (2017). Venetoclax-based rational combinations are effective in models of MYCN-amplified neuroblastoma. PubMed Central.
- Amiot, M., et al. (2016). BH3 profiling as a tool to identify acquired resistance to venetoclax in multiple myeloma.
- Pollyea, D. A., et al. (2025). Venetoclax-Based Combination Regimens in Acute Myeloid Leukemia. AACR Journals.
- Letai, A. (2017). The Growing Role of the BH3 Mimetic Drug Venetoclax in the Therapy of Acute Myeloid Leukemia. PubMed Central.
- Ando, K., et al. (2019). Targeting BCL2 with venetoclax is a promising therapeutic strategy for “double-proteinexpression” lymphoma with MYC and BCL2 rearrangements. NIH.
- Ishizawa, J., et al. (2020). Venetoclax response is enhanced by selective inhibitor of nuclear export compounds in hematologic malignancies.
- Jayaraman, S. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Dillon, R., et al. (2022). Venetoclax combined with low dose cytarabine compared to standard of care intensive chemotherapy for the treatment of favourable risk adult acute myeloid leukaemia (VICTOR): Study protocol for an international, open-label, multicentre, molecularly-guided randomised, phase II trial. PubMed.
- Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
- Fathi, A. (2026). Benefit of Azacitidine Plus Venetoclax Confirmed in AML. The ASCO Post.
- Nakamura, K., et al. (n.d.). Western blot analyses for BCL-2 family proteins in MM cell lines.
- AbbVie. (2020).
- Davids, M. S., et al. (2021). Hyperphosphorylation of BCL-2 family proteins underlies functional resistance to venetoclax in lymphoid malignancies. NIH.
- Karol, S. E., et al. (n.d.). VENAML: Chemotherapy Combined with Venetoclax in Children with Refractory or Relapsed Acute Myeloid Leukemia. St.
- DiNardo, C. D., et al. (2020). Venetoclax in Combination With Azacitidine in Treatment-Naïve Patients With Acute Myeloid Leukemia. Journal of Clinical Oncology.
- Wei, A. H., et al. (2020). Venetoclax plus LDAC for newly diagnosed AML ineligible for intensive chemotherapy: a phase 3 randomized placebo-controlled trial. Blood.
- Lenci, E., et al. (2020). BET inhibitors synergize with venetoclax to induce apoptosis in MYC-driven lymphomas with high BCL-2 expression.
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An In-depth Technical Guide to Trifluoromethyl Ketones as Bioisosteres in Drug Design
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties.[1][2] Among the various fluorinated motifs, the trifluoromethyl (CF3) group holds a privileged position due to its unique combination of high electronegativity, metabolic stability, and lipophilicity.[3][4] This guide provides an in-depth exploration of trifluoromethyl ketones (TFMKs) as highly effective bioisosteres in drug design. We will delve into the core principles that make TFMKs valuable, their synthesis, mechanism of action, and practical applications, providing researchers and drug development professionals with a comprehensive understanding of this important functional group.
The strategic incorporation of the trifluoromethyl group can significantly impact a compound's lipophilicity, solubility, stability, molecular conformation, and pKa.[5] These modifications can ultimately lead to improved pharmacokinetic profiles, enhanced target binding, and increased metabolic stability, transforming a promising compound into a viable drug candidate.[3][4]
The Trifluoromethyl Ketone Moiety: A Unique Bioisostere
Bioisosteres are functional groups or molecules that have similar chemical and physical properties and produce broadly similar biological effects. The trifluoromethyl ketone group serves as an excellent bioisostere for several reasons, primarily by mimicking the tetrahedral transition state of amide and ester hydrolysis.[1][6][7]
Physicochemical Properties and Their Implications
The potent electron-withdrawing nature of the three fluorine atoms renders the carbonyl carbon of a TFMK highly electrophilic.[8] This heightened electrophilicity is central to its mechanism of action as an enzyme inhibitor.
| Property | Comparison with Methyl Ketone | Implication in Drug Design |
| Electrophilicity of Carbonyl Carbon | Significantly higher | Enhanced reactivity towards nucleophilic residues in enzyme active sites.[8] |
| Lipophilicity (Hansch π value of CF3) | +0.88 | Increased membrane permeability and potential for enhanced hydrophobic interactions with the target.[3] |
| Metabolic Stability | Higher | The strength of the C-F bond (485.3 kJ/mol) provides resistance to metabolic degradation, prolonging the drug's half-life.[3][4] |
| Hydration | Readily forms stable hydrates in aqueous environments | The hydrate can mimic the tetrahedral intermediate of peptide bond hydrolysis, leading to potent enzyme inhibition.[1][6][7] |
The trifluoromethyl group is also a classical isostere for nonpolar side chains of amino acids like methyl, isopropyl, and ethyl groups, allowing for its strategic placement to probe and enhance binding interactions.[3][9]
Mechanism of Action: Covalent Inhibition of Serine and Cysteine Proteases
Trifluoromethyl ketones are particularly effective as inhibitors of serine and cysteine proteases.[8] Their mechanism of action typically involves the nucleophilic attack of the active site serine or cysteine residue on the highly electrophilic carbonyl carbon of the TFMK. This results in the formation of a stable, covalent hemiketal or hemithioketal adduct, respectively.[8]
This covalent modification effectively inactivates the enzyme. The inhibition is often reversible and can exhibit time-dependent tightening, where the initial binding event is followed by a slower formation of the covalent adduct, leading to a significant increase in inhibitory potency over time.[8]
Caption: Covalent inhibition mechanism of proteases by trifluoromethyl ketones.
Synthesis of Trifluoromethyl Ketones: Strategies and Protocols
The synthesis of TFMKs has been an area of intense research, with several effective methods now available to medicinal chemists.[2] The choice of synthetic route often depends on the availability of starting materials, functional group tolerance, and scalability.
Nucleophilic Trifluoromethylation of Esters
A common and direct approach involves the nucleophilic trifluoromethylation of esters using reagents like the Ruppert-Prakash reagent (TMSCF3) or, more economically, fluoroform (HCF3).[1][6][10]
Experimental Protocol: Trifluoromethylation of Methyl Esters using Fluoroform (HCF3)
This protocol is adapted from a straightforward method for the formation of biologically attractive trifluoromethyl ketones from readily available methyl esters.[1][6]
Materials:
-
Methyl ester starting material
-
Triglyme (triethylene glycol dimethyl ether)
-
Fluoroform (HCF3)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (CH2Cl2)
-
Brine
-
Sodium sulfate (Na2SO4)
-
Nitrogen gas
-
Liquid nitrogen
Procedure:
-
In a test tube, dissolve the methyl ester (0.4 mmol) in triglyme (0.7 mL).
-
Cool the test tube in liquid nitrogen under a vacuum and charge with HCF3 (9.9 mL, 1.1 equiv).
-
Under a nitrogen atmosphere, add KHMDS (160 mg, 2.0 equiv) in triglyme (0.3 mL) at -40 °C.
-
Stir the reaction mixture at -40 °C for 4 hours.
-
Quench the reaction by adding 1 M HCl (1.0 mL).
-
Extract the aqueous layer with CH2Cl2 (3 x 1.0 mL).
-
Combine the organic layers, wash with brine, and dry over Na2SO4.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired trifluoromethyl ketone.
Causality Behind Experimental Choices:
-
Fluoroform (HCF3): An economical and atom-efficient source of the trifluoromethyl anion.[1][6]
-
KHMDS: A strong, non-nucleophilic base required to deprotonate the weakly acidic HCF3.
-
Triglyme: A glyme solvent that encapsulates the potassium cation, preventing the decomposition of the CF3- anion and enhancing its nucleophilicity.[1][6]
-
-40 °C: A low temperature is crucial to maintain the stability of the trifluoromethyl anion, which is prone to decomposition into difluorocarbene and fluoride at higher temperatures.[1][6]
Caption: Experimental workflow for the synthesis of TFMKs from methyl esters.
Other Synthetic Approaches
-
From Carboxylic Acids: Fluoroarenes can mediate the trifluoromethylation of carboxylic acids in a metal-free process.[10]
-
From Aldehydes: Trifluoromethylation of aldehydes can be achieved using copper-based reagents.[10]
-
Radical Approaches: Photoredox catalysis can be used to generate trifluoroacetonyl radicals from halotrifluoroacetones, which then react with olefins to form TFMKs.[2]
Case Study: Trifluoromethyl Ketones as SARS-CoV 3CL Protease Inhibitors
The development of inhibitors for the SARS-CoV 3CL protease, a cysteine protease essential for viral replication, provides a compelling case study for the application of TFMKs.[8] Researchers have designed and synthesized peptide-mimicking TFMKs that target this enzyme.
One potent inhibitor demonstrated time-dependent inhibition, with its Ki value decreasing from 8.8 µM to 0.3 µM after a 4-hour incubation period.[8] This tightening of inhibition is attributed to the slow formation of a covalent hemithioketal adduct between the inhibitor's TFMK warhead and the active site cysteine (Cys-145) of the protease.[8] This study underscores the utility of TFMKs as covalent-reversible inhibitors for cysteine proteases.
Challenges and Future Perspectives
Despite their advantages, the broader application of trifluoromethyl groups can be limited by synthetic challenges, including the cost of reagents, the formation of byproducts, and difficulties in achieving regioselectivity.[3][5][9] The development of more efficient, cost-effective, and scalable methods for the synthesis of TFMKs remains an active area of research.[5]
The continued exploration of TFMKs in drug discovery is highly promising. Their unique ability to act as transition-state mimics and form covalent adducts makes them particularly suitable for targeting enzymes like proteases and esterases. As our understanding of their interactions with biological targets deepens and synthetic methodologies improve, we can expect to see an increasing number of TFMK-containing drugs entering clinical development.
Conclusion
Trifluoromethyl ketones are a valuable and versatile class of bioisosteres in drug design. Their unique electronic properties lead to a potent mechanism of enzyme inhibition, while the trifluoromethyl group imparts favorable physicochemical characteristics such as increased metabolic stability and lipophilicity.[3][4] A growing arsenal of synthetic methods allows for the rational incorporation of the TFMK moiety into diverse molecular scaffolds.[2][10] For researchers and professionals in drug development, a thorough understanding of the principles, synthesis, and application of trifluoromethyl ketones is essential for leveraging their full potential in the creation of novel therapeutics.
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Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]
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Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PubMed Central. [Link]
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Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
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Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal - Universität Bern. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
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Advances in the Synthesis of α -Trifluoromethyl Ketones and Their Application via Defluorinative Reactions. ResearchGate. [Link]
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Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PubMed Central. [Link]
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The Benzylpiperidine Scaffold: A Versatile Framework for CNS Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzylpiperidine motif stands as a cornerstone in medicinal chemistry, representing a privileged scaffold for the development of a wide array of therapeutic agents targeting the central nervous system (CNS).[1][2] Its inherent structural simplicity, combining a basic piperidine ring with a lipophilic benzyl group, offers a versatile framework for interaction with a multitude of biological targets within the brain.[2] This guide provides a comprehensive exploration of the synthesis, pharmacology, and application of benzylpiperidine derivatives in modern neuroscience research, with a focus on their role in elucidating complex neurological pathways and their potential as therapeutic agents for a range of disorders.
Core Synthetic Strategies and Structure-Activity Relationships
The synthetic accessibility of the benzylpiperidine core allows for extensive chemical modification to optimize pharmacological activity. A common synthetic route involves the N-alkylation of a piperidine precursor with a substituted benzyl halide.[3]
General Synthetic Scheme:
-
Example: 4-piperidinecarboxamide can be treated with substituted benzyl bromides in the presence of a base like potassium carbonate in a solvent such as methanol to yield 1-(substituted benzyl)piperidine-4-carboxamides.[3]
The structure-activity relationship (SAR) of benzylpiperidine derivatives is highly dependent on the substitution patterns on both the piperidine ring and the benzyl moiety. For instance, in the context of acetylcholinesterase (AChE) inhibition, bulky substituents at the para position of the benzamide in 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been shown to significantly increase activity.[4] Furthermore, the introduction of an alkyl or phenyl group on the benzamide nitrogen can dramatically enhance inhibitory potency.[4]
In the realm of sigma (σ) receptor ligands, modifications to the aralkyl moiety of 1-aralkyl-4-benzylpiperidines can lead to a wide range of affinities for σ1 receptors, from inactive compounds to those with nanomolar potency.[5] This highlights the sensitivity of the target binding to the specific chemical features of the benzylpiperidine derivative.
Key Molecular Targets and Mechanisms of Action
Benzylpiperidine derivatives have demonstrated activity at a variety of key CNS targets, making them a rich area of investigation for numerous neurological and psychiatric conditions.
Cholinesterase Inhibition in Alzheimer's Disease
A primary focus of research into benzylpiperidine derivatives has been their potent inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6] Reduced cholinergic neurotransmission is a hallmark of Alzheimer's disease (AD), and inhibiting AChE is a key therapeutic strategy to manage the cognitive symptoms of the disease.[7][8]
Donepezil , a well-known piperidine derivative, is a centrally acting, reversible inhibitor of AChE.[6] By binding to acetylcholinesterase, donepezil prevents the hydrolysis of acetylcholine, thereby increasing its concentration at cholinergic synapses and enhancing neurotransmission.[6][9] Many novel benzylpiperidine derivatives have been designed based on the structure of donepezil, aiming for improved efficacy and multi-target activity.[10][11][12] Some of these novel compounds not only inhibit AChE but also butyrylcholinesterase (BuChE), another cholinesterase that plays a role in the later stages of AD.[10]
Modulation of Sigma (σ) Receptors
Benzylpiperidine derivatives have been identified as high-affinity ligands for sigma (σ) receptors, with many exhibiting selectivity for the σ1 subtype over the σ2 subtype.[5] The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions, including the modulation of ion channels, neurotransmitter release, and neuronal survival. Ligands targeting σ1 receptors are being investigated for their therapeutic potential in neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[13]
Some benzylpiperidine derivatives have been shown to possess significant affinity for both σ1 and serotonin 5-HT1A receptors, suggesting their potential as atypical antipsychotic agents.[14]
Interaction with Dopamine and Serotonin Transporters
The benzylpiperidine scaffold is also present in compounds that interact with monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT).[15][16] Methylphenidate, a well-known treatment for Attention Deficit Hyperactivity Disorder (ADHD), is a benzylpiperidine derivative that acts as a norepinephrine-dopamine reuptake inhibitor.[15]
Researchers have also explored dual-target inhibitors of AChE and SERT based on the benzylpiperidine framework for the treatment of Alzheimer's disease, as depression is a common comorbidity in these patients.[8][17]
Other Neurological Targets
The versatility of the benzylpiperidine scaffold has led to its investigation in a wider range of neurological targets:
-
Dopamine Receptors: Certain 3-benzylpiperidine derivatives have been explored as ligands for dopamine receptors.[18]
-
NMDA Receptors: 4-benzylpiperidine analogs have been described as subtype-selective NMDA receptor antagonists, with potential applications in neurodegenerative diseases like Parkinson's and Alzheimer's disease.[19]
-
Histone Deacetylase (HDAC): Hybrid molecules incorporating the N-benzylpiperidine moiety have been designed as dual inhibitors of HDAC and AChE for Alzheimer's disease therapy.[12]
Preclinical Evaluation: Key In Vitro and In Vivo Assays
The neuropharmacological characterization of novel benzylpiperidine derivatives involves a tiered approach, starting with in vitro assays to determine target engagement and culminating in in vivo studies to assess efficacy and safety in animal models.
In Vitro Assays
Table 1: Key In Vitro Assays for Benzylpiperidine Derivatives
| Assay Type | Target | Purpose | Example Reference |
| Enzyme Inhibition Assay | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | To determine the inhibitory potency (IC50) of the compound. | [3][10][20] |
| Radioligand Binding Assay | Sigma (σ) Receptors, Dopamine Transporter (DAT), Serotonin Transporter (SERT) | To measure the affinity (Ki) of the compound for a specific receptor or transporter. | [5][8] |
| Cell-Based Assays | Neuronal cell lines (e.g., PC-12) | To evaluate neuroprotective effects against oxidative stress or other insults. | [3][12] |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | Blood-Brain Barrier (BBB) | To predict the ability of the compound to cross the blood-brain barrier. | [21] |
This protocol is a generalized procedure based on Ellman's method, which is frequently cited for measuring AChE activity.[20]
-
Preparation of Reagents:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Dissolve Acetylcholinesterase (from electric eel) in the phosphate buffer to a final concentration of 0.1 U/mL.
-
Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.
-
Prepare a 10 mM solution of acetylthiocholine iodide (ATCI) in the phosphate buffer.
-
Dissolve the test benzylpiperidine derivatives in a suitable solvent (e.g., DMSO) to create stock solutions and then dilute to various concentrations with the phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of the test compound solution at different concentrations.
-
Add 50 µL of the AChE solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 125 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the ATCI solution.
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
The percent inhibition is calculated using the formula: (Rate of control - Rate of sample) / Rate of control * 100.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Studies
In vivo studies are crucial to confirm the therapeutic potential of benzylpiperidine derivatives in a living organism.
Table 2: Common In Vivo Models for CNS Disorders
| Animal Model | Disorder | Purpose | Example Reference |
| Scopolamine-induced Amnesia | Alzheimer's Disease | To assess the compound's ability to reverse cognitive deficits. | [3][21][22] |
| Morris Water Maze | Alzheimer's Disease | To evaluate spatial learning and memory. | [3][22] |
| Formalin Test | Neuropathic Pain | To measure antinociceptive effects. | [13][23] |
| Chronic Constriction Injury (CCI) | Neuropathic Pain | To assess anti-allodynic effects. | [13][23] |
| Rotarod Test | General CNS effects | To evaluate motor coordination and potential sedative effects. | [13][23] |
Case Studies of Notable Benzylpiperidine Derivatives
Donepezil
As previously discussed, Donepezil is a cornerstone of Alzheimer's disease therapy and a prime example of a successful piperidine-based drug.[6][9][24] Its high selectivity for AChE over BuChE and its favorable pharmacokinetic profile have made it a first-line treatment for mild to moderate AD.[11]
Fipexide
Fipexide is a psychoactive drug of the piperazine class (closely related to piperidine) that was developed as a nootropic agent for senile dementia.[25] Its mechanism of action involves the modulation of dopaminergic systems by reducing striatal adenylate cyclase activity.[26][27][28][29] Preclinical studies in rats showed that fipexide could improve cognitive functions like memory retention.[26] However, its use was limited due to rare but severe hepatotoxicity, leading to its withdrawal from the market in several countries.[26]
Future Directions and Emerging Targets
The development of benzylpiperidine derivatives is moving towards multi-target-directed ligands (MTDLs) that can address the complex, multifactorial nature of many CNS disorders.[10][12] For Alzheimer's disease, this includes designing single molecules that can inhibit cholinesterases, prevent β-amyloid aggregation, and exert antioxidant effects.[12][21][30]
Furthermore, the exploration of benzylpiperidine derivatives as selective ligands for less-explored targets, such as specific subtypes of dopamine or σ receptors, holds promise for developing novel therapeutics with improved efficacy and side-effect profiles for a range of neurological and psychiatric conditions.[23][18] The ability to fine-tune the physicochemical properties of the benzylpiperidine scaffold will be critical in developing CNS-penetrant drugs with desirable pharmacokinetic and pharmacodynamic properties.[31]
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Methodological & Application
Application Notes and Protocols: In Vitro Assay Development for Benzylpiperidine Compounds
Prepared by: Gemini, Senior Application Scientist
Introduction
The benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Compounds incorporating this moiety exhibit a wide range of activities, frequently targeting the central nervous system. Notably, derivatives have been identified as monoamine releasing agents, inhibitors of monoamine transporters (dopamine, norepinephrine, and serotonin), G-Protein Coupled Receptor (GPCR) ligands, and enzyme inhibitors.[1][2][3][4] Given this target diversity, a robust and well-defined in vitro assay cascade is paramount for the discovery and development of novel benzylpiperidine-based therapeutics.
This guide provides a comprehensive overview of key in vitro assays for characterizing benzylpiperidine compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind experimental design choices. We will explore assays for the most common target classes associated with this scaffold: monoamine transporters, GPCRs, and enzymes.
Section 1: Characterization at Monoamine Transporters
Many benzylpiperidine derivatives function by modulating monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5][6] Assays in this section are designed to quantify a compound's affinity for these transporters and its functional effect on their activity.
Radioligand Binding Assays for Transporter Affinity (Ki)
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[7][8] These assays measure the displacement of a known high-affinity radioligand by the unlabeled test compound, allowing for the calculation of the inhibitory constant (Ki).
Causality and Experimental Rationale
The choice of radioligand and membrane preparation is critical. The radioligand should have high affinity and specificity for the target transporter to ensure a robust signal window. Using membranes from cells heterologously expressing the specific human transporter ensures that the binding is target-specific. The assay conditions, such as incubation time and temperature, must be optimized to ensure the binding reaction reaches equilibrium, which is a prerequisite for accurate Ki determination.[8]
Experimental Workflow: Radioligand Binding
Caption: Competitive immunoassay principle in an HTRF cAMP assay.
Protocol: HTRF cAMP Assay
This protocol provides a general workflow for measuring Gs (agonist) or Gi (agonist/antagonist) activity.
Materials:
-
Cells: Cell line stably expressing the target Gs or Gi-coupled GPCR.
-
Reagents: HTRF cAMP assay kit (e.g., from Cisbio or Revvity), including Eu-cryptate antibody, d2-labeled cAMP, and lysis buffer. [9]* Stimulation Buffer: Typically HBSS or other physiological buffer.
-
Gs Agonist Mode: Test compounds.
-
Gi Agonist Mode: Test compounds + Forskolin (to stimulate basal cAMP).
-
Gi Antagonist Mode: Test compounds + Forskolin + known Gi agonist.
-
Plates: 384-well low-volume white plates.
-
Instrumentation: HTRF-certified plate reader. [10] Procedure:
-
Cell Preparation: Harvest cells and resuspend in stimulation buffer to the desired density.
-
Compound Addition: Add a small volume of test compounds (and forskolin/agonist as required by the mode) to the assay plate.
-
Cell Addition: Dispense the cell suspension into the plate to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 30 minutes (or as optimized).
-
Lysis and Detection: Sequentially add the d2-labeled cAMP and the Eu-cryptate antibody, both diluted in the supplied lysis buffer.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Reading: Read the plate on an HTRF-compatible reader, measuring emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis:
-
Calculate the HTRF ratio: (Acceptor Emission / Donor Emission) * 10,000.
-
Convert the ratio to cAMP concentration using a standard curve run in parallel.
-
Plot the cAMP concentration against the log concentration of the test compound to determine EC₅₀ or IC₅₀ values.
-
Section 3: Enzyme Inhibition Assays
Some benzylpiperidine compounds have been shown to inhibit enzymes like acetylcholinesterase (AChE), which is relevant for Alzheimer's disease, or monoamine oxidase (MAO), which affects neurotransmitter levels. [1][3]Enzyme inhibition assays are fundamental for characterizing these interactions. [11][12]
Acetylcholinesterase (AChE) Inhibition Assay
The Ellman's method is a classic colorimetric assay used to measure AChE activity. [3]It is a robust and straightforward method for determining the IC₅₀ of potential inhibitors.
Causality and Experimental Rationale
AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm. An AChE inhibitor will reduce the rate of this reaction, leading to a decrease in the colorimetric signal. This direct measurement of enzymatic activity allows for a precise quantification of inhibitory potency. [13]
Protocol: AChE Inhibition Assay (Ellman's Method)
Materials:
-
Enzyme: Acetylcholinesterase (e.g., from electric eel).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Buffer: Phosphate buffer (e.g., 100 mM, pH 8.0).
-
Test Compounds: Serially diluted benzylpiperidine derivatives.
-
Positive Control: A known AChE inhibitor (e.g., Donepezil). [3]* Plates: 96-well clear, flat-bottom microplates.
-
Instrumentation: Absorbance microplate reader.
Procedure:
-
Reagent Preparation: Prepare stock solutions of DTNB and ATCI in the buffer. Prepare working solutions of AChE and test compounds.
-
Assay Plating: In a 96-well plate, add the following in order:
-
140 µL of phosphate buffer.
-
20 µL of test compound solution (or buffer for control).
-
20 µL of DTNB solution.
-
10 µL of AChE solution.
-
-
Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of ATCI substrate solution to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Determine the rate of reaction (V) for each concentration of inhibitor from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 .
-
Plot the % Inhibition against the log concentration of the test compound to determine the IC₅₀ value.
-
| Parameter | Recommended Value | Rationale |
| pH | 8.0 | Optimal for the reaction of thiocholine with DTNB. |
| Substrate Conc. | At or near Km | Provides good sensitivity for detecting competitive inhibitors. |
| Pre-incubation Time | 15 minutes | Allows for equilibrium to be established between the enzyme and inhibitor. [14] |
| Wavelength | 412 nm | The absorbance maximum of the yellow TNB product. |
Section 4: Supporting Assays for Drug Development
Beyond primary activity, other in vitro assays are crucial for building a comprehensive profile of a compound.
Fluorescence Polarization (FP) for Binding Affinity
Fluorescence Polarization (FP) is a powerful, homogeneous technique to measure molecular interactions in real-time and is an excellent non-radioactive alternative for determining binding affinity. [15][16]
Principle of FP
FP is based on the observation that when a small fluorescent molecule (tracer) is excited with plane-polarized light, it tumbles rapidly in solution, emitting depolarized light. [15]If this tracer binds to a much larger molecule (e.g., a protein target), its tumbling is slowed, and the emitted light remains highly polarized. A test compound can compete with the tracer for binding to the protein, causing a decrease in polarization. This change is used to determine the compound's binding affinity (IC₅₀). [16]
In Vitro Metabolic Stability
Early assessment of a compound's metabolic stability is critical. Assays using liver microsomes or hepatocytes can predict how quickly a compound will be cleared in vivo.
Protocol: Microsomal Stability Assay
-
Incubation: Incubate the test compound (at a low concentration, e.g., 1 µM) with liver microsomes (e.g., human, rat) and NADPH (to initiate metabolic reactions) at 37°C.
-
Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein, and analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of parent compound remaining. [17][18][19]5. Data Analysis: Plot the natural log of the percent of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
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Application Notes and Protocols for the Cellular Characterization of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate
Introduction: A Framework for Interrogating a Novel Benzylpiperidine Compound
The compound 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate belongs to a chemical class with a rich pharmacological history. The benzylpiperidine scaffold is a key feature in a variety of centrally active agents that interact with targets such as sigma (σ) receptors and monoamine transporters.[1][2][3] The incorporation of a trifluoroethanone moiety suggests potential for enzyme inhibition or other specific molecular interactions, as fluorinated compounds often exhibit unique binding properties.[4][5]
Given the novelty of this specific oxalate salt in the published literature, this guide provides a comprehensive framework for its initial characterization in cell-based assays. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the biological activity of this and other novel chemical entities. We will proceed with a tiered approach, beginning with foundational assays to establish a basic cellular profile and moving towards more complex functional assays to probe potential mechanisms of action.
PART I: Foundational Cellular Assays - Establishing a Toxicity and Proliferation Profile
Before investigating the specific mechanism of a novel compound, it is critical to first understand its general effects on cell health and growth. These initial assays determine the concentration range for all subsequent experiments, distinguishing between cytotoxic, cytostatic, and non-effective doses.[6][7][8]
Assessment of Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of viable cells.
Scientific Rationale: This assay is a crucial first step to determine the compound's half-maximal inhibitory concentration (IC50) – the concentration at which it reduces cell viability by 50%. This value is fundamental for designing all further experiments, ensuring that observed effects in functional assays are not simply a result of widespread cell death.[9][10]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2X stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations to be tested. A vehicle control (e.g., DMSO in medium) must be included.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
| Parameter | Description |
| Assay Principle | Colorimetric measurement of metabolic activity. |
| Endpoint | Cell viability, IC50 determination. |
| Controls | Untreated cells, vehicle control, positive control (known cytotoxic agent). |
| Throughput | High (96- or 384-well plates). |
Evaluation of Anti-Proliferative Effects: The BrdU Incorporation Assay
To investigate whether the compound has a cytostatic effect (inhibits cell division) rather than a cytotoxic one (kills cells), a cell proliferation assay is essential. The Bromodeoxyuridine (BrdU) assay is a robust method for quantifying DNA synthesis.[11][12] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle and can be detected with a specific antibody.[11][12][13]
Scientific Rationale: This assay directly measures the rate of cell division. A compound that reduces BrdU incorporation without significantly decreasing cell viability (as determined by the MTT assay at the same concentration) is likely acting as a cytostatic agent. This is a critical distinction in fields like cancer drug discovery.[7]
Experimental Protocol: BrdU Cell Proliferation Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. The treatment duration should be at least one full cell cycle.
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-4 hours at 37°C.[12][14]
-
Fixation and Denaturation: Remove the labeling solution, and fix the cells with a fixing/denaturing solution (e.g., acid-based) for 30 minutes at room temperature. This step is crucial to expose the incorporated BrdU.[14][15]
-
Antibody Incubation: Wash the wells with PBS and add an anti-BrdU primary antibody. Incubate for 1 hour at room temperature.
-
Secondary Antibody and Detection: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. After a 1-hour incubation, add a TMB substrate and measure the absorbance at 450 nm after stopping the reaction.[14]
-
Data Analysis: Quantify the percentage of proliferation relative to the vehicle control.
PART II: Functional Cellular Assays - Probing for Specific Biological Activities
With the compound's toxicity and anti-proliferative profile established, the next tier of assays aims to uncover its specific functional effects. Based on the chemical structure, we will explore its impact on cell migration and its potential as an enzyme inhibitor.
Cell Migration and Invasion: The Transwell Assay
Cell migration is a fundamental process in development, immune response, and disease, particularly in cancer metastasis.[16] The Transwell or Boyden chamber assay is a widely used method to quantify cell migration and invasion.[17][18][19]
Scientific Rationale: The benzylpiperidine moiety is found in compounds that can modulate signaling pathways (e.g., those involving G-protein coupled receptors) that are also implicated in cell migration.[1] This assay can determine if this compound can inhibit or stimulate cell movement towards a chemoattractant. For an invasion assay, the Transwell insert is coated with an extracellular matrix (ECM) layer, and the cells must degrade this barrier to migrate, mimicking in vivo invasion.[18]
Experimental Protocol: Transwell Migration/Invasion Assay
-
Chamber Preparation: For invasion assays, coat the upper surface of an 8 µm pore size Transwell insert with a thin layer of Matrigel or another ECM component and allow it to solidify. For migration assays, no coating is needed.
-
Cell Preparation: Culture cells to ~80% confluency, then serum-starve them for 12-24 hours. Harvest the cells and resuspend them in a serum-free medium.
-
Assay Setup: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber of a 24-well plate. Place the Transwell insert into the well.
-
Cell Seeding and Treatment: Add the cell suspension (e.g., 1 x 10⁵ cells) to the upper chamber of the insert. The test compound can be added to either the upper or lower chamber, or both, depending on the experimental question.
-
Incubation: Incubate the plate for a period that allows for migration but not proliferation (e.g., 6-24 hours), which should be optimized for each cell line.
-
Cell Removal and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the bottom of the membrane with methanol and stain them with a solution like 0.1% crystal violet.[16]
-
Quantification: Elute the stain from the cells and measure the absorbance with a plate reader, or count the stained cells in several fields of view under a microscope.
Workflow for Transwell Assay
Caption: Workflow for the Transwell cell migration and invasion assay.
Enzyme Inhibition: A Fluorometric Autotaxin (ATX) Screening Assay
The trifluoroethanone group in the test compound suggests it could be an enzyme inhibitor. Autotaxin (ATX) is a secreted enzyme that produces the signaling lipid lysophosphatidic acid (LPA), which is involved in many pathologies, including cancer progression.[20][21] ATX inhibitors are of significant therapeutic interest.
Scientific Rationale: An enzyme inhibitor screening assay provides a direct measure of a compound's ability to block the activity of a specific enzyme. We use the ATX assay as a relevant example for a modern drug target. This assay utilizes a fluorogenic substrate that, when cleaved by ATX, produces a fluorescent signal. A decrease in fluorescence in the presence of the test compound indicates inhibition.[22]
Experimental Protocol: Autotaxin Inhibitor Screening Assay
-
Reagent Preparation: Prepare the assay buffer, a stock solution of human recombinant ATX, and the fluorogenic ATX substrate (e.g., FS-3).[21][22]
-
Assay Setup: In a 96-well black plate, add the assay buffer, the test compound at various concentrations, and a known ATX inhibitor as a positive control (e.g., HA-155).[20]
-
Enzyme Addition: Add the diluted ATX enzyme solution to all wells except for the background control wells.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Data Acquisition: Immediately begin measuring the fluorescence at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 530 nm emission for FS-3) in kinetic mode at 37°C for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.
ATX-LPA Signaling Pathway
Caption: The Autotaxin-LPA signaling pathway and the potential inhibitory point of the test compound.
Conclusion and Future Directions
This guide provides a structured, multi-tiered approach for the initial cell-based characterization of this compound. By systematically evaluating its cytotoxicity, effects on proliferation, and impact on cell migration and enzyme activity, researchers can build a comprehensive profile of this novel compound. The data generated from these assays will be invaluable for making informed decisions about its potential therapeutic applications and for guiding future mechanistic studies. Should the compound show significant activity in any of these assays, further investigation into its specific molecular target(s) would be a logical and necessary next step.
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate in Human Plasma
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone (BPTFEO) in human plasma. The method utilizes a simple protein precipitation technique for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization mode with multiple reaction monitoring (MRM). The assay has been fully validated according to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation and is suitable for supporting pharmacokinetic studies in a clinical setting.
Introduction
1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate is an emerging pharmaceutical compound with a chemical structure featuring a benzylpiperidine moiety and a trifluoroethanone group. The trifluoromethyl ketone is a key pharmacophore in many biologically active molecules.[1] Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile during drug development. LC-MS/MS has become the gold standard for bioanalysis due to its inherent selectivity and sensitivity, allowing for the precise measurement of drug concentrations even at very low levels in complex biological fluids like plasma.[2][3]
The development of a robust bioanalytical method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.[3] This note details a comprehensive workflow, from plasma sample processing to data acquisition and analysis, providing a validated protocol for researchers and drug development professionals. The causality behind key experimental choices is explained to provide a deeper understanding of the method's principles.
Experimental
Materials and Reagents
-
Analyte: this compound (CAS: 1198286-70-2) reference standard.[4]
-
Internal Standard (IS): 1-Benzyl-4-piperidone (CAS: 3221-53-6) was selected as the internal standard due to its structural similarity to the analyte, ensuring comparable extraction efficiency and ionization response.
-
Solvents: HPLC-grade acetonitrile, methanol, and formic acid. Ultrapure water was used for all aqueous solutions.
-
Plasma: Drug-free human plasma was obtained from a certified vendor.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.
| Instrument | Model/Parameters |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Mass Spectrometer | SCIEX API 4000 or equivalent |
| Analytical Column | Waters Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent |
| Column Temperature | 40 °C |
| Autosampler Temp. | 10 °C |
| Injection Volume | 5 µL |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | Time (min) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: To be determined experimentally (e.g., precursor ion [M+H]⁺ → product ion)Internal Standard: m/z 190.1 → 91.1 (example) |
| Ion Source Temp. | 550 °C |
Sample Preparation: Protein Precipitation
Protein precipitation (PPT) was chosen for its simplicity, speed, and suitability for high-throughput analysis.[5][6][7] This technique effectively removes the majority of plasma proteins, which can interfere with the analysis and damage the analytical column.[7]
Protocol:
-
Pipette 50 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL of 1-Benzyl-4-piperidone).
-
Vortex the mixture for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer 100 µL of the supernatant to an HPLC vial for LC-MS/MS analysis.
Caption: Protein Precipitation Workflow.
Method Validation
The developed method was validated in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry".[8] The validation parameters assessed included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[9][10][11]
Selectivity: Selectivity was evaluated by analyzing six different lots of blank human plasma to ensure no significant interferences were observed at the retention times of the analyte and the internal standard.
Linearity: The linearity of the method was established by preparing calibration curves in plasma over a concentration range of 1-1000 ng/mL. A linear regression with a weighting factor of 1/x² was used to fit the data. The correlation coefficient (r²) for all curves was >0.99.
Accuracy and Precision: Intra- and inter-day accuracy and precision were determined by analyzing quality control (QC) samples at four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 3 | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | 100 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 800 | < 15% | ± 15% | < 15% | ± 15% |
Recovery and Matrix Effect: The extraction recovery of the analyte and internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards. The matrix effect was assessed by comparing the peak areas of analytes spiked into extracted blank plasma with those of analytes in a neat solution.[12]
Stability: The stability of the analyte in plasma was evaluated under various conditions, including short-term (room temperature), long-term (frozen at -80 °C), and after multiple freeze-thaw cycles. The analyte was found to be stable under all tested conditions.[3]
Discussion
The developed LC-MS/MS method provides a reliable and efficient means for the quantification of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone in human plasma. The simple protein precipitation sample preparation is amenable to high-throughput analysis, which is advantageous in a drug development setting. The chromatographic conditions were optimized to achieve a short run time of 4 minutes per sample, allowing for rapid analysis of large sample sets. The use of a structurally similar internal standard ensures accurate and precise quantification by compensating for variability in sample processing and instrument response. The validation results demonstrate that the method meets the stringent requirements of regulatory agencies for bioanalytical assays.
Caption: High-Level Analytical Workflow.
Conclusion
A sensitive, selective, and robust LC-MS/MS method for the quantification of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone in human plasma has been successfully developed and validated. The method is suitable for use in pharmacokinetic studies and can be readily implemented in a regulated bioanalytical laboratory.
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
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MDPI. (2023). Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma. [Link]
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Application Notes & Protocols: Radioligand Binding Assays for Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to performing radioligand binding assays for the characterization of piperidine derivatives, a common scaffold in modern drug discovery. We will delve into the theoretical underpinnings of receptor-ligand interactions, followed by detailed, field-tested protocols for both saturation and competition binding assays. Emphasis is placed on the rationale behind experimental choices, troubleshooting common issues, and ensuring data integrity. The aim is to equip researchers with the necessary knowledge to generate robust and reproducible binding data for their piperidine-based compounds.
Introduction: The Central Role of Radioligand Binding Assays
Radioligand binding assays are a cornerstone of pharmacology and drug discovery, providing a highly sensitive and quantitative method to study the interaction between a ligand and its receptor.[1][2][3] These assays utilize a radioactively labeled compound (the radioligand) to trace and measure its binding to a specific target, often a G-protein coupled receptor (GPCR) or ion channel.[1][2][4] For piperidine derivatives, which are known to interact with a wide array of CNS targets, these assays are indispensable for determining key pharmacological parameters such as affinity (Kd or Ki) and receptor density (Bmax).[4][5][6]
The fundamental principle lies in the law of mass action, which governs the reversible binding of a ligand (L) to a receptor (R) to form a ligand-receptor complex (LR). At equilibrium, the ratio of the dissociation rate to the association rate defines the equilibrium dissociation constant (Kd), a measure of the ligand's affinity for the receptor. A lower Kd value signifies higher affinity.
Foundational Assay Types: Saturation and Competition
Two primary types of radioligand binding assays are routinely employed:
-
Saturation Binding Assays: These experiments are designed to determine the Kd of the radioligand itself and the Bmax, which represents the total number of specific binding sites in a given tissue or cell preparation.[5][6] This is achieved by incubating a fixed amount of the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[5]
-
Competition (or Displacement) Binding Assays: This is the most common format for characterizing novel unlabeled compounds like piperidine derivatives.[7][8] In this setup, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the determination of its inhibitory concentration (IC50). The IC50 can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[9][10]
Experimental Workflow and Key Considerations
A successful radioligand binding assay hinges on careful planning and execution. The following workflow and considerations are critical for obtaining high-quality data.
Visualization of the Experimental Workflow
Figure 1: General workflow for a competition radioligand binding assay.
Materials and Reagents
| Component | Description & Rationale |
| Receptor Source | Cell membranes or tissue homogenates expressing the target receptor. The choice depends on the desired system (e.g., recombinant vs. native). Proper preparation and storage are crucial for receptor integrity.[11][12] |
| Radioligand | A high-affinity, high-specificity ligand for the target receptor, labeled with 3H or 125I. The choice of radioligand is critical and should ideally have well-characterized binding kinetics. |
| Test Compound | The unlabeled piperidine derivative to be characterized. A stock solution in a suitable solvent (e.g., DMSO) is serially diluted. |
| Assay Buffer | Typically a Tris-HCl or HEPES buffer at physiological pH (e.g., 7.4), often containing divalent cations (e.g., MgCl2) that may be required for receptor conformation and binding. |
| Wash Buffer | Ice-cold assay buffer used to rapidly wash away unbound radioligand during the filtration step.[11] |
| Non-specific Binding (NSB) Agent | A high concentration (typically 100-1000 fold the Kd of the radioligand) of an unlabeled ligand that binds to the same receptor. This is used to saturate the specific binding sites, allowing for the measurement of non-specific binding.[13] |
| Filtration Apparatus | A vacuum manifold and glass fiber filters (e.g., GF/B or GF/C) are commonly used to separate bound from free radioligand. Filters are often pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself. |
| Scintillation Cocktail & Counter | A liquid scintillation cocktail is added to the filters to allow for the detection of radioactive decay by a scintillation counter. |
Protocol for Competition Radioligand Binding Assay
This protocol is a general template and should be optimized for the specific receptor and ligands being studied.
1. Preparation:
- Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to the desired protein concentration (previously optimized).[12]
- Prepare serial dilutions of the piperidine derivative test compound in assay buffer.
- Prepare solutions of the radioligand (at a fixed concentration, typically at or below its Kd) and the NSB agent in assay buffer.
2. Assay Plate Setup (96-well format):
- Total Binding Wells: Add receptor preparation, radioligand, and assay buffer.
- Non-specific Binding (NSB) Wells: Add receptor preparation, radioligand, and the NSB agent.[14]
- Test Compound Wells: Add receptor preparation, radioligand, and the corresponding dilution of the piperidine derivative.
- All wells should have the same final volume.
3. Incubation:
- Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[1][4] This time should be determined empirically in preliminary experiments. Gentle agitation can facilitate binding.
4. Termination and Filtration:
- Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters.[12]
- Immediately wash the filters with multiple volumes of ice-cold wash buffer to remove unbound radioligand.
5. Counting:
- Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.
- Count the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) in a scintillation counter.
Data Analysis and Interpretation
From Raw Counts to Specific Binding
The primary data from the assay are the raw radioactivity counts. The key is to determine the amount of radioligand that is specifically bound to the receptor.
Specific Binding = Total Binding - Non-specific Binding [6]
A high-quality assay should have a low level of non-specific binding, ideally less than 20% of the total binding.[13] High non-specific binding can obscure the specific binding signal and reduce the assay window.
Generating the Competition Curve and Determining IC50
The specific binding data for the test compound is plotted against the logarithm of the compound's concentration. This will generate a sigmoidal dose-response curve. Non-linear regression analysis is then used to fit the data and determine the IC50 value, which is the concentration of the piperidine derivative that inhibits 50% of the specific binding of the radioligand.[8]
Calculating the Inhibition Constant (Ki)
The IC50 value is dependent on the concentration of the radioligand used in the assay. To obtain an absolute measure of the test compound's affinity, the Ki is calculated using the Cheng-Prusoff equation :[9][10]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
The Ki represents the affinity of the piperidine derivative for the receptor and is a more universal value than the IC50.[9]
Sample Data Representation
| Piperidine Derivative | IC50 (nM) | Ki (nM) |
| Compound A | 15.2 | 7.6 |
| Compound B | 89.7 | 44.9 |
| Compound C | 2.5 | 1.25 |
(Note: This is hypothetical data, assuming [L] = Kd for simplicity)
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Non-specific Binding | - Radioligand is "sticky" or hydrophobic.- Filter binding.- Too much receptor protein. | - Add BSA (0.1-1%) to the assay buffer.[11]- Pre-soak filters in PEI.- Reduce the amount of membrane protein per well.[11]- Optimize wash steps (increase volume or number of washes).[11] |
| Low or No Specific Binding | - Inactive receptor preparation.- Degraded radioligand.- Incorrect assay conditions. | - Verify receptor integrity and handling procedures.[11]- Check the age and specific activity of the radioligand.[11]- Ensure buffer composition and pH are optimal for the target. |
| Poor Reproducibility | - Inaccurate pipetting.- Incomplete mixing.- Temperature fluctuations. | - Use calibrated pipettes and proper technique.- Ensure thorough mixing of reagents.- Maintain a consistent incubation temperature. |
Conclusion
The radioligand binding assay remains a gold-standard technique for the in vitro pharmacological characterization of novel compounds like piperidine derivatives.[2] By understanding the principles behind the assay, meticulously executing the protocol, and correctly analyzing the data, researchers can obtain reliable and reproducible affinity data that is crucial for guiding drug discovery efforts. Careful optimization and attention to detail are paramount to ensuring the integrity and trustworthiness of the results.
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Competition Assay Protocol. Fabgennix International. [Link]
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Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]
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Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PubMed Central. [Link]
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Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. [Link]
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Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. ResearchGate. [Link]
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Whole-cell radioligand saturation binding. Protocols.io. [Link]
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The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]
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Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PubMed Central. [Link]
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Saturation Radioligand Binding Assays. Alfa Cytology. [Link]
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Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]
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IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. National Institutes of Health. [Link]
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Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]
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Help with troubleshooting my radioligand competition binding assay. Reddit. [Link]
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [Link]
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GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. [Link]
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How can I reduce nonspecific binding in an assay with a hydrophobic ligand? ResearchGate. [Link]
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Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. [Link]
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Application Notes and Protocols for the Characterization of Novel Piperidine Derivatives
Abstract
The piperidine scaffold is a privileged structural motif in medicinal chemistry, integral to the design of numerous therapeutics.[1] The precise characterization of novel piperidine derivatives is a critical step in the drug discovery and development pipeline, ensuring structural integrity, purity, and the desired stereochemistry. This comprehensive guide provides detailed application notes and validated protocols for the multi-faceted characterization of these important molecules. It is designed for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and ensuring the generation of robust and reliable data.
Introduction: The Significance of Piperidine Derivatives
Piperidine and its derivatives are fundamental building blocks in a vast array of pharmaceuticals and natural products.[2][3] Their prevalence in numerous drug classes, including analgesics, antipsychotics, and antihistamines, highlights their therapeutic importance.[1] The conformational flexibility of the piperidine ring, along with the potential for substitution at various positions, allows for the fine-tuning of pharmacological properties. However, this structural diversity also presents unique analytical challenges that necessitate a comprehensive characterization strategy. This guide outlines a systematic approach to elucidating the structure, purity, and stereochemistry of novel piperidine derivatives.
Foundational Characterization: Unveiling the Molecular Structure
A combination of spectroscopic techniques is essential for the initial structural elucidation of a newly synthesized piperidine derivative. This multi-pronged approach provides orthogonal data points, leading to a confident structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for determining the molecular structure of organic compounds.[4][5] For piperidine derivatives, both ¹H and ¹³C NMR provide invaluable information regarding the connectivity of atoms, the chemical environment of protons and carbons, and the stereochemical arrangement of substituents.
2.1.1. ¹H NMR Spectroscopy
-
Principle: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
-
Key Signals for Piperidine Derivatives: The protons on the piperidine ring typically resonate between δ 1.0 and 4.0 ppm.[1] Axial and equatorial protons often exhibit different chemical shifts and coupling constants, providing insights into the ring's conformation. Protons on substituents will have characteristic chemical shifts depending on their functionality.
-
Challenges and Solutions: Signal overlap, particularly in the aliphatic region of the spectrum, can be a common issue.[6] Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in resolving these overlaps and establishing proton-proton and proton-carbon correlations, respectively. Broad signals may indicate conformational exchange, such as the chair-chair interconversion of the piperidine ring.[6] Variable temperature NMR studies can help to resolve these dynamic processes.[7]
2.1.2. ¹³C NMR Spectroscopy
-
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal.
-
Key Signals for Piperidine Derivatives: The carbon atoms of the piperidine ring typically appear in the range of δ 20-60 ppm. The chemical shifts are sensitive to the nature and stereochemistry of substituents.
Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the purified piperidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to encompass all proton signals.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain single lines for each carbon.
-
Employ a sufficient relaxation delay to ensure accurate integration if quantitative analysis is required.
-
-
2D NMR Acquisition (if necessary):
-
Acquire COSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation) spectra to establish detailed connectivity.
-
Data Presentation: Representative ¹H NMR Chemical Shifts for a Substituted Piperidine
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 (axial) | 2.85 | ddd |
| H-2 (equatorial) | 3.10 | dt |
| H-3 (axial) | 1.65 | m |
| H-3 (equatorial) | 1.80 | m |
| H-4 (axial/eq) | 1.75 | m |
| Aromatic Protons | 7.20-7.40 | m |
| N-CH₂ | 3.50 | t |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[5][8]
-
Ionization Techniques:
-
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules, typically producing protonated molecules [M+H]⁺.[2] This is the most common method for piperidine derivatives.
-
Electron Ionization (EI): A high-energy technique that causes extensive fragmentation, providing a characteristic "fingerprint" for a molecule.[2]
-
-
Fragmentation Patterns of Piperidine Derivatives:
-
α-Cleavage: A dominant fragmentation pathway where the bond adjacent to the nitrogen atom is cleaved, leading to the formation of a stable iminium ion.[2]
-
Ring Fission: The piperidine ring can open, leading to various acyclic fragment ions.[2]
-
Substituent-Driven Fragmentation: The nature of the substituents on the piperidine ring heavily influences the fragmentation pattern.[2]
-
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.[1]
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Triple Quadrupole).
-
Analysis:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺.
-
Perform tandem MS (MS/MS) on the precursor ion to obtain fragmentation data for structural confirmation.[2]
-
Diagram: Logical Workflow for Spectroscopic Analysis
Caption: A logical workflow for the initial spectroscopic characterization of novel piperidine derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][9]
-
Principle: Different functional groups vibrate at characteristic frequencies, resulting in a unique infrared spectrum.
-
Key Absorptions for Piperidine Derivatives:
-
N-H stretch: For secondary amines, a weak to medium absorption around 3300-3500 cm⁻¹.
-
C-H stretch (aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ region.
-
C-N stretch: Medium absorption in the 1000-1200 cm⁻¹ range.
-
Other functional groups: Carbonyls (C=O) from amides or ketones will show a strong absorption around 1650-1750 cm⁻¹. Aromatic rings will have characteristic C=C stretching absorptions around 1450-1600 cm⁻¹.
-
Protocol: FTIR Analysis (ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Analysis:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Purity and Stereochemical Analysis: Ensuring Quality and Specificity
Once the structure of the novel piperidine derivative has been established, it is crucial to determine its purity and, if chiral, its enantiomeric composition. Chromatographic techniques are the primary tools for these analyses.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is a versatile and widely used technique for separating, identifying, and quantifying the components of a mixture.[4][10] For novel piperidine derivatives, reversed-phase HPLC (RP-HPLC) is the most common method for purity determination.
-
Principle: In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol).[10] More nonpolar compounds are retained longer on the column.
-
Method Development: A systematic approach to method development is crucial for achieving optimal separation.[11] This involves screening different columns and mobile phase compositions, followed by optimization of parameters like gradient, temperature, and flow rate.
-
Detection: UV detection is commonly used if the piperidine derivative contains a chromophore.[1] If not, derivatization with a UV-active agent may be necessary, or alternative detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) can be employed.
Protocol: RP-HPLC for Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (often the mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Instrumentation:
-
Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm particle size).[11]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape, is commonly used.[1]
-
Detector: UV detector set at a wavelength where the analyte absorbs maximally.
-
-
Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Run the gradient program.
-
The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.
-
Diagram: HPLC Method Development Workflow
Caption: A systematic workflow for the development and validation of an HPLC method.
Chiral Chromatography: Resolving Enantiomers
Many piperidine-containing drugs are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles.[12] Therefore, regulatory agencies require the stereoisomeric composition of chiral drugs to be controlled. Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers.[12][13]
-
Principle: Chiral separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including piperidine derivatives.[13]
-
Mobile Phase: Normal-phase (e.g., hexane/isopropanol), reversed-phase, or polar organic modes can be used depending on the CSP and the analyte.[12]
-
Derivatization: For compounds lacking a strong chromophore, pre-column derivatization with a UV-active reagent can enhance detection and sometimes improve separation.[13][14]
Protocol: Chiral HPLC for Enantiomeric Purity
-
Sample and Standard Preparation:
-
Prepare a solution of the racemic standard (e.g., 1 mg/mL) to confirm the separation of the two enantiomers.[13]
-
Prepare the sample solution at a similar concentration.
-
-
Instrumentation:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® series).
-
Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[13][14]
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the enantiomers.
-
Inject the sample to determine the enantiomeric ratio, typically expressed as enantiomeric excess (ee%).
-
Data Presentation: Chiral HPLC Separation Parameters
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)[13] |
| Flow Rate | 1.0 mL/min[12] |
| Temperature | 25 °C |
| Detection | UV at 228 nm[14] |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Resolution (Rs) | > 2.0 |
Definitive Structural Confirmation: X-ray Crystallography
For unambiguous determination of the three-dimensional structure, including absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.[3][15]
-
Principle: This technique involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced is used to determine the arrangement of atoms within the crystal lattice.
-
Requirement: The primary prerequisite is the ability to grow high-quality single crystals of the piperidine derivative.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect the diffraction data.
-
Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsional angles, as well as the absolute configuration for chiral molecules.
Method Validation: Ensuring Reliability and Compliance
All analytical methods used for the characterization of pharmaceutical compounds must be validated to ensure they are suitable for their intended purpose.[16][17][18] Method validation is a regulatory requirement and provides documented evidence that the method is accurate, precise, specific, linear, and robust.[10][16]
Key Validation Parameters (ICH Q2(R1) Guidelines): [16]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The comprehensive characterization of novel piperidine derivatives is a multi-step process that relies on the synergistic application of various analytical techniques. This guide provides a framework and detailed protocols for the systematic elucidation of structure, purity, and stereochemistry. By following these guidelines and understanding the principles behind each technique, researchers can ensure the generation of high-quality, reliable data that is essential for advancing drug discovery and development programs.
References
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- Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine.
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The Strategic Incorporation of Fluorinated Piperidines in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Fluorine Advantage in the Piperidine Scaffold
The piperidine motif is a cornerstone in medicinal chemistry, present in a vast number of FDA-approved drugs and clinical candidates.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold for interacting with biological targets. However, the ever-present challenges in drug discovery—optimizing potency, selectivity, and pharmacokinetic (ADME) properties—necessitate innovative strategies to refine this privileged structure. The introduction of fluorine into the piperidine ring has emerged as a powerful tactic to modulate key molecular properties and overcome common developmental hurdles.[2][3]
Fluorine, the most electronegative element, imparts unique stereoelectronic effects when incorporated into organic molecules.[4][5] Unlike other halogens, its small van der Waals radius allows it to act as a bioisostere of hydrogen in some contexts, while its potent inductive effects can dramatically alter the properties of the parent molecule.[4][5] In the context of the piperidine scaffold, fluorination offers medicinal chemists a toolkit to fine-tune basicity (pKa), lipophilicity (logP), conformational preferences, and metabolic stability.[6] This guide provides an in-depth exploration of the application of fluorinated piperidines in drug discovery, complete with detailed synthetic protocols and practical insights for researchers in the field.
Modulating Physicochemical Properties: The Impact of Fluorination on pKa and Lipophilicity
The strategic placement of fluorine on the piperidine ring can predictably alter its fundamental physicochemical properties, which are critical for drug-target interactions, membrane permeability, and overall pharmacokinetic behavior.
Basicity (pKa) Attenuation
The nitrogen atom of the piperidine ring is basic, and its degree of protonation at physiological pH influences solubility, receptor binding (particularly to acidic residues), and off-target effects such as hERG channel affinity.[1] The strong electron-withdrawing nature of fluorine reduces the electron density on the piperidine nitrogen, thereby lowering its pKa and making it less basic.[5][7] This effect is dependent on the position and number of fluorine substituents. For instance, fluorination at the 3- or 4-position significantly decreases basicity. This modulation can be a crucial strategy to mitigate undesirable interactions and improve the developability of a drug candidate.[1]
Lipophilicity (LogP/LogD) Tuning
Lipophilicity is a key determinant of a drug's absorption, distribution, and metabolism. The effect of fluorination on the lipophilicity of piperidines is nuanced and position-dependent.[6] While the C-F bond itself is polar, the overall impact on molecular lipophilicity is influenced by the shielding of this polarity and the disruption of hydration patterns. Generally, the introduction of fluorine tends to increase the lipophilicity of the piperidine scaffold.[6] However, the interplay between reduced basicity and inherent lipophilicity at a given pH (logD) must be considered. A decrease in pKa can lead to a higher proportion of the more lipophilic neutral form at physiological pH, thereby increasing its effective lipophilicity and membrane permeability.[6]
The following table summarizes the comparative physicochemical properties of representative fluorinated and non-fluorinated piperidines:
| Compound | Structure | pKa | logP | Reference(s) |
| Piperidine | 11.2 | 1.1 | [8] | |
| 3-Fluoropiperidine | ![]() | ~9.5 | ~1.3 | [8] |
| 4-Fluoropiperidine | ![]() | ~9.2 | ~1.4 | [8] |
Note: The pKa and logP values are approximate and can vary depending on the experimental or computational method used.
Conformational Control: The Gauche Effect and Beyond
The substitution of fluorine on the piperidine ring can have a profound impact on its conformational equilibrium, which can be exploited to pre-organize a molecule into its bioactive conformation for optimal target engagement.[4][9][10][11] The preference for specific chair conformations is governed by a combination of steric and stereoelectronic effects, including the well-documented gauche effect.
NMR spectroscopy is a powerful tool for elucidating the conformational preferences of fluorinated piperidines.[4][9][10][11] The coupling constants between fluorine and adjacent protons (3JHF) are particularly informative for determining the dihedral angle and thus the axial or equatorial orientation of the fluorine substituent.[9][11]
In many instances, particularly in protonated 3-fluoropiperidines, the fluorine atom exhibits a preference for the axial position.[4][9][11] This is often attributed to a stabilizing hyperconjugative interaction between the C-F σ* antibonding orbital and the adjacent C-H or C-C bonding orbitals, as well as favorable charge-dipole interactions.[4][9][11] This conformational locking can be a powerful strategy in drug design to reduce the entropic penalty upon binding to a target protein.
Caption: Conformational equilibrium of a 3-fluoropiperidine ring.
Synthetic Protocols for Key Fluorinated Piperidine Building Blocks
The accessibility of fluorinated piperidine building blocks is crucial for their widespread application in drug discovery. Several synthetic strategies have been developed, with the hydrogenation of readily available fluoropyridines being a prominent and scalable approach.
Protocol 1: Synthesis of 4-Fluoropiperidine Hydrochloride via Hydrogenation of 4-Fluoropyridine
This protocol describes a robust method for the preparation of 4-fluoropiperidine hydrochloride from commercially available 4-fluoropyridine.
Materials:
-
4-Fluoropyridine
-
Palladium on carbon (10 wt. %)
-
Methanol
-
Concentrated Hydrochloric Acid
-
Hydrogen gas supply
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reaction Setup: In a high-pressure reactor, dissolve 4-fluoropyridine (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (5 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Acidification: Add concentrated hydrochloric acid (1.1 eq) dropwise to the mixture.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Carefully vent the reactor and purge with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-fluoropiperidine hydrochloride. The product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of (±)-3-Fluoropiperidine Hydrochloride
The synthesis of 3-fluoropiperidine often requires a multi-step approach. The following is a representative protocol.
Materials:
-
N-Boc-3-hydroxypiperidine
-
Diethylaminosulfur trifluoride (DAST) or similar fluorinating agent
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Hydrochloric acid (in diethyl ether or dioxane)
-
Standard laboratory glassware
Procedure:
-
Fluorination: Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM and cool the solution to -78 °C in a dry ice/acetone bath. Slowly add DAST (1.2 eq) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification of Boc-protected intermediate: Concentrate the solution under reduced pressure and purify the crude N-Boc-3-fluoropiperidine by flash column chromatography.
-
Deprotection: Dissolve the purified N-Boc-3-fluoropiperidine in a suitable solvent (e.g., diethyl ether or methanol) and add a solution of hydrochloric acid (excess) in diethyl ether or dioxane.
-
Isolation: Stir the mixture at room temperature until the deprotection is complete (monitored by TLC). The product, 3-fluoropiperidine hydrochloride, will precipitate out of the solution. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Caption: General synthetic workflows for fluorinated piperidines.
Enhancing Metabolic Stability: Blocking Metabolic Soft Spots
A significant advantage of incorporating fluorine into drug candidates is the potential to enhance metabolic stability.[12][13] The carbon-fluorine bond is exceptionally strong and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen bond.[12][13] By strategically placing fluorine at known metabolic "soft spots," medicinal chemists can block these sites of oxidation, leading to a longer drug half-life and improved pharmacokinetic profile.
For instance, if a piperidine-containing compound undergoes N-dealkylation or ring hydroxylation, fluorination at or near the site of metabolism can effectively hinder these enzymatic processes. However, it is important to note that fluorination can sometimes lead to alternative metabolic pathways, and a thorough metabolic profiling of any new fluorinated compound is essential.[12]
Caption: Fluorine blocking a site of oxidative metabolism.
Case Studies: Fluorinated Piperidines in FDA-Approved Drugs and Clinical Candidates
The successful application of fluorinated piperidines is evident in a number of marketed drugs and promising clinical candidates, particularly in the area of central nervous system (CNS) disorders where fine-tuning of physicochemical properties is paramount for blood-brain barrier penetration.[14]
Case Study 1: A Serotonin 5-HT1D Receptor Agonist
In the development of selective 5-HT1D receptor agonists for the treatment of migraine, researchers found that incorporating a 4-fluoropiperidine moiety led to compounds with improved oral absorption and bioavailability compared to their non-fluorinated piperidine and piperazine analogs.[1] The reduced pKa of the fluorinated piperidine was proposed to be a key factor in this enhancement.[1]
Case Study 2: A Kinesin Spindle Protein (KSP) Inhibitor
In the optimization of a series of KSP inhibitors for oncology, the introduction of a fluorine atom at the 3-position of a piperidine ring was found to modulate the pKa of the piperidine nitrogen.[15] Interestingly, the axial and equatorial fluoro-isomers exhibited different pKa values, with the axial isomer being more basic.[15] This subtle difference in basicity had a significant impact on the compound's efficacy and led to the selection of the axial isomer as a clinical candidate.[15]
Conclusion
The incorporation of fluorine into the piperidine scaffold is a powerful and versatile strategy in modern medicinal chemistry. By leveraging the unique properties of the fluorine atom, researchers can rationally design molecules with optimized physicochemical properties, enhanced metabolic stability, and improved pharmacokinetic profiles. The detailed protocols and insights provided in this guide are intended to empower scientists in their efforts to develop the next generation of innovative therapeutics.
References
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(28), 11553-11558. [Link]
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. [Link]
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]
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Couturier, C., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry, 8(11), 2509-2512. [Link]
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Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Hebrew University of Jerusalem. [Link]
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Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2146-2155. [Link]
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Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ResearchGate. [Link]
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Grygorenko, O. O., et al. (2021). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... ResearchGate. [Link]
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Marković, R., et al. (2023). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link]
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China 4-Fluoropiperidine hydrochloride(CAS# 57395-89-8) Manufacturer and Supplier. LookChem. [Link]
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Castro, J. L., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. [Link]
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Grygorenko, O. O., et al. (2021). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]
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Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 634-646. [Link]
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Wang, Y., et al. (2015). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 44(11), 4975-4985. [Link]
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O'Hagan, D. (2008). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Nature Protocols, 3(5), 891-894. [Link]
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Grygorenko, O. O., et al. (2021). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]
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Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 155-161. [Link]
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Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264-270. [Link]
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Gazy, A. A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728. [Link]
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Gazy, A. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(17), 6315. [Link]
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Chambers, R. D., et al. (1989). Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society, 111(22), 8567-8573. [Link]
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Gouverneur, V., et al. (2021). Scheme 3. Chemoselective Functionalization of 3-Fluoropiperidine Imines a. ResearchGate. [Link]
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Wójcikowski, J., et al. (2006). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 34(3), 481-488. [Link]
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Van der Mey, M., et al. (2017). Case Studies of CNS Drug Optimization-Medicinal Chemistry and CNS Biology Perspectives. ResearchGate. [Link]
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Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052-12057. [Link]
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Wójcikowski, J., et al. (2006). CHARACTERIZATION OF HUMAN CYTOCHROME P450 ENZYMES INVOLVED IN THE METABOLISM OF THE PIPERIDINE-TYPE PHENOTHIAZINE NEUROLEPTIC THIORIDAZINE. Sci-Hub. [Link]
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Adejare, A. (2014). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. [Link]
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Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932-4946. [Link]
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Application Notes and Protocols for Trifluoromethyl Ketones as Inhibitors of Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Serine Proteases and the Promise of Trifluoromethyl Ketone Inhibitors
Serine proteases are a ubiquitous and vital class of enzymes that catalyze the hydrolysis of peptide bonds in proteins. Their catalytic activity is defined by the presence of a highly reactive serine residue within a conserved catalytic triad in their active site. These enzymes are integral to a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, immune responses, and apoptosis. Consequently, the dysregulation of serine protease activity is implicated in the pathophysiology of numerous diseases, such as cardiovascular disorders, inflammatory conditions, cancer, and viral infections. This central role has established serine proteases as a major class of therapeutic targets for drug discovery and development.
Trifluoromethyl ketones (TFMKs) have emerged as a particularly potent and versatile class of serine protease inhibitors. The defining feature of a TFMK is a ketone functional group flanked by a trifluoromethyl (-CF3) group. The high electronegativity of the three fluorine atoms creates a strong electron-withdrawing effect, rendering the carbonyl carbon exceptionally electrophilic. This heightened electrophilicity makes TFMKs highly susceptible to nucleophilic attack by the active site serine of the protease, leading to potent and often slow, tight-binding inhibition. This guide provides an in-depth exploration of the mechanism, synthesis, and evaluation of TFMK inhibitors, complete with detailed protocols for their practical application in a research setting.
Mechanism of Inhibition: A Transition-State Analogue Approach
The inhibitory potency of trifluoromethyl ketones stems from their ability to act as transition-state analogues. The catalytic mechanism of serine proteases involves the formation of a transient, tetrahedral intermediate following the nucleophilic attack of the active site serine on the carbonyl carbon of the substrate's scissile peptide bond. TFMKs are designed to mimic this high-energy transition state.
Owing to the strong electron-withdrawing nature of the trifluoromethyl group, the carbonyl carbon of a TFMK is highly electrophilic and readily attacked by the hydroxyl group of the active site serine residue (Ser195 in chymotrypsin). This nucleophilic attack results in the formation of a stable, covalent hemiketal adduct.[1] This hemiketal structure closely resembles the tetrahedral intermediate of the natural substrate hydrolysis, effectively locking the enzyme in an inactive conformation. The stability of this adduct is a key determinant of the inhibitor's potency and can lead to slow, tight-binding inhibition, a desirable characteristic for therapeutic agents.[1]
Synthesis of Peptidyl Trifluoromethyl Ketone Inhibitors
The synthesis of peptidyl TFMKs can be achieved through various routes, including solution-phase and solid-phase peptide synthesis (SPPS). Below is a representative four-step solution-phase synthesis protocol adapted from the literature for the preparation of a peptidyl TFMK inhibitor.[1]
Protocol 1: Four-Step Synthesis of a Peptidyl Trifluoromethyl Ketone
This protocol outlines the synthesis of a dipeptidyl TFMK, which can be adapted for different peptide sequences.
Materials:
-
N-protected amino acid
-
Trifluoroacetaldehyde ethyl hemiacetal
-
Potassium carbonate (K₂CO₃)
-
1-Nitro-2-phenylethane
-
Platinum(IV) oxide (PtO₂) or Raney Nickel (Ra-Ni)
-
Hydrogen gas (H₂)
-
Dess-Martin periodinane
-
Trifluoroacetic acid (TFA)
-
Appropriate solvents (e.g., DMF, MeOH, CH₂Cl₂, CHCl₃)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)
Step 1: Synthesis of the Nitro Alcohol
-
In a round-bottom flask, combine 1-nitro-2-phenylethane (1.0 eq) and trifluoroacetaldehyde ethyl hemiacetal (1.2 eq).
-
Add a catalytic amount of potassium carbonate.
-
Heat the mixture to 50-60 °C for 3 hours, then stir at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, purify the crude product by flash column chromatography on silica gel to yield the nitro alcohol.
Step 2: Reduction of the Nitro Group
-
Dissolve the nitro alcohol (1.0 eq) in a mixture of methanol and chloroform (16:1).
-
Add a catalytic amount of PtO₂.
-
Hydrogenate the mixture under a hydrogen atmosphere (1 atm) at room temperature for 48 hours.
-
Alternatively, Raney Nickel in ethanol/water can be used for the reduction.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the amino alcohol.
Step 3: Peptide Coupling
-
Dissolve the amino alcohol (1.0 eq) and the desired N-protected amino acid (1.2 eq) in anhydrous DMF.
-
Add a coupling reagent such as HBTU (1.2 eq) and a base like DIEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 36 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting N-protected peptidyl alcohol by flash column chromatography.
Step 4: Oxidation to the Trifluoromethyl Ketone
-
Dissolve the N-protected peptidyl alcohol (1.0 eq) in anhydrous dichloromethane.
-
Add Dess-Martin periodinane (3.0 eq) and trifluoroacetic acid (3.0 eq).
-
Stir the reaction at room temperature for 3 hours.
-
Quench the reaction with a saturated solution of NaHCO₃ and Na₂S₂O₃.
-
Extract the product with dichloromethane, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the final peptidyl trifluoromethyl ketone by flash column chromatography.
-
Characterize the final product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Biochemical Evaluation of TFMK Inhibitors
The inhibitory potency of TFMK compounds against a target serine protease is typically determined using a continuous fluorogenic enzyme inhibition assay. This assay measures the rate of cleavage of a synthetic peptide substrate that releases a fluorescent reporter upon hydrolysis.
Protocol 2: Continuous Fluorogenic Serine Protease Inhibition Assay
Materials:
-
Purified serine protease
-
Fluorogenic peptide substrate (e.g., containing a 7-amino-4-methylcoumarin (AMC) or similar fluorophore)
-
Trifluoromethyl ketone inhibitor stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.5)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Assay Procedure:
-
Prepare a serial dilution of the TFMK inhibitor in the assay buffer. It is recommended to perform a 2-fold or 3-fold dilution series to cover a wide range of concentrations.
-
In the wells of the 96-well plate, add 50 µL of the diluted inhibitor solutions. Include wells with assay buffer and DMSO as no-inhibitor and vehicle controls, respectively.
-
Add 25 µL of the purified serine protease solution (at a final concentration in the low nanomolar range, to be optimized for the specific enzyme) to each well.
-
Pre-incubate the enzyme and inhibitor at room temperature for a defined period (e.g., 15, 30, or 60 minutes). This is particularly important for slow-binding inhibitors to allow for the establishment of the enzyme-inhibitor equilibrium.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic peptide substrate (at a final concentration close to its Km value) to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Monitor the increase in fluorescence intensity over time (e.g., every 30 seconds for 15-30 minutes) at a constant temperature (e.g., 25 °C or 37 °C).
Data Analysis for Slow, Tight-Binding Inhibitors
For TFMK inhibitors that exhibit slow, tight-binding kinetics, the reaction progress curves will be non-linear. The initial velocity will decrease over time as the enzyme-inhibitor complex reaches equilibrium. In such cases, the data should be fitted to the following equation for slow-binding inhibition to determine the observed rate constant for the onset of inhibition (k_obs):
[P] = v_s * t + (v_i - v_s) * (1 - e^(-k_obs * t)) / k_obs
Where:
-
[P] is the product concentration at time t
-
v_i is the initial velocity
-
v_s is the steady-state velocity
-
k_obs is the observed rate constant of inhibition
The k_obs values obtained at different inhibitor concentrations ([I]) are then plotted against [I]. For a simple one-step binding mechanism, this plot will be linear, and the data can be fitted to the following equation:
k_obs = k_on * [I] + k_off
Where:
-
k_on is the association rate constant
-
k_off is the dissociation rate constant
The inhibition constant (K_i ) can then be calculated as:
K_i = k_off / k_on
For more complex inhibition mechanisms, the plot of k_obs versus [I] may be hyperbolic, requiring more advanced kinetic models for analysis.
Quantitative Data Summary
The inhibitory potency of various trifluoromethyl ketone inhibitors against different serine proteases has been reported in the literature. The following table provides a summary of representative data.
| Inhibitor | Target Protease | IC₅₀ / Kᵢ | Reference |
| Peptidyl TFMK | Human Leukocyte Elastase | Kᵢ = 0.34 x 10⁻⁶ M | [2] |
| Compound 5h | SARS-CoV 3CL Protease | Kᵢ = 0.3 µM | [1] |
| Ac-Leu-ambo-Phe-CF₃ | α-Chymotrypsin | - | [2] |
| Ac-Ala-Ala-Pro-ambo-Ala-CF₃ | Porcine Pancreatic Elastase | Kᵢ = 0.34 x 10⁻⁶ M | [2] |
Cell-Based Assay for Inhibitor Evaluation
To assess the efficacy of TFMK inhibitors in a more physiologically relevant context, cell-based assays are employed. These assays can measure the inhibition of a target serine protease within a cellular environment.
Protocol 3: Cell-Based Serine Protease Inhibition Assay
Materials:
-
Cell line expressing the target serine protease
-
Cell culture medium and supplements
-
TFMK inhibitor
-
Cell-permeable fluorogenic substrate for the target protease
-
96-well clear-bottom black plates
-
Fluorescence microscope or plate reader
Assay Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the TFMK inhibitor for a defined period (e.g., 1-24 hours). Include vehicle-treated cells as a control.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add the cell-permeable fluorogenic substrate to the cells and incubate for a time determined by optimization.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader.
-
Normalize the fluorescence signal to cell viability, which can be assessed in a parallel assay (e.g., using MTT or CellTiter-Glo).
-
Calculate the IC₅₀ value by plotting the normalized fluorescence against the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
Trifluoromethyl ketones represent a powerful class of serine protease inhibitors with significant potential for therapeutic development. Their mechanism as transition-state analogues leads to potent and often sustained inhibition. The synthetic and analytical protocols provided in this guide offer a robust framework for researchers to synthesize, characterize, and evaluate novel TFMK inhibitors in their pursuit of new treatments for diseases driven by aberrant serine protease activity.
References
-
Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760–3767. [Link]
-
Shao, Y. M., Yang, W. B., Kuo, T. H., Tsai, K. C., Lin, C. H., Yang, A. S., Liang, P. H., & Wong, C. H. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & medicinal chemistry, 16(8), 4652–4660. [Link]
-
Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. PubMed. [Link]
-
Reaction Biology. (n.d.). Protease Assay Services. [Link]
- Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
-
Molecules. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. MDPI. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone Oxalate
Welcome to the technical support guide for the synthesis of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yield, and troubleshoot common experimental challenges. The guidance provided herein is based on established chemical principles and field-proven insights to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis is a multi-step process that typically begins with commercially available piperidine derivatives. A common and logical pathway involves the formation of a nucleophilic piperidine species at the 4-position, which then reacts with an electrophilic trifluoroacetyl source. The final step involves converting the resulting free base into a stable, crystalline oxalate salt for easier purification and handling.
A highly effective approach is the Grignard reaction, where 1-benzyl-4-halopiperidine is converted into an organomagnesium reagent, followed by acylation with an ester like ethyl trifluoroacetate.
Q2: Why is the final product isolated as an oxalate salt?
The free base form of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone is often an oil or a low-melting solid, which can be challenging to purify via crystallization. Preparing the oxalate salt introduces a crystalline, non-hygroscopic solid with a sharp melting point.[1] This has several advantages:
-
Facilitates Purification: The salt can be easily purified by recrystallization, removing process impurities.
-
Improves Handling: Crystalline solids are easier to weigh and handle compared to oils.
-
Enhances Stability: Salts are generally more stable for long-term storage than their corresponding free bases.
Q3: What are the most critical parameters for maximizing yield in the trifluoroacetylation step?
The trifluoroacetylation, particularly via a Grignard-type reaction, is the most sensitive step. The critical parameters are:
-
Anhydrous Conditions: Grignard reagents react violently with water. All glassware must be flame-dried, and solvents must be rigorously dried and deoxygenated to prevent quenching the reagent.
-
Temperature Control: The addition of the trifluoroacetylating agent (e.g., ethyl trifluoroacetate) should be performed at low temperatures (e.g., -78 °C) to prevent side reactions, such as double addition to the ester carbonyl.
-
Reagent Quality: The magnesium turnings for the Grignard reaction must be fresh and reactive. The quality of the trifluoroacetylating agent is also paramount.
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent both moisture contamination and oxidation.
Q4: What are the primary safety concerns associated with this synthesis?
Researchers must be aware of the hazards of the reagents used:
-
Benzylating Agents: Reagents like benzyl bromide are lachrymators and should be handled in a well-ventilated fume hood.[2]
-
Organometallic Reagents: Grignard reagents are highly reactive and can ignite upon exposure to air or moisture.
-
Strong Bases/Acids: Reagents like sodium hydride (if used) are flammable solids, while acids and bases for workup are corrosive.[3]
-
Solvents: Anhydrous ethers (like THF and diethyl ether) are highly flammable and can form explosive peroxides.
Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate Personal Protective Equipment (PPE).
Synthetic Pathway Overview
The logical flow from starting materials to the final product is crucial for planning and execution.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Problem 1: The overall yield is consistently low (<40%).
Q: My Grignard reaction seems sluggish or fails to initiate, leading to low conversion. What's wrong? A: This is a classic issue with organometallic reactions.
-
Cause: The primary culprit is almost always trace amounts of water or oxygen, which deactivates the magnesium surface and quenches the Grignard reagent as it forms. Impurities in the starting halide can also be problematic.
-
Solution:
-
Glassware & Solvents: Ensure all glassware is rigorously flame-dried under vacuum or high vacuum and cooled under a stream of dry nitrogen or argon. Solvents (THF, diethyl ether) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Magnesium Activation: Use fresh magnesium turnings. If initiation is slow, add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.
-
Purity of Halide: Ensure the 1-benzyl-4-halopiperidine precursor is pure and completely dry. Any residual acid or water from its synthesis will inhibit the reaction.
-
Q: I've successfully formed the Grignard reagent, but the yield after acylation with ethyl trifluoroacetate (ETFA) is still poor. Why? A: The acylation step is prone to side reactions if not carefully controlled.
-
Cause 1: Over-addition. The initially formed ketone is still susceptible to attack by another equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol by-product.
-
Solution 1: Maintain a very low reaction temperature (-78 °C using a dry ice/acetone bath is standard) during the addition of ETFA. Add the ETFA solution dropwise and slowly to prevent localized temperature increases and allow the initial ketone product to form before it can react further.
-
Cause 2: Enolization. The product ketone has an acidic α-proton. The Grignard reagent is a strong base and can deprotonate the product, forming an enolate that is unreactive towards further acylation.[4][5]
-
Solution 2: Use of stoichiometric amounts of reagents is critical. Using a large excess of the Grignard reagent will favor side reactions. A 1.05 to 1.1 equivalent of the Grignard reagent relative to ETFA is often sufficient.
Problem 2: The final oxalate salt is difficult to isolate or purify.
Q: After adding oxalic acid, my product oils out or fails to precipitate. How can I induce crystallization? A: This indicates issues with supersaturation, solvent choice, or purity.
-
Cause: The crude free base may contain impurities that act as crystallization inhibitors. The solvent may also be too polar, keeping the oxalate salt solubilized.
-
Solution:
-
Solvent System: The choice of solvent is critical. Diethyl ether is excellent for precipitating oxalate salts. Isopropanol or ethanol can also be effective. If the product oils out from a single solvent, try adding a less polar co-solvent (e.g., hexane to an ethyl acetate solution) gradually until turbidity is observed.
-
Purify the Free Base First: Before salt formation, run the crude free base through a short plug of silica gel with an appropriate eluent (e.g., hexane/ethyl acetate) to remove baseline impurities. This often yields a much cleaner crystallization.
-
Standard Techniques: Use seeding with a previously obtained crystal, scratch the inside of the flask with a glass rod at the solvent-air interface, and cool the solution slowly, first to room temperature and then in an ice bath or refrigerator.
-
Q: My isolated oxalate salt is off-color (yellow or brown) and has a broad melting point. A: This points to trapped impurities within the crystal lattice.
-
Cause: Impurities from the reaction (e.g., from benzyl group degradation or side reactions) have co-precipitated with your product.
-
Solution:
-
Recrystallization: This is the most effective method. Dissolve the impure salt in a minimal amount of a hot solvent (e.g., methanol, ethanol, or acetonitrile) and allow it to cool slowly. If the compound is too soluble, add a less polar anti-solvent until the solution becomes cloudy, then heat until clear and cool slowly.
-
Charcoal Treatment: If the color is due to highly conjugated impurities, you can add a small amount of activated charcoal to the hot solution during recrystallization, then filter it hot through Celite before cooling.
-
Troubleshooting Workflow & Summary
Caption: A logical workflow for troubleshooting low product yield.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Grignard formation | Activate Mg with iodine; ensure all materials are rigorously dry. |
| Side reactions during acylation | Add ETFA at -78°C; use ~1.1 eq. of Grignard reagent. | |
| Product degradation during workup | Use a mild quench (e.g., sat. aq. NH₄Cl) instead of strong acid. | |
| Purification Issues | Product oils out | Purify free base on silica first; use diethyl ether for precipitation. |
| Off-color final product | Recrystallize the oxalate salt from ethanol or methanol/ether. | |
| Inconsistency | Variable reagent activity | Use fresh, high-purity starting materials; titrate Grignard reagent. |
Key Experimental Protocols
Protocol 1: Trifluoroacetylation via Grignard Reagent
This protocol assumes 1-benzyl-4-bromopiperidine is the starting material.
-
Setup: Assemble a three-necked, flame-dried, 250 mL round-bottom flask equipped with a magnetic stirrer, a condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Grignard Formation:
-
To the flask, add magnesium turnings (1.2 eq.).
-
Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of 1-benzyl-4-bromopiperidine (1.0 eq.) in anhydrous THF (e.g., 50 mL for a 10 mmol scale).
-
Add ~10% of the bromide solution to the magnesium. If the reaction does not start (indicated by heat and disappearance of the iodine color), gently warm the flask.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Acylation:
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Prepare a solution of ethyl trifluoroacetate (ETFA) (1.05 eq.) in anhydrous THF (20 mL).
-
Add the ETFA solution dropwise to the cold Grignard solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
After addition, stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure to yield the crude free base, typically as a yellow or brown oil.
-
Protocol 2: Oxalate Salt Formation and Purification
-
Precipitation:
-
Dissolve the crude 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone free base in a minimal amount of diethyl ether or isopropanol (e.g., 5 volumes).
-
In a separate flask, dissolve anhydrous oxalic acid (1.0 eq.) in the same solvent.
-
Add the oxalic acid solution dropwise to the stirring solution of the free base.
-
A white precipitate should form. Stir the slurry at room temperature for 1-2 hours.
-
-
Isolation:
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether.
-
Dry the solid under high vacuum to obtain the final product.
-
-
Recrystallization (if necessary):
-
Dissolve the oxalate salt in a minimum amount of boiling methanol or ethanol.
-
Allow the solution to cool slowly to room temperature, then to 4 °C.
-
Collect the purified crystals by vacuum filtration and dry under vacuum.
-
References
-
Goel, K.K., Gajbhiye, A., Anu, & Goel, N.M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J, 1(1). Available from: [Link]
-
GeeksforGeeks. (2023). Claisen Condensation. Available from: [Link]
-
BYJU'S. Claisen Condensation Mechanism. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. (2013). J. Org. Chem., 78, 4171-4176. Available from: [Link]
-
Wikipedia. Claisen condensation. Available from: [Link]
-
NROChemistry. Claisen Condensation: Mechanism & Examples. Available from: [Link]
- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
National Institutes of Health (NIH). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Available from: [Link]
- Google Patents. CN116924967A - Preparation method of N-benzyl-4-piperidone.
-
PubChem. 1-(4-Benzylpiperidin-1-yl)-2,2,2-trifluoroethanone. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. (2019). Available from: [Link]
-
PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
PMC - PubMed Central. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors.... Available from: [Link]
-
MDPI. Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. (2019). Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. N-(1-benzylpiperidin-4-yl)-N-phenylpropionamide oxalate. Available from: [Link]
-
PubMed. Efficient synthesis of piperidine derivatives.... Available from: [Link]
-
International Journal of ChemTech Research. Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (2013). Available from: [Link]
-
ResearchGate. Synthesis of polyfunctionalized 1,2,3,4-tetrahydropyridines from ethyl acetoacetate and cyclic aminals. (2017). Available from: [Link]
-
ResearchGate. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). Available from: [Link]
-
bioRxiv. Design-of-Experiments In Vitro Transcription Yield Optimization of Self-Amplifying RNA. (2021). Available from: [Link]
-
ResearchGate. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). Available from: [Link]
-
F1000Research. Design-of-experiments in vitro transcription yield optimization of self-amplifying RNA. (2022). Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Overcoming Solubility Challenges with Piperidine Oxalate Salts
Welcome to the technical support center for piperidine oxalate salts. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges during their experimental work. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate and resolve these common issues.
Introduction: The Piperidine Oxalate Solubility Puzzle
Piperidine and its derivatives are fundamental building blocks in many pharmaceuticals. Converting a basic piperidine-containing molecule into an oxalate salt is a common strategy to improve properties like crystallinity and stability[1]. However, this conversion can sometimes lead to unexpected and frustrating solubility issues. The interplay between the strongly basic piperidine moiety (pKa of protonated form ~11) and the diprotic nature of oxalic acid (pKa1 ~1.25, pKa2 ~3.81) creates a complex chemical system where solubility is highly sensitive to the surrounding environment, particularly pH[2][3][4][5].
This guide will dissect the underlying chemical principles governing the solubility of these salts and provide you with a logical framework for systematic troubleshooting.
Quick Reference: Frequently Asked Questions (FAQs)
Q1: Why was an oxalate salt chosen if it has poor solubility?
-
A1: Oxalate is often selected to improve the crystallinity, stability, and purification of the parent compound, which are critical for pharmaceutical development[1]. Sometimes, a trade-off is made between initial solubility and these other desirable solid-state properties.
Q2: My piperidine oxalate salt won't dissolve in water. What's the first thing I should try?
-
A2: The first and most impactful step is to investigate the effect of pH. Since piperidine is a strong base, adjusting the pH of your aqueous solution can dramatically alter the ionization state of both the piperidine and oxalate ions, thereby influencing solubility[6][7]. See the Troubleshooting Guide for more details.
Q3: Is it possible that my salt is dissociating back into the freebase and oxalic acid?
-
A3: Yes, this is a common phenomenon, especially in aqueous solutions. The solubility you observe is a result of the equilibrium between the intact salt, the dissolved ions, the free piperidine base, and oxalic acid. The pH of the solution is the primary driver of this equilibrium.
Q4: Could the issue be the specific lot of my salt?
-
A4: It's possible. Polymorphism, where a compound exists in different crystal forms, can significantly affect solubility. It is advisable to characterize your solid form using techniques like Powder X-ray Diffraction (PXRD) to ensure consistency between batches.
Q5: Are there alternatives to oxalate salts for basic compounds like piperidine?
-
A5: Absolutely. Other common salt formers for basic active pharmaceutical ingredients (APIs) include hydrochloride, sulfate, tartrate, and citrate[8]. Salt screening is a common practice in drug development to find the optimal balance of properties[9].
In-Depth Troubleshooting Guide
This section provides a structured, question-and-answer approach to resolving specific solubility problems.
Problem 1: My piperidine oxalate salt has very low solubility in aqueous buffers.
Question: I've prepared a solution of my piperidine oxalate salt in a standard phosphate buffer (pH 7.4), but most of it remains as a solid. How can I get it into solution?
Underlying Cause: The solubility of a salt formed from a strong base (piperidine) and a weak diprotic acid (oxalic acid) is highly pH-dependent. At neutral or near-neutral pH, the equilibrium may favor the less soluble, neutral form of the piperidine free base or the formation of a highly stable, insoluble salt lattice.
Solution Pathway:
-
Systematic pH Adjustment: The most critical parameter to investigate is pH. You need to determine the pH-solubility profile of your compound.
-
Acidic pH (pH 1-4): In highly acidic conditions, the piperidine moiety will be fully protonated (cationic), and the oxalic acid will be in its neutral or monoanionic form. This protonation of the piperidine is expected to increase aqueous solubility[10]. However, be aware of the "common ion effect" where excess oxalate from other sources could suppress dissolution.
-
Slightly Acidic to Neutral pH (pH 5-8): This is often where minimum solubility is observed. As the pH increases, the piperidine begins to deprotonate to its less soluble free base form. Concurrently, oxalic acid is fully deprotonated to the oxalate dianion, which can form a very stable and potentially insoluble crystal lattice with the protonated piperidine[11].
-
Basic pH (pH > 8): At higher pH values, the piperidine will be predominantly in its neutral free base form, which may have low intrinsic solubility.
-
dot
Caption: pH Adjustment Workflow for Piperidine Oxalate Salts.
-
Co-Solvent Screening: If pH adjustment alone is insufficient or not viable for your experimental system, the use of co-solvents is the next logical step.
-
Mechanism: Co-solvents work by reducing the polarity of the aqueous medium, which can help to solvate the more lipophilic parts of your molecule.
-
Recommended Co-solvents: Begin with water-miscible organic solvents that are common in drug development.
-
| Co-Solvent | Starting Concentration (% v/v) | Notes |
| Ethanol | 5-20% | Generally well-tolerated in many systems. |
| Propylene Glycol | 5-20% | A common pharmaceutical excipient. |
| Dimethyl Sulfoxide (DMSO) | 1-10% | A very strong solvent, but may impact biological assays.[12] |
| N,N-Dimethylformamide (DMF) | 1-10% | Use with caution due to potential reactivity.[12] |
-
Action: Prepare a series of solutions with varying percentages of these co-solvents and determine the solubility in each. This will help you find a balance between solubility enhancement and the concentration of organic solvent.
Problem 2: The salt dissolves initially but then crashes out of solution (precipitates).
Question: I managed to dissolve my piperidine oxalate by lowering the pH, but after a short time, a precipitate forms. What is happening?
Underlying Cause: This is a classic sign of forming a supersaturated, metastable solution. While the initial conditions (e.g., low pH) favor dissolution, the system may not be at thermodynamic equilibrium. The subsequent precipitation indicates a conversion to a more stable, less soluble form. This could be the original salt, a different polymorph, or the free base.
Solution Pathway:
-
Identify the Precipitate: It is crucial to determine the identity of the solid that has crashed out.
-
Action: Isolate the precipitate by filtration or centrifugation. Wash it with the mother liquor to remove any surface impurities and then with a solvent in which it is insoluble (like diethyl ether) to dry it.
-
Analysis: Analyze the precipitate using techniques like FT-IR, PXRD, or NMR and compare the data to your starting material and the free base form of your piperidine compound. This will tell you if the salt is simply recrystallizing or if it's converting to the free base.
-
-
Mitigate Supersaturation and Precipitation:
-
Use of Excipients: If your application allows, consider using formulation excipients designed to inhibit precipitation.
-
Polymers: Hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can act as "parachute" polymers, helping to keep a drug in a supersaturated state for longer periods.
-
Surfactants: Surfactants like Tween® 80 or sodium lauryl sulfate can form micelles that encapsulate the drug, preventing it from precipitating.
-
-
Re-evaluate Solvent System: If the issue is conversion to the free base, your pH may be too close to the pKa of the piperidine. Working at a lower pH could provide greater stability.
-
Key Experimental Protocols
To ensure reproducibility and accuracy, it is essential to follow standardized protocols.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in a specific medium.[13]
Objective: To find the maximum concentration of the piperidine oxalate salt that can be dissolved in a given solvent system at equilibrium.
Materials:
-
Piperidine oxalate salt
-
Selected solvents/buffers (e.g., pH-adjusted buffers, co-solvent mixtures)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated analytical method for concentration measurement (e.g., HPLC-UV, LC-MS)[14]
Procedure:
-
Add Excess Solid: Add an excess amount of the piperidine oxalate salt to a vial. "Excess" means that undissolved solid should be clearly visible after the equilibration period.
-
Add Solvent: Add a known volume of the desired solvent system to the vial.
-
Equilibration: Seal the vials tightly and place them on a shaker. Agitate at a constant temperature for a sufficient time to reach equilibrium. This is typically 24-48 hours, but may be longer for some compounds. A time-point study is recommended to confirm that equilibrium has been reached.
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. For a more complete separation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sample Collection: Carefully withdraw a sample of the supernatant. Be cautious not to disturb the solid pellet.
-
Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high solubility readings.
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent and analyze the concentration using your validated analytical method.
-
Reporting: Express the solubility in units such as mg/mL or µg/mL.
Self-Validation Check: The presence of a solid pellet after centrifugation confirms that the initial amount of compound was in excess, a prerequisite for a valid thermodynamic solubility measurement.
Protocol 2: pH-Solubility Profiling
Objective: To understand how the solubility of the piperidine oxalate salt changes across a range of pH values.
dot
Caption: Workflow for generating a pH-solubility profile.
Procedure:
-
Prepare a series of buffers covering the desired pH range (e.g., from pH 2 to 10). Use appropriate buffer systems for each range (e.g., phosphate, acetate, borate).
-
For each pH value, perform the Thermodynamic Solubility Determination (Shake-Flask Method) as described in Protocol 1.
-
After quantifying the concentration for each pH point, plot the solubility (often on a logarithmic scale) against the pH.
-
The resulting graph will clearly show the pH at which your compound is most soluble and the pH at which it is least soluble, guiding your future experimental design.
References
-
MDPI. (2023). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Sciencemadness.org. (2009). Forming oxalate salts of amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxalic acid. Retrieved from [Link]
- Google Patents. (n.d.). US3426028A - Piperidine derivatives and their salts.
-
National Institutes of Health. (n.d.). Piperidine. PubChem. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
chemeurope.com. (n.d.). Oxalic acid. Retrieved from [Link]
-
ResearchGate. (2025). Solvation of Piperidine in Nonaqueous Solvents. Retrieved from [Link]
-
ACS Publications. (2018). Salts of Amoxapine with Improved Solubility for Enhanced Pharmaceutical Applicability. ACS Omega. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). Analytical Method Selection for Drug Product Dissolution Testing. Retrieved from [Link]
-
Merck Index. (n.d.). Piperidine. Retrieved from [Link]
-
ResearchGate. (2016). Study on Solution Behavior of Some Oxalate Salts in Aqueous Vitamin Solutions. Retrieved from [Link]
-
Pharmaoffer.com. (n.d.). Oxalate salt of Benzyl (2S,5R)-5-((Benzyloxy)amino)piperidine. Retrieved from [Link]
-
ResearchGate. (2026). Effect of oxalate and pH on chrysotile dissolution at 25 C: An experimental study. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). When pH increases, does the effect of increased [OH-] or reduced [H+] control precipitation of CaC2O4. Retrieved from [Link]
-
Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for Piperidine (HMDB0034301). Retrieved from [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
YouTube. (2024). Determination of pKa from pH| pKa1 and pKa2 of Oxalic acid by pH metric titration| pH meter. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2015). CWE of Piperidine. Retrieved from [Link]
-
Springer. (n.d.). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Retrieved from [Link]
-
Simple English Wikipedia. (n.d.). Oxalic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Speciation of oxalate at different pH values. Retrieved from [Link]
Sources
- 1. N-(Oxetan-3-yl)piperidin-4-amine oxalate () for sale [vulcanchem.com]
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- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 14. dissolutiontech.com [dissolutiontech.com]
Preventing degradation of trifluoroethanone compounds in solution
Welcome to the technical support center for handling and preventing the degradation of trifluoroethanone and trifluoroacetyl-containing compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these valuable molecules in their work. We understand that unexpected sample degradation can compromise experimental results, delay timelines, and waste valuable resources.
This document moves beyond simple protocols to provide a deeper understanding of the mechanisms driving instability. By grasping the "why," you can make more informed decisions to proactively protect your compounds.
Frequently Asked Questions (FAQs): Understanding the Core Issues
Q1: What exactly is a trifluoroethanone compound, and why is its stability a concern?
The term "trifluoroethanone compound" typically refers to a molecule containing a trifluoroacetyl group (CF₃CO-), which is often used as a protecting group for amines or hydroxyls in multi-step organic synthesis.[1][2] This group is prized for its unique stability profile: it is remarkably stable to strongly acidic conditions but can be readily removed under mild basic conditions.[1][3]
This dual nature is precisely why stability is a concern. While robust in one chemical environment, the trifluoroacetyl moiety is inherently reactive in another. Accidental exposure to basic conditions—even trace amounts in solvents, on glassware, or from reagents—can lead to unintended cleavage and degradation of the parent molecule.
Q2: My compound, which contains a trifluoroacetyl group, is degrading in solution. What is the most likely chemical reason?
The most common degradation pathway is base-catalyzed hydrolysis .[1][4][5] The mechanism involves the nucleophilic attack of a hydroxide ion (or another base) on the carbonyl carbon of the trifluoroacetyl group. This carbonyl is highly electrophilic (electron-poor) due to the strong electron-withdrawing effect of the three fluorine atoms. This attack forms a tetrahedral intermediate, which then collapses, cleaving the amide or ester bond and releasing the protected amine or alcohol.
Below is a diagram illustrating this primary degradation pathway.
Caption: Base-catalyzed hydrolysis of a trifluoroacetamide.
Q3: How significantly do factors like pH, temperature, and solvent choice impact degradation?
These factors are critically important and interconnected. Understanding their interplay is key to preventing degradation. Common factors that influence the stability of chemical compounds in solution include temperature, light, pH, and oxidation.[6]
-
pH: This is the most critical factor. The rate of hydrolysis is highly pH-dependent. Even neutral water (pH 7) contains a sufficient concentration of hydroxide ions to initiate slow degradation over time. As the pH increases into the basic range (pH > 8), the rate of degradation increases exponentially.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at lower temperatures (e.g., 4°C or -20°C) significantly slows down the degradation kinetics.
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) can participate in the hydrolysis reaction and may facilitate it, especially under basic conditions. Aprotic solvents (e.g., acetonitrile, THF, dichloromethane) are generally preferred as they do not directly participate in hydrolysis.[7]
Troubleshooting Guide: From Problem to Solution
This section provides direct answers to common problems encountered during experimental work.
Problem: I'm observing significant degradation of my compound during aqueous workup or chromatography.
-
Cause: Your aqueous solution is likely neutral or slightly basic, creating a favorable environment for hydrolysis. Standard lab water can have a pH between 6.5 and 7.5, and reagents like sodium bicarbonate, commonly used in workups, are basic.
-
Solution:
-
Buffer Your Aqueous Solutions: During workups or purification steps like HPLC, use a mildly acidic buffer system (e.g., 0.1% trifluoroacetic acid or formic acid in water) to maintain a pH between 3 and 5. The trifluoroacetyl group is highly stable in acidic conditions.[1]
-
Minimize Contact Time: Perform aqueous extractions quickly and without delay. Do not let your compound sit in aqueous layers for extended periods.
-
Work at Low Temperatures: Conduct extractions and other aqueous procedures in an ice bath to slow the rate of potential hydrolysis.
-
Problem: My compound appears to be degrading even when stored in an organic solvent.
-
Cause: The solvent may not be pure or suitable. "Anhydrous" solvents can still absorb atmospheric moisture over time. Some solvents may contain basic impurities from the manufacturing process or stabilizers. For example, older bottles of chloroform can contain HCl and phosgene, while uninhibited THF can form explosive peroxides.
-
Solution Workflow:
Caption: Troubleshooting workflow for solvent-related degradation.
Solvent Selection & Compatibility Table
| Solvent | Type | Polarity | Recommendation for Trifluoroethanone Compounds |
| Water | Protic | High | Avoid unless buffered to pH < 6. High risk of hydrolysis. |
| Methanol/Ethanol | Protic | High | Use with caution. Can be used for short periods at low temperatures if necessary, but risk of solvolysis exists. |
| Acetonitrile (ACN) | Aprotic | High | Excellent. Good choice for analysis (HPLC) and storage. Ensure high purity. |
| Dichloromethane (DCM) | Aprotic | Medium | Excellent. A good choice for reactions and storage. Ensure it is stabilizer-free if stabilizers interfere with chemistry. |
| Tetrahydrofuran (THF) | Aprotic | Medium | Good. Ensure it is fresh and peroxide-free. |
| Dimethyl Sulfoxide (DMSO) | Aprotic | High | Use with caution. DMSO is hygroscopic and can absorb water. Use only high-purity, anhydrous grades for stock solutions. |
Experimental Protocols
Protocol 1: Recommended Handling and Storage of Solutions
This protocol minimizes the primary risk factors of pH, water, and temperature.
Materials:
-
High-purity, anhydrous aprotic solvent (e.g., Acetonitrile or Dichloromethane).
-
Inert gas (Argon or Nitrogen).
-
Glass vials with PTFE-lined caps.
-
Molecular sieves (optional, for long-term storage).
Procedure:
-
Glassware Preparation: Ensure all glassware is scrupulously clean and oven-dried to remove any trace moisture or basic residues.
-
Solvent Preparation: Use a fresh bottle of high-purity, anhydrous-grade solvent. For long-term storage, it is advisable to dispense the solvent under an inert atmosphere.
-
Dissolution: Dissolve the trifluoroethanone compound in the chosen aprotic solvent to the desired concentration under an inert atmosphere if possible.
-
Storage:
-
Short-Term (1-7 days): Store the solution in a tightly sealed vial at 4°C.
-
Long-Term (>7 days): Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Purge the headspace of each vial with inert gas before sealing. Store at -20°C or -80°C. Consider adding activated molecular sieves to the stock bottle to scavenge any moisture ingress over time.
-
-
Usage: When using the solution, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.
Protocol 2: Stability Assessment via Reverse-Phase HPLC (RP-HPLC)
This method allows for the quantitative monitoring of the parent compound and the appearance of degradation products over time.
Instrumentation and Columns:
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile. (Note: The acidic mobile phase ensures the compound is stable during the analysis itself.)
Procedure:
-
Initial Analysis (T=0):
-
Prepare a fresh solution of your compound in the desired solvent system (the one you wish to test for stability).
-
Immediately dilute a sample of this solution into the initial mobile phase composition (e.g., 95% A, 5% B) and inject it onto the HPLC system.
-
Develop a gradient method that effectively separates your parent compound from any potential impurities or degradation products (e.g., a linear gradient from 5% B to 95% B over 20 minutes).
-
Record the peak area of the parent compound. This is your 100% reference point.
-
-
Incubation: Store the stock solution under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the fridge).
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1 hr, 4 hrs, 24 hrs, 48 hrs), withdraw an aliquot from the stock solution.
-
Dilute and inject the sample using the same HPLC method as the T=0 analysis.
-
Record the peak area of the parent compound and note the appearance and area of any new peaks.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of the parent compound remaining vs. time to determine the degradation rate. The appearance of a new peak corresponding to the deprotected amine or alcohol is strong evidence of hydrolysis.
-
References
-
Wikipedia. Protecting group. [Link]
-
Kent S.B.H., Mitchell A.R., Engelhard M., Merrifield R.B. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proc. Natl. Acad. Sci. U.S.A. 1979;76(5):2180-4. [Link]
-
Bessmertnykh A.G., Guilard R. Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. Org. Lett. 2011;13(15):4032-5. [Link]
-
Katritzky A.R., Voronkov M.V., Tymoshenko D.O., Steel P.J. New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Org. Lett. 2000;2(24):3881-4. [Link]
-
Bernatowicz M.S., Wu Y., Matsueda G.R. Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. J. Org. Chem. 1992;57(8):2497-502. [Link]
-
Kocienski P.J. Protecting Groups. Thieme, 2004. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Trifluoroacetylation: A Key Strategy in Modern Organic Synthesis. [Link]
-
Agrawal J.P., Bottaro J.C. The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Propellants, Explosives, Pyrotechnics. 2006;31(1):30-36. [Link]
-
Semantic Scholar. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. [Link]
-
Zhang D., Katta V. An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques. J. Mass Spectrom. 2007;42(8):1059-68. [Link]
-
Bentley T.W., Jones R.O. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. J. Org. Chem. 2008;73(21):8491-7. [Link]
-
ResearchGate. Investigation of Degradation Pathways in Fluoroethylene Carbonate Based Electrolytes via Chromatographic Techniques. [Link]
-
Yun S., Jang D.S., Choi G., Kim K.S., Choi K.Y., Lee H.C. Trifluoroethanol increases the stability of Delta(5)-3-ketosteroid isomerase. 15N NMR relaxation studies. J. Biol. Chem. 2002;277(26):23414-9. [Link]
-
Bentley T.W., Jones R.O. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules. 2022;27(3):983. [Link]
-
International Research Journal of Pharmacy and Medical Sciences. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
-
Hsieh Y., Korfmacher W.A. Factors affecting the stability of drugs and drug metabolites in biological matrices. Curr. Drug Metab. 2006;7(5):467-77. [Link]
-
Wackett L.P. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Annu. Rev. Microbiol. 2008;62:505-22. [Link]
-
ResearchGate. Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. [Link]
-
Chemistry LibreTexts. Hydrolysis Reactions. [Link]
-
Jackson D.A., Young C.J., Hurley M.D., Wallington T.J., Mabury S.A. Atmospheric Degradation of Perfluoro-2-methyl-3-pentanone: Photolysis, Hydrolysis and Hydration. Environ. Sci. Technol. 2011;45(19):8030-6. [Link]
-
ACS Publications. Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. [Link]
-
The PCCA Blog. Factors That Affect the Stability of Compounded Medications. [Link]
-
Gottlieb H.E., Kotlyar V., Nudelman A. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. J. Org. Chem. 1997;62(21):7512-5. [Link]
-
Forney F.W., Markovetz A.J. Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. J. Bacteriol. 1968;96(4):1055-64. [Link]
-
MDPI. The Effect of Different Outer Cations on the Stability of Fluorotitanium Complex. [Link]
- Google Patents. US8101679B2 - Processing stabilizers for rubber compounding.
-
Systems and Methods for Transformation and Degradation Analysis. [Link]
-
Reddy G.S., Reddy S.P., Kumar K.S., Kumar P.V. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. J. Chromatogr. Sci. 2013;51(7):645-53. [Link]
-
MDPI. Study on Rapid Detection Method for Degradation Performance of Polyolefin-Based Degradable Plastics. [Link]
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- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Fluorinated Compound Synthesis
Welcome to the technical support center for organofluorine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges of incorporating fluorine into organic molecules. The introduction of fluorine can dramatically alter a molecule's properties, making it a cornerstone of modern pharmaceuticals and agrochemicals.[1][2] However, the path to successful fluorination is often paved with challenges, from reagent stability to unexpected side reactions.[3]
This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Section 1: Foundational Safety & Handling Protocols
Safety is paramount when working with highly reactive and potentially hazardous fluorinating agents.[4] Proper handling procedures are not just best practice; they are essential for preventing serious injury.[5]
Question: What are the absolute essential safety precautions when working with Hydrofluoric Acid (HF) or HF-releasing reagents (e.g., DAST, Deoxo-Fluor)?
Answer: Hydrofluoric acid (HF) is uniquely hazardous. Unlike other mineral acids, it causes deep tissue damage and systemic toxicity by binding to calcium, which can be fatal.[6][7] Symptoms from exposure to less concentrated solutions can be dangerously delayed.[7]
Core Safety Mandates:
-
NEVER Work Alone: Always have a trained colleague present when handling HF or its equivalents.[7]
-
Designated Work Area: All work must be conducted in a properly functioning chemical fume hood, preferably one dedicated to HF use.[6][8] The hood sash should be clearly labeled with a warning sign.
-
Specialized Materials: Never use glass to store or transfer HF, as it will be etched.[7] Use containers made of polyethylene, polypropylene, or Teflon.[6]
-
Spill Kit & First Aid: An HF-specific spill kit containing absorbents like Chemizorb® HF (do NOT use silica-based absorbents like sand) must be readily available.[8] A tube of in-date calcium gluconate gel must be immediately accessible in the lab as the primary first aid treatment for skin exposure.[7][8]
Table 1: Personal Protective Equipment (PPE) for Hydrofluoric Acid
| PPE Category | Specification | Rationale |
| Hand | Double-gloving is mandatory. Wear a heavier, chemical-resistant outer glove (e.g., neoprene) over a nitrile inner glove. | Provides robust protection and minimizes exposure risk if the outer glove is breached.[6][9] |
| Eye/Face | Chemical splash goggles AND a full-face shield are required. | Protects against splashes and the corrosive fumes that HF produces.[6][9] |
| Body | A flame-resistant lab coat and a chemical-resistant apron (rubber or neoprene).[6] | Shields the torso and legs from potential spills. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills that may reach the floor. |
Question: Electrophilic ("F+") fluorinating agents like Selectfluor® seem safer than HF. What are the key safety concerns with them?
Answer: While N-F electrophilic reagents are generally more stable and easier to handle than sources like elemental fluorine, they are still potent oxidizers and can react violently.[4][10] A critical mistake is assuming they are universally compatible with common lab solvents.
Key Safety Concerns:
-
Solvent Incompatibility: Reagents like Selectfluor can react rapidly and exothermically, sometimes explosively, with solvents such as DMF, DMSO, and pyridine.[11] Always verify solvent compatibility before starting a reaction. Acetonitrile is often a safer choice.
-
Oxidizing Power: As strong oxidizers, they can react vigorously with any reducing agents or readily oxidizable organic materials. Maintain strict segregation from such chemicals.[4]
-
Toxicity: While less acutely toxic than HF, these reagents can still cause severe burns upon contact. Always handle them with appropriate PPE.[4]
Section 2: Troubleshooting Nucleophilic Fluorination
Nucleophilic fluorination, often employing fluoride salts to displace a leaving group, is a common strategy. However, its success hinges on overcoming the inherent challenges of the fluoride ion's properties.[12]
Question: My nucleophilic fluorination with Potassium Fluoride (KF) gives a very low yield. I've checked my starting material. What's wrong?
Answer: This is a classic problem in nucleophilic fluorination. The root cause is almost always related to the activity and solubility of the fluoride source.[13]
Causality & Troubleshooting Steps:
-
Inactive Fluoride Source: KF has a very high lattice energy and is often poorly soluble in aprotic organic solvents.[13] Furthermore, it is highly hygroscopic. Even trace amounts of water will hydrate the fluoride ion, encasing it in a solvation shell and drastically reducing its nucleophilicity.[13][14]
-
Protocol 1: Drying the Fluoride Salt: Rigorously dry your KF before use. Heat the salt under high vacuum (e.g., at 120-150 °C) for several hours. Alternatively, spray-dried KF, which has a higher surface area, can be used. Store the dried salt in a desiccator or glovebox.
-
-
Poor Solubility: Even when anhydrous, KF solubility is limited.
-
Wrong Solvent Choice: Protic solvents (alcohols, water) will solvate the fluoride ion and should be avoided.
-
Solution: Use polar, aprotic solvents like acetonitrile, DMF, or DMSO. Ensure these solvents are anhydrous.
-
Question: My reaction is producing a significant amount of elimination byproduct (alkene) instead of the desired alkyl fluoride. How can I prevent this?
Answer: The fluoride ion is not only a nucleophile but also a strong base, especially when activated as "naked" fluoride.[12] This basicity promotes E2 elimination, particularly with secondary and sterically hindered primary substrates.
Strategies to Favor Substitution (SN2) over Elimination (E2):
-
Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution. Running the reaction at a lower temperature can favor the SN2 pathway.
-
Choice of Leaving Group: A better leaving group (e.g., tosylate, mesylate, triflate) can often be displaced under milder conditions than a halide, reducing the need for high temperatures that favor elimination.
-
Use a Milder Fluoride Source: Reagents like triethylamine-HF complexes can sometimes provide fluoride under less basic conditions than activated KF or CsF.[16]
Experimental Protocol 1: Drying and Activation of Potassium Fluoride for Nucleophilic Fluorination
Objective: To prepare highly active, anhydrous KF for use in nucleophilic fluorination reactions.
Materials:
-
Potassium Fluoride (standard reagent grade)
-
Round bottom flask
-
Schlenk line or high-vacuum pump with a cold trap
-
Heating mantle with stir control
-
Inert gas source (Nitrogen or Argon)
-
Glovebox or desiccator for storage
Procedure:
-
Place the required amount of KF into a round bottom flask equipped with a magnetic stir bar.
-
Attach the flask to a Schlenk line or high-vacuum manifold.
-
Begin stirring and slowly apply vacuum, ensuring the KF powder does not get sucked into the vacuum line.
-
Once a stable vacuum is achieved (<1 mmHg), begin heating the flask to 150 °C using the heating mantle.
-
Maintain heating and vacuum for at least 4 hours to ensure all water is removed.
-
Turn off the heating and allow the flask to cool to room temperature under vacuum.
-
Once cool, backfill the flask with an inert gas (N₂ or Ar).
-
Quickly transfer the dried KF into a sealed container inside a glovebox or a high-quality desiccator for storage. The activated KF is highly hygroscopic and should be handled exclusively under an inert atmosphere.[17]
Section 3: Troubleshooting Electrophilic Fluorination
Electrophilic fluorination uses an "F+" source to fluorinate electron-rich substrates like enolates, enol ethers, or activated aromatic rings.[10]
Question: I am trying to monofluorinate a 1,3-dicarbonyl compound using NFSI, but I'm getting a mixture of starting material, monofluorinated, and difluorinated products. How can I improve selectivity?
Answer: This is a common selectivity issue. The monofluorinated product is often more acidic than the starting material, leading to a second deprotonation and subsequent fluorination.[18]
Troubleshooting Steps for Selectivity:
-
Control Stoichiometry: Carefully control the amount of base and fluorinating agent. Use of a slight excess of the fluorinating agent (e.g., 1.05-1.1 equivalents) is often optimal.[18] Avoid a large excess, which drives over-fluorination.
-
Base and Addition Order: The choice and amount of base are critical. Using a stoichiometric amount of a strong, non-nucleophilic base (e.g., NaH, NaHMDS) to pre-form the enolate can improve control. Add the substrate to the base at low temperature, allow it to deprotonate completely, and then add the fluorinating agent.
-
Reaction Temperature: Lowering the reaction temperature (e.g., from room temperature to -78 °C) can significantly improve selectivity by slowing down the second fluorination step.[18]
-
Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to prevent the monofluorinated product from reacting further.
Graphviz Diagram 1: Troubleshooting Workflow for a Failed Fluorination Reaction
Caption: General troubleshooting workflow for fluorination reactions.
Section 4: Late-Stage Fluorination & Purification
Introducing fluorine into a complex, highly functionalized molecule ("late-stage fluorination") is a significant challenge in drug discovery and for PET imaging applications.[1][19][20]
Question: I'm attempting a late-stage fluorination on a complex molecule, but the reaction is failing or decomposing my starting material. What makes this so difficult?
Answer: Late-stage fluorination is challenging because the reaction conditions must be exceptionally mild and selective to be compatible with the numerous sensitive functional groups present in an advanced intermediate.[2]
Key Challenges and Potential Solutions:
-
Harsh Conditions: Traditional methods often require high temperatures or strongly basic/acidic conditions that are incompatible with complex molecules.[2]
-
Chemoselectivity: The fluorinating agent may react with other functional groups in the molecule (e.g., alcohols, amines).
-
Solution: Choose a fluorinating agent with higher selectivity. For example, PyFluor was developed as a deoxyfluorination reagent that shows fewer elimination side products with alcohols compared to DAST.[21]
-
-
Regioselectivity: Directing the fluorine to the correct position on a complex aromatic or heterocyclic core is difficult.
-
Solution: C-H activation strategies or methods using pre-installed directing groups are an active area of research and can provide a solution for achieving site-selectivity.[22]
-
Question: Purification of my fluorinated compound by silica gel chromatography is difficult. The compound is either retained too strongly or co-elutes with impurities. Any tips?
Answer: Fluorinated compounds often exhibit unique polarity and solubility properties that can complicate purification. Highly fluorinated compounds can be "fluorous" and have low affinity for both polar (silica) and non-polar (hydrocarbon) phases.[23]
Purification Strategies:
-
Deactivate Silica: Traces of acid on the silica gel surface can sometimes cause decomposition of sensitive fluorinated compounds. Pre-treating the column by flushing with a solvent mixture containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) can neutralize the silica.
-
Alternative Stationary Phases: If silica fails, consider using alumina (basic or neutral) or reverse-phase chromatography (C18).
-
Fluorous Solid-Phase Extraction (F-SPE): For highly fluorinated ("fluorous") compounds, F-SPE is a powerful technique. The crude mixture is passed through a cartridge with a fluorous stationary phase. The fluorous-tagged compound is retained while non-fluorinated impurities are washed away. The desired product is then eluted with a fluorinated solvent.[23]
-
Distillation/Crystallization: For non-polar, volatile fluorinated compounds, distillation can be an effective purification method. If the product is a solid, recrystallization should always be considered as a scalable and efficient alternative to chromatography.
Graphviz Diagram 2: Choosing a Fluorination Strategy
Caption: Decision tree for selecting an appropriate fluorination strategy.
References
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry.
- Unknown. (n.d.). Guidelines for using Hydrofluoric acid (HF).
- Furuya, T., Kamlet, A. S., & Ritter, T. (2010). Silver-Catalyzed Late-Stage Fluorination. Journal of the American Chemical Society.
- Unknown. (2013). Guidelines for the Safe Use of Hydrofluoric Acid.
- Dailey Jr, O. D. (1934). Purification of organic fluorine compounds. Google Patents.
- Mossine, A. V., Brooks, A. F., & Scott, P. J. (2014). Late-stage [18F]Fluorination: New Solutions to Old Problems. PMC - NIH.
- Environment, Health & Safety. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.
- Ávila, E. P., Almeida, M., & Pliego, J. R. (n.d.). Effect of water on the fluorination of a primary alkyl bromide with KF... ResearchGate.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Organofluorine Compounds.
- Wikipedia. (n.d.). Electrophilic fluorination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination. Wordpress.
- Shibata, N., Matsnev, A., & Cahard, D. (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC.
- Lee, E., & Ritter, T. (n.d.). Late-Stage Fluorination: From Fundamentals to Application. PMC - NIH.
- UQ Policy and Procedure Library. (2022). Working Safely with Hydrofluoric Acid Guideline.
- MPI für Kohlenforschung. (n.d.). Late-Stage Fluorination.
- Wikipedia. (n.d.). Organofluorine chemistry.
- Alfa Chemistry. (n.d.). What is Nucleophilic Fluorination?.
- Alfa Chemistry. (n.d.). Electrophilic Fluorination Agents.
- Wordpress. (n.d.). Specific Solvent Issues with Fluorination.
- The Doyle Group - UCLA. (2023). Nucleophilic Fluorination.
- Benchchem. (n.d.). Troubleshooting guide for the fluorination of pyridinyl ethanone.
- Ni, C., Hu, M., & Hu, J. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Unknown.
- Unknown. (2020). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. ACS Publications.
- The Doyle Group - UCLA. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorination - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wiki.nbi.ku.dk [wiki.nbi.ku.dk]
- 7. as.uky.edu [as.uky.edu]
- 8. policies.uq.edu.au [policies.uq.edu.au]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 11. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 12. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. chinesechemsoc.org [chinesechemsoc.org]
- 17. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Late-stage [18F]Fluorination: New Solutions to Old Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 22. Late-Stage Fluorination [kofo.mpg.de]
- 23. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Piperidine-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and theoretical insights into the common challenges encountered when developing piperidine-based drugs intended for the central nervous system (CNS). The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in CNS-active agents. However, its successful application hinges on the molecule's ability to effectively cross the blood-brain barrier (BBB). This resource offers troubleshooting advice and frequently asked questions to navigate the complexities of BBB penetration.
Section 1: Troubleshooting Common Experimental Hurdles
This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.
Issue 1: My piperidine-based compound shows high potency in vitro but has no efficacy in vivo. What could be the primary reason?
Answer:
A common reason for this discrepancy is poor penetration of the blood-brain barrier (BBB). The BBB is a highly selective, semi-permeable border of endothelial cells that prevents most drugs from entering the brain. For a piperidine-based compound to be effective in the CNS, it must possess the appropriate physicochemical properties to traverse this barrier.
Troubleshooting Steps:
-
Assess Physicochemical Properties: Evaluate your compound's lipophilicity (LogP), molecular weight (MW), polar surface area (PSA), and hydrogen bond donor/acceptor count. Generally, CNS drugs have a molecular weight under 400-600 Da, a LogP between 1.5 and 2.5, a PSA below 70-90 Ų, and a minimal number of hydrogen bond donors.
-
In Vitro Permeability Assays: If you haven't already, perform in vitro BBB models to predict passive permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a good starting point for assessing passive diffusion.
-
Cell-Based Assays for Active Transport: Utilize cell-based models like Caco-2 or MDCK-MDR1 to investigate if your compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp). A high efflux ratio (ER > 2.5) suggests that the drug is actively pumped out of the brain, a common issue for piperidine-containing molecules.
Issue 2: My compound has a high efflux ratio in the Caco-2 assay. How can I mitigate P-glycoprotein efflux?
Answer:
P-glycoprotein (P-gp) is a major efflux transporter at the BBB that recognizes and expels a wide range of substrates, limiting their brain accumulation. Many piperidine-containing compounds can be P-gp substrates.
Strategies to Reduce P-gp Efflux:
-
Structural Modifications:
-
Reduce Hydrogen Bond Donors: Masking or removing hydrogen bond donors can decrease P-gp recognition.
-
Increase Lipophilicity (with caution): While increasing lipophilicity can enhance passive diffusion, it can also increase affinity for P-gp. A careful balance is necessary.
-
Introduce Fluorine Atoms: Strategic placement of fluorine atoms can alter the electronic properties and conformation of the molecule, potentially reducing its affinity for P-gp.
-
Increase Molecular Rigidity: Conformationally constraining the molecule can sometimes prevent it from adopting the necessary conformation to bind to the P-gp transporter.
-
-
Prodrug Approach: A prodrug strategy can be employed where the piperidine moiety is temporarily masked with a group that is cleaved off within the CNS.
-
Co-administration with P-gp Inhibitors: While more of a research tool than a therapeutic strategy at this stage, co-administering a known P-gp inhibitor can help confirm if P-gp efflux is the primary barrier in your in vivo experiments. Piperine, an alkaloid from black pepper, and its analogs have been investigated as P-gp inhibitors.
Issue 3: The PAMPA-BBB assay shows good passive permeability, but in vivo brain concentrations are still low. What other factors should I consider?
Answer:
While good passive permeability is essential, it's not the only factor governing brain uptake. Several other mechanisms can limit the free concentration of your drug in the brain.
Factors Beyond Passive Permeability:
-
Plasma Protein Binding: High binding to plasma proteins like albumin reduces the free fraction of the drug available to cross the BBB. Only the unbound drug can permeate the barrier.
-
Metabolism: The compound might be rapidly metabolized in the liver or even at the BBB itself, which contains metabolic enzymes.
-
Nonspecific Brain Tissue Binding: High lipophilicity can lead to extensive binding to brain lipids and proteins, reducing the free concentration of the drug available to interact with its target.
-
Active Influx and Efflux Transporters: Beyond P-gp, other transporters at the BBB can influence drug concentration. While less common for piperidine-based drugs, some may be substrates for uptake transporters.
Experimental Workflow to Investigate Further:
Figure 1. Troubleshooting workflow for low in vivo brain uptake.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the enhancement of BBB penetration for piperidine-based drugs.
Q1: What are the ideal physicochemical properties for a piperidine-based CNS drug candidate?
A1: While there are no strict rules, successful CNS drugs generally adhere to the following guidelines:
| Property | Recommended Range | Rationale |
| Molecular Weight (MW) | < 400-500 Da | Smaller molecules are more likely to pass through the tight junctions of the BBB via passive diffusion. |
| Lipophilicity (LogP) | 1.5 - 2.5 | A balance is crucial. Too low, and it won't partition into the lipid membranes of the BBB. Too high, and it may get trapped in the membrane, have high plasma protein binding, and be more susceptible to metabolism. |
| Polar Surface Area (PSA) | < 70-90 Ų | A lower PSA is associated with better BBB permeability as it reduces the energy required to desolvate the molecule to enter the lipid bilayer. |
| Hydrogen Bond Donors | ≤ 3 | Minimizing hydrogen bond donors reduces the interaction with water and improves membrane permeability. |
| pKa | 7.5 - 10.5 | The basicity of the piperidine nitrogen is a key consideration. A pKa in this range ensures a portion of the molecule is in the neutral, more permeable form at physiological pH (7.4), while still allowing for aqueous solubility. |
Q2: How do I interpret the Kp and Kp,uu values from my in vivo studies?
A2: Kp and Kp,uu are critical parameters for understanding the brain penetration of your compound.
-
Kp (Brain-to-Plasma Ratio): This is the ratio of the total drug concentration in the brain (from homogenate) to the total drug concentration in the plasma. It gives a general idea of brain penetration but can be misleading due to plasma protein and brain tissue binding.
-
Kp,uu (Unbound Brain-to-Unbound Plasma Ratio): This is the ratio of the unbound drug concentration in the brain interstitial fluid (often measured by microdialysis) to the unbound drug concentration in the plasma. Kp,uu is the gold standard for assessing BBB penetration as it reflects the concentration of the drug that is free to interact with its target.
| Kp,uu Value | Interpretation |
| Kp,uu ≈ 1 | The drug crosses the BBB primarily by passive diffusion, and there is no significant efflux or influx. |
| Kp,uu < 1 | The drug is likely a substrate for an efflux transporter (e.g., P-gp), which is actively removing it from the brain. |
| Kp,uu > 1 | The drug may be a substrate for an active influx transporter that is carrying it into the brain. |
Q3: What are the most common chemical modifications to enhance the BBB penetration of piperidine-based drugs?
A3: Several medicinal chemistry strategies can be employed:
-
Lipophilicity Modulation: Systematically modifying substituents on the piperidine ring or elsewhere on the scaffold to fine-tune the LogP into the optimal range.
-
pKa Modulation: Introducing electron-withdrawing or -donating groups near the piperidine nitrogen can alter its basicity and, therefore, the ionization state at physiological pH.
-
Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a conformation that is less recognized by efflux transporters.
-
Hydrogen Bond Masking: Replacing a hydrogen bond donor (e.g., N-H) with a non-donor group (e.g., N-CH3) or forming an intramolecular hydrogen bond can improve permeability.
-
Fluorination: The introduction of fluorine can lower the pKa of nearby basic centers and increase lipophilicity, often favorably impacting BBB penetration.
Q4: What are some alternative drug delivery strategies if chemical modification is not feasible?
A4: If optimizing the molecule itself proves challenging, several advanced drug delivery strategies can be explored:
-
Nanoparticle-based Delivery: Encapsulating the drug in nanoparticles can protect it from metabolism and facilitate its transport across the BBB.
-
Prodrugs: Designing a prodrug that is more lipophilic or a substrate for an influx transporter can enhance brain delivery. The prodrug is then converted to the active drug in the CNS.
-
Receptor-Mediated Transcytosis: Conjugating the drug to a ligand that binds to a receptor on the BBB (e.g., transferrin receptor) can "trick" the BBB into actively transporting the drug into the brain.
-
Intranasal Delivery: For some molecules, intranasal administration can bypass the BBB and allow for direct delivery to the CNS.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To assess the passive permeability of a piperidine-based compound across an artificial membrane mimicking the BBB.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compounds (e.g., caffeine for high permeability, atenolol for low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the Artificial Membrane: Dissolve porcine brain lipid extract in dodecane to a final concentration of 20 mg/mL.
-
Coat the Filter Plate: Carefully pipette 5 µL of the lipid solution onto the membrane of each well of the filter plate. Allow the solvent to evaporate for at least 30 minutes.
-
Prepare Donor and Acceptor Solutions:
-
Donor Solution: Dissolve the test and control compounds in PBS to a final concentration of 10 µM.
-
Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS.
-
-
Assemble the PAMPA Sandwich: Place the lipid-coated filter plate on top of the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.
-
Add Donor Solution: Add 150 µL of the donor solution to each well of the filter plate.
-
Incubation: Cover the plate and incubate at room temperature for 4-18 hours with gentle shaking.
-
Sample Collection and Analysis:
-
After incubation, carefully remove the filter plate.
-
Collect samples from both the donor and acceptor wells.
-
Analyze the concentration of the compounds in all samples by LC-MS/MS.
-
-
Calculate Apparent Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient:
Papp = (V_A / (Area × Time)) × (1 - (C_D(t) / C_D(0)))
Where:
-
V_A is the volume of the acceptor well.
-
Area is the surface area of the membrane.
-
Time is the incubation time.
-
C_D(t) is the concentration in the donor well at time t.
-
C_D(0) is the initial concentration in the donor well.
-
Protocol 2: In Vivo Brain-to-Plasma Ratio (Kp) Determination
Objective: To determine the total concentration of a piperidine-based compound in the brain relative to the plasma in a rodent model.
Materials:
-
Test compound
-
Rodent model (e.g., mice or rats)
-
Dosing vehicle
-
Anesthesia
-
Surgical tools
-
Centrifuge
-
Brain homogenizer
-
LC-MS/MS system
Procedure:
-
Dosing: Administer the test compound to the animals at a predetermined dose and route (e.g., intravenous, oral).
-
Blood and Brain Collection: At various time points after dosing, anesthetize the animals and collect blood via cardiac puncture into heparinized tubes. Immediately perfuse the brain with ice-cold saline to remove residual blood. Excise the brain.
-
Plasma and Brain Homogenate Preparation:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain Homogenate: Weigh the brain and homogenize it in a known volume of buffer (e.g., PBS).
-
-
Sample Analysis: Analyze the concentration of the test compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Calculate Kp: For each time point, calculate the Kp value using the following equation:
Kp = (Concentration in Brain Homogenate) / (Concentration in Plasma)
Section 4: Visualizing Key Concepts
This section provides diagrams to illustrate important concepts in enhancing the BBB penetration of piperidine-based drugs.
Figure 2. Overview of strategies for enhancing BBB penetration.
References
- de Boer, A. G., & Gaillard, P. J. (2005). In Vivo Methods to Estimate Drug Transport to the Brain Across the Blood-Brain Barrier. Medicinal Chemistry Reviews - Online, 2(2), 127–131.
- Pardridge, W. M. (2005). The blood-brain barrier: Bottleneck in brain drug development. NeuroRx, 2(1), 3–14.
- Di, L., & Kerns, E. H. (2013). Blood-brain barrier in drug discovery: in vitro and in vivo models and their application in CNS drug development. Current Pharmaceutical Design, 19(19), 3451–3460.
- Doan, K. M., et al. (2025). The future of CNS drug development: signs of real progress. Drug Discovery World.
- Hammarlund-Udenaes, M., et al. (2008). On the rate and extent of drug delivery to the brain. Pharmaceutical Research, 25(8), 1737–1750.
- Loryan, I., et al. (2015). The unbound brain-to-plasma partition coefficient, Kp,uu,brain—a game changing parameter for CNS drug discovery and development. Journal of Pharmaceutical Sciences, 104(9), 2993-3006.
- Varadharajan, S. (2014).
- Lawrenz, M., et al. (2023). A Computational Physics-based Approach to Predict Unbound Brain-to-Plasma Partition Coefficient, Kp,uu. ChemRxiv.
- Zeiadeh, I., Najjar, A., & Karaman, R. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Molecules, 23(6), 1289.
- Banks, W. A. (2009). The penetration of therapeutics across the blood-brain barrier: classic case studies and clinical implications. Current Pharmaceutical Design, 15(8), 766–774.
- Pardridge, W. M. (2012). Drug transport across the blood-brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959–1972.
- Sun, H., et al. (2004). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 27(4), 90-92.
- Wu, D., et al. (2018). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 13(8), 747-757.
- Hammarlund-Udenaes, M. (2000). The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics. Advanced Drug Delivery Reviews, 45(2-3), 283-294.
- dmpk services. (2025).
- Chever, O., et al. (2016). Overview of Brain Microdialysis. Current Protocols in Neuroscience, 74, 7.1.1-7.1.27.
- Jaquins-Gerstl, A., & Michael, A. C. (2015). Pharmacological Mitigation of Tissue Damage During Brain Microdialysis. Analytical Chemistry, 87(15), 7792–7799.
- Zeuthen, T., et al. (2025). Cerebral microdialysis values in healthy brain tissue – a scoping review. Acta Neurochirurgica, 167(3), 545-556.
- Zules, M., et al. (2020). Full article: Collecting antibodies and large molecule biomarkers in mouse interstitial brain fluid: a comparison of microdialysis and cerebral open flow microperfusion. mAbs, 12(1), 1733842.
- Yamada, K., & Cirrito, J. R. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments, (139), 58223.
- Kpuu. (n.d.). In Wikipedia.
- Lawrenz, M., et al. (2023). A Computational Physics-based Approach to Predict Unbound Brain-to-Plasma Partition Coefficient, Kp,uu. ChemRxiv.
- Varadharajan, S. (2014).
- Chever, O., et al. (2016). Overview of Brain Microdialysis. Current Protocols in Neuroscience, 74, 7.1.1-7.1.27.
- Jaquins-Gerstl, A., & Michael, A. C. (2015). Pharmacological Mitigation of Tissue Damage During Brain Microdialysis. Analytical Chemistry, 87(15), 7792–7799.
- Zeuthen, T., et al. (2025). Cerebral microdialysis values in healthy brain tissue – a scoping review. Acta Neurochirurgica, 167(3), 545-556.
- Zules, M., et al. (2020). Full article: Collecting antibodies and large molecule biomarkers in mouse interstitial brain fluid: a comparison of microdialysis and cerebral open flow microperfusion. mAbs, 12(1), 1733842.
- Yamada, K., & Cirrito, J. R. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments, (139), 58223.
- Loryan, I., et al. (2015). The unbound brain-to-plasma partition coefficient, Kp,uu,brain—a game changing parameter for CNS drug discovery and development. Journal of Pharmaceutical Sciences, 104(9), 2993-3006.
- Varadharajan, S. (2014).
- Lawrenz, M., et al. (2023). A Computational Physics-based Approach to Predict Unbound Brain-to-Plasma Partition Coefficient, Kp,uu. ChemRxiv.
- Wu, D., et al. (2018). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 13(8), 747-757.
- Hammarlund-Udenaes, M. (2000). The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics. Advanced Drug Delivery Reviews, 45(2-3), 283-294.
- dmpk services. (2025).
- Chever, O., et al. (2016). Overview of Brain Microdialysis. Current Protocols in Neuroscience, 74, 7.1.1-7.1.27.
- Jaquins-Gerstl, A., & Michael, A. C. (2015). Pharmacological Mitigation of Tissue Damage During Brain Microdialysis. Analytical Chemistry, 87(15), 7792–7799.
- Zeuthen, T., et al. (2025). Cerebral microdialysis values in healthy brain tissue – a scoping review. Acta Neurochirurgica, 167(3), 545-556.
- Zules, M., et al. (2020). Full article: Collecting antibodies and large molecule biomarkers in mouse interstitial brain fluid: a comparison of microdialysis and cerebral open flow microperfusion. mAbs, 12(1), 1733842.
- Yamada, K., & Cirrito, J. R. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments, (139), 58223.
- Kpuu. (n.d.). In Wikipedia.
- Lawrenz, M., et al. (2023). A Computational Physics-based Approach to Predict Unbound Brain-to-Plasma Partition Coefficient, Kp,uu. ChemRxiv.
- Varadharajan, S. (2014).
- Pike, V. W. (2009). Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. Journal of Labelled Compounds and Radiopharmaceuticals, 52(11-12), 439–447.
Strategies to reduce metabolic liabilities of trifluoromethyl ketones.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl ketones (TFKs). This guide is designed to provide expert insights, practical troubleshooting advice, and detailed protocols to help you navigate the challenges associated with the metabolic liabilities of this important class of compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the metabolic properties of trifluoromethyl ketones.
Q1: What are the primary metabolic liabilities of trifluoromethyl ketones?
The primary metabolic liability of TFKs is their susceptibility to reduction by carbonyl reductases (CBRs) and other ketoreductases in the body.[1][2] This enzymatic reaction converts the electrophilic ketone moiety into a metabolically inactive trifluoromethyl alcohol (carbinol).[1][2] This rapid metabolism often leads to poor in vivo half-life and reduced efficacy, which has historically hindered their development as drug candidates.[1][2]
Q2: Why is the trifluoromethyl ketone group so susceptible to metabolic reduction?
The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group makes the adjacent carbonyl carbon highly electrophilic.[3] This enhanced electrophilicity, while often crucial for the compound's mechanism of action (e.g., forming stable tetrahedral intermediates with target enzymes), also makes it an ideal substrate for reducing enzymes like CBRs.[3][4] In aqueous environments, TFKs can also exist in equilibrium with their hydrated gem-diol form, which can mimic the transition state of substrate hydrolysis, but the ketone form is readily available for enzymatic reduction.[3][5]
Q3: What are the downstream consequences of TFK metabolism for drug development?
The primary consequence is a significant reduction or complete loss of biological activity, as the resulting trifluoromethyl alcohol metabolite is typically inactive.[1] This leads to:
-
Poor Pharmacokinetics (PK): Rapid metabolic clearance results in a short half-life and low drug exposure, making it difficult to maintain therapeutic concentrations.[1]
-
High Dosing Requirements: To compensate for rapid clearance, higher or more frequent doses may be necessary, increasing the risk of off-target toxicity.
-
Misleading In Vitro-In Vivo Correlation: A compound may show high potency in in vitro assays but fail to demonstrate efficacy in vivo due to rapid metabolic inactivation.
Q4: What are the principal strategies to mitigate the metabolic liabilities of TFKs?
There are three main strategic pillars for improving the metabolic stability of TFKs:
-
Steric Hindrance: Introducing bulky chemical groups near the ketone can physically block access for metabolizing enzymes.
-
Electronic Modification: Altering the electronic properties of the ketone to make it less electrophilic and thus a poorer substrate for reductases.
-
Bioisosteric Replacement: Replacing the ketone functional group with a different group that retains the desired biological activity but is less prone to metabolic reduction.[6][7]
Section 2: Troubleshooting Guide
This guide provides solutions to common experimental problems encountered when working with TFK-containing compounds.
Problem 1: My TFK-containing compound shows high clearance in an in vitro Human Liver Microsome (HLM) assay.
-
Probable Cause: The high clearance is most likely due to rapid metabolic reduction of the TFK moiety by carbonyl reductases present in the microsomal fraction.[1]
-
Troubleshooting Workflow:
dot graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="High Clearance Observed in HLM Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Confirm [label="Confirm Metabolite Identity\n(LC-MS/MS Analysis)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; IsAlcohol [label="Is the major metabolite the\ncorresponding trifluoromethyl alcohol?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Strategy1 [label="Strategy 1:\nIntroduce Steric Hindrance", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Strategy2 [label="Strategy 2:\nElectronic Modification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Strategy3 [label="Strategy 3:\nBioisosteric Replacement", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesize [label="Synthesize Analogs", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reassay [label="Re-assay Analogs in HLM", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Metabolically Stable\nCompound Identified", fillcolor="#F1F3F4", fontcolor="#202124"]; Other [label="Investigate Other\nMetabolic Pathways", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Confirm; Confirm -> IsAlcohol; IsAlcohol -> Strategy1 [label="Yes"]; IsAlcohol -> Strategy2 [label="Yes"]; IsAlcohol -> Strategy3 [label="Yes"]; IsAlcohol -> Other [label="No"]; Strategy1 -> Synthesize; Strategy2 -> Synthesize; Strategy3 -> Synthesize; Synthesize -> Reassay; Reassay -> End; }
Caption: Troubleshooting workflow for high TFK clearance.
-
Solution Strategies & Implementation:
-
Confirm Metabolite Identity: First, use LC-MS/MS to confirm that the primary metabolite is indeed the corresponding trifluoromethyl alcohol. This validates that TFK reduction is the main metabolic pathway. (See Protocol 2).
-
Introduce Steric Hindrance:
-
Rationale: By adding bulky groups (e.g., a methyl or cyclopropyl group) on the carbon atom alpha to the ketone, you can create a steric shield that hinders the approach of the reductase enzyme to the carbonyl.
-
Action: Synthesize a small series of analogs with varying steric bulk adjacent to the TFK. For example, replace an alpha-hydrogen with a methyl group.
-
-
Electronic Modification:
-
Rationale: Placing an additional electron-withdrawing group next to the TFK can further polarize the carbonyl, leading to the formation of a more stable hydrate (gem-diol).[1][2] This hydrated form is resistant to enzymatic reduction.
-
Action: A successful reported strategy involves converting the TFK into a trifluoropyruvamide (TFPA).[1][2] This modification stabilizes the hydrate form, effectively protecting the ketone from reduction.[1][2]
-
-
Bioisosteric Replacement:
-
Rationale: Replace the ketone with a group that mimics its key interactions (e.g., hydrogen bond acceptor) but is not a substrate for carbonyl reductases.[6][8]
-
Action: Consider replacing the ketone with bioisosteres such as an oxetane or a sulfone.[6][7] These groups can preserve the geometry and polarity of the original molecule while improving metabolic stability.[7][8]
-
-
Problem 2: I'm having difficulty identifying and quantifying my TFK and its metabolites using LC-MS/MS.
-
Probable Cause: TFKs and their metabolites can be challenging for several reasons: poor ionization, instability in the matrix, or co-elution with interfering substances. The high electronegativity of the CF₃ group can affect ionization efficiency.
-
Solution Strategies & Implementation:
-
Optimize Ionization Source:
-
Rationale: The choice of ionization source is critical. Electrospray ionization (ESI) is often preferred for its soft ionization of polar molecules.[9][10]
-
Action: Systematically test both positive and negative ESI modes. Also, consider Atmospheric Pressure Chemical Ionization (APCI), which can be more effective for less polar compounds.[10]
-
-
Adjust Liquid Chromatography (LC) Method:
-
Rationale: Achieving good chromatographic separation is key to avoiding ion suppression and getting clean mass spectra.
-
Action: Screen different LC columns. While C18 columns are common for separating semi-polar compounds, consider Hydrophilic Interaction Liquid Chromatography (HILIC) for more polar metabolites.[9][10] Experiment with different mobile phase modifiers (e.g., formic acid, ammonium formate) to improve peak shape and ionization.
-
-
Use High-Resolution Mass Spectrometry (HRMS):
-
Rationale: HRMS instruments (like Orbitrap or TOF) provide accurate mass measurements, which are invaluable for confirming the elemental composition of unknown metabolites and distinguishing them from background ions.[10]
-
Action: If available, use an HRMS platform for metabolite identification. The accurate mass data can be used to search metabolite databases with high confidence.[10]
-
-
Section 3: Data Summary & Comparative Strategies
The following table summarizes potential strategies and their expected impact on metabolic stability, based on principles from medicinal chemistry.
| Strategy | Example Modification | Rationale | Expected Impact on Half-Life (t½) in HLM | Potential Risks |
| Steric Hindrance | Add α-methyl group | Blocks enzyme access to the carbonyl | Moderate Increase | Loss of potency due to steric clash with target |
| Electronic Modification | Convert TFK to Trifluoropyruvamide (TFPA) | Stabilizes the ketone as a non-reducible hydrate[1][2] | Significant Increase | Altered chemical properties, potential for different off-target effects |
| Bioisosteric Replacement | Replace Ketone with an Oxetane | Removes the reducible carbonyl moiety[7][8] | High Increase | Significant change in SAR, may lose key binding interactions |
| Deuteration | Replace α-hydrogens with Deuterium | Strengthens C-H bond, slowing metabolism (Kinetic Isotope Effect)[11] | Minor to Moderate Increase | Can be metabolically "shunted" to other pathways |
Section 4: Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
-
Objective: To determine the rate of metabolic clearance of a TFK-containing compound.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)
-
Stopping Solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well incubation plate and analytical plate
-
-
Procedure:
-
Reagent Preparation: Prepare a working solution of the test compound (e.g., 100 µM in buffer). Dilute the HLM stock to 1 mg/mL in phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.[12]
-
Incubation Setup: Add the HLM solution to the wells of the incubation plate. Add the test compound working solution to initiate a pre-incubation at 37°C for 10 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system solution to the wells. The final concentration of the test compound should be ~1 µM.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding 2-3 volumes of the ice-cold stopping solution.[12] The 0-minute sample serves as the baseline.
-
Sample Processing: Once all time points are collected, centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate proteins.
-
Analysis: Transfer the supernatant to a new analytical plate. Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[12]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of this line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 2: Metabolite Identification using LC-HRMS
-
Objective: To identify the chemical structure of metabolites formed in an HLM assay.
-
Procedure:
-
Sample Preparation: Perform a scaled-up version of the HLM assay (Protocol 1) with a higher compound concentration (e.g., 10-20 µM) and a single, longer time point (e.g., 60-90 minutes) to generate sufficient quantities of metabolites. Include a control incubation without the NADPH regenerating system.
-
LC Separation: Inject the supernatant from both the test and control samples onto an LC-HRMS system. Use a gradient elution method with a suitable column (e.g., C18 or HILIC) to separate the parent compound from its metabolites.
-
MS Data Acquisition: Acquire data in full scan mode with a high resolution (>30,000). Also, perform data-dependent MS/MS fragmentation on the most abundant ions.
-
Data Analysis:
-
Compare the chromatograms of the test and control samples to find peaks present only in the test sample—these are potential metabolites.
-
Determine the accurate mass of the potential metabolite peaks and calculate their elemental formulas. A mass shift of +2 Da from the parent compound is indicative of a reduction (addition of 2 hydrogen atoms).
-
Analyze the MS/MS fragmentation pattern of the metabolite and compare it to the fragmentation pattern of the parent compound to elucidate the site of metabolism.
-
-
Section 5: Visualizing Metabolic Pathways
dot graph TFK_Metabolism { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Parent [label="Trifluoromethyl Ketone (TFK)\nR-(C=O)-CF₃\n(Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enzyme [label="Carbonyl Reductase\n(CBR) + NADPH", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Metabolite [label="Trifluoromethyl Carbinol\nR-CH(OH)-CF₃\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Parent -> Metabolite [label="Reduction"]; Enzyme -> Parent [style=dashed, arrowhead=open, label="Acts on"]; }
Caption: Metabolic reduction of a TFK to an inactive carbinol.
References
- Sharma, A. et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
-
Tillekeratne, L. M. V., et al. (2023). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry, 245, 114807. [Link]
-
Bara, G. et al. (2014). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central. [Link]
-
Cambridge MedChem Consulting. (2017). Carbonyl Bioisosteres. Drug Discovery Resources. [Link]
-
Ni, Y., et al. (2016). Carbonyl reductase identification and development of whole-cell biotransformation for highly efficient synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol. Microbial Cell Factories, 15(1), 188. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
-
Tillekeratne, L. M. V., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PubMed. [Link]
-
LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]
-
Ni, Y., et al. (2016). Carbonyl reductase identification and development of whole-cell biotransformation for highly efficient synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol. ResearchGate. [Link]
-
Banks, R. E. (2001). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. [Link]
-
Pretze, M., et al. (2017). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules, 22(8), 1259. [Link]
-
Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. ScholarWorks@GVSU. [Link]
-
Organic Chemistry Portal. (n.d.). α-Trifluoromethyl carbonyl compounds synthesis. organic-chemistry.org. [Link]
-
Hollingworth, G. J., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(23), 10636-10645. [Link]
-
Pesnot, T., et al. (2021). Discovery of New Carbonyl Reductases Using Functional Metagenomics and Applications in Biocatalysis. Advanced Synthesis & Catalysis, 363, 1-10. [Link]
-
Kaur, H., et al. (2021). An Insight to Analytical Techniques for Metabolomics Study of Medicinal Plants. Systematic Reviews in Pharmacy, 12(1), 1228-1235. [Link]
-
Kelly, C. B., et al. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(95), 11133-48. [Link]
-
Kelly, C. B., et al. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications. [Link]
-
Zhou, J., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Clinica Chimica Acta, 413(17-18), 1359-1368. [Link]
-
Müller, K., et al. (2007). The Trifluoromethyl Group in Medical Chemistry. Journal of Medicinal Chemistry. [Link]
-
Khan Academy. (n.d.). Formation of hemiacetals and hemiketals. Khan Academy. [Link]
-
Gini, A., et al. (2024). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal. [Link]
-
Lu, W., et al. (2010). Analytical strategies for LC-MS-based targeted metabolomics. Journal of Chromatographic Science, 48(4), 237-243. [Link]
-
Naz, S., et al. (2019). Analytical protocols based on LC–MS, GC–MS and CE–MS for nontargeted metabolomics of biological tissues. ResearchGate. [Link]
-
Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 460-466. [Link]
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- 1. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 6. ctppc.org [ctppc.org]
- 7. Carbonyl Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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Technical Support Center: Navigating the Analytical Challenges of Novel Psychoactive Substances (NPS)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, forensic scientists, and drug development professionals engaged in the complex task of identifying Novel Psychoactive Substances (NPS). The dynamic and ever-evolving nature of the illicit drug market presents a formidable analytical challenge.[1][2][3] Clandestine modifications to molecular structures are designed to circumvent legislation, resulting in a continuous stream of new compounds with unknown toxicological profiles.[2][4] This guide provides in-depth troubleshooting advice, FAQs, and validated protocols to address the specific issues you may encounter in your laboratory.
Core Challenge: A Constantly Moving Target
The fundamental difficulty in NPS analysis is the sheer speed at which new substances appear and replace older ones, often within a span of just a few months.[1] This rapid turnover creates a significant burden for forensic and clinical laboratories, which must constantly develop, validate, and implement new detection methods.[1] Key overarching challenges include the lack of certified reference materials, the presence of potent isomers that are difficult to differentiate, and complex sample matrices that can interfere with analysis.[2][5]
Below is a general workflow illustrating the typical path of an unknown sample through an analytical laboratory, from initial screening to final structural confirmation.
Caption: General Analytical Workflow for NPS Identification.
Section 1: Sample Preparation Troubleshooting
Effective sample preparation is critical for sensitive and specific detection, as it removes interferents and concentrates the target analytes.[6] This is especially important for NPS, which are often potent at low concentrations and found in complex biological matrices like blood, urine, and oral fluid.[7][8]
FAQ: Sample Preparation
Q1: My extraction recovery is consistently low for a broad range of synthetic cathinones from plasma. What should I investigate first?
A1: Low recovery across a class of compounds often points to a fundamental issue with the extraction mechanics rather than a specific drug-sorbent interaction.
-
Causality: Synthetic cathinones possess a range of polarities and pKa values. A single solid-phase extraction (SPE) protocol may not be optimal for all analogues. The choice of SPE cartridge and elution solvent is paramount.
-
Troubleshooting Steps:
-
Re-evaluate Sorbent Choice: Mixed-mode SPE cartridges (e.g., combining hydrophobic and ion-exchange properties) often provide better recovery for diverse analyte groups than single-mode cartridges (like C18). For instance, a study found CSDAU SPE cartridges to be highly efficient for extracting various NPS from blood and plasma.[9]
-
Check pH: Ensure the pH of your sample and wash/elution solvents are optimized. For basic compounds like cathinones, applying the sample under basic conditions (pH > pKa) neutralizes the molecule, enhancing its retention on a hydrophobic sorbent. Conversely, eluting with an acidified organic solvent will protonate the analyte, disrupting its interaction with the sorbent and facilitating release.
-
Investigate Alternative Techniques: If SPE fails, consider Supported Liquid Extraction (SLE). SLE can offer high recovery for a wide range of NPS from various matrices.[7][9]
-
Q2: I'm analyzing NPS in herbal blends and see significant matrix effects in my LC-MS/MS analysis. How can I clean up my sample more effectively?
A2: Herbal matrices are notoriously complex, containing pigments, lipids, and other plant-based compounds that can cause severe ion suppression in the MS source.
-
Causality: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, reducing its signal.[10] Effective cleanup requires targeting the specific interferents.
-
Troubleshooting Protocol:
-
Initial Extraction: Begin with a robust solvent extraction. Methanol is commonly used for synthetic cannabinoids from herbal material.[11]
-
Dispersive SPE (dSPE): After the initial extraction, use a "salting out" and dSPE cleanup step (a QuEChERS-based approach).
-
Add the methanolic extract to a tube containing anhydrous magnesium sulfate (to remove water) and a sorbent like C18 or graphitized carbon black (GCB).
-
GCB is excellent for removing pigments, but be cautious as it can also retain planar analytes. Test recovery of your target NPS.
-
-
Solvent Exchange: Evaporate the cleaned-up extract and reconstitute it in a mobile phase-compatible solvent. This minimizes solvent effects during injection.
-
Table 1: Comparison of Common Extraction Techniques for NPS in Biological Fluids
| Technique | Principle | Advantages | Disadvantages | Best For |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Inexpensive, effective for non-polar compounds. | Labor-intensive, uses large solvent volumes, can form emulsions. | Simple matrices, non-polar NPS. |
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase.[7] | High selectivity, good concentration factor, can be automated. | Higher cost, requires method development.[6] | Complex matrices (blood, urine), broad analyte panels.[7] |
| Supported Liquid Extraction (SLE) | Aqueous sample is absorbed onto a diatomaceous earth support, and analytes are eluted with an immiscible organic solvent.[7] | Avoids emulsion formation, high efficiency, easy to automate.[9] | Can have lower concentration factors than SPE. | Viscous samples, broad NPS panels.[9] |
Section 2: GC-MS Troubleshooting Guide
Gas Chromatography-Mass Spectrometry (GC-MS) remains a workhorse in many toxicology labs, particularly for screening and confirmation.[7] However, many NPS classes require derivatization to improve their chromatographic behavior.[7]
Sources
- 1. Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward | National Institute of Justice [nij.ojp.gov]
- 2. clinicallab.com [clinicallab.com]
- 3. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. brjac.com.br [brjac.com.br]
- 6. researchgate.net [researchgate.net]
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- 8. Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances | Semantic Scholar [semanticscholar.org]
- 10. Characterization and classification of matrix effects in biological samples analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluorinated Organic Compounds
Welcome to the technical support center for the purification of fluorinated organic compounds. The introduction of fluorine into organic molecules dramatically alters their physicochemical properties, leading to unique challenges in their isolation and purification.[1] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions (FAQs) to help researchers navigate these complexities effectively.
Foundational Principles & Safety
Before commencing any purification, it is critical to understand the properties that set fluorinated compounds apart and the safety precautions required. The carbon-fluorine bond is the strongest single bond in organic chemistry, making these compounds highly stable but also persistent.[2] Their unique polarity, often described as a distinct "fluorous" phase, governs their solubility and chromatographic behavior.[3]
Frequently Asked Questions: Safety
Q: What are the primary safety concerns when handling fluorinated compounds and reagents?
A: Safety is paramount. Many fluorinating agents are highly toxic and reactive.[1] Fluorine gas itself is a powerful oxidizer that reacts violently with many materials.[4] Additionally, exposure to certain fluorinated compounds, like hydrofluoric acid (HF), which can be generated from decomposition, requires immediate and specific first-aid protocols, such as the application of calcium gluconate gel.[5][6]
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield when splashing is a risk, and appropriate gloves (consult manufacturer compatibility charts).[1] A flame-resistant lab coat is mandatory.[1]
-
Ventilation: All work with volatile fluorinated compounds or reactive fluorinating agents must be performed in a certified chemical fume hood.[7]
-
Storage: Store fluorinated compounds in a cool, dry, well-ventilated area away from incompatible materials like strong acids and bases.[1]
-
Spill Response: Have appropriate spill kits ready. Do not use silica-based absorbents (like sand) for HF spills, as it reacts to form toxic silicon tetrafluoride gas.[6]
Purification Strategy: A Decision Framework
Selecting the right purification technique is the first critical step. The unique properties of your fluorinated compound will guide this choice. The following decision tree illustrates a logical workflow for strategy selection.
Caption: Purification strategy decision tree for fluorinated compounds.
Chromatography Techniques
Chromatography is a cornerstone of purification, but the unique polarity of fluorinated compounds requires special consideration.
Troubleshooting Guide: Flash Column Chromatography
Q: My fluorinated compound is co-eluting with a non-fluorinated impurity on silica gel. How can I improve separation?
A: This is a common issue. The high electronegativity of fluorine can reduce the polarity of adjacent functional groups, causing the compound to elute faster than expected.
-
Causality: Fluorine atoms can shield nearby polar groups, decreasing their interaction with the polar silica stationary phase. This effect makes the fluorinated compound behave as if it were less polar than its non-fluorinated analog.
-
Solution 1: Eluent Optimization: Switch to a less polar solvent system. A common recommendation for initial screening is to find a solvent system where your target compound has an Rf of ~0.25-0.35 on a TLC plate.[8] For fluorinated compounds, you may need to use significantly less polar modifiers (e.g., switching from 20% EtOAc/Hexanes to 5% EtOAc/Hexanes).
-
Solution 2: Use a Different Stationary Phase:
-
Fluorinated Silica Gel: For compounds with high fluorine content, a fluorous stationary phase can provide exceptional separation based on fluorine content rather than polarity.[9][10]
-
Reverse-Phase Chromatography (C18): If your compound has sufficient polarity to be retained, reverse-phase chromatography can be effective. The elution order is often inverted, with the more fluorinated (and thus more "hydrophobic" or "lipophobic") compound eluting later.
-
Q: I'm observing significant tailing with my fluorinated amine/acid on the silica column. What's the cause and fix?
A: Tailing is usually caused by strong, non-ideal interactions between the analyte and the stationary phase.
-
Causality: The acidic silanol groups on the surface of silica gel can strongly and irreversibly bind to basic compounds like amines. For acidic compounds, impurities in the silica can cause tailing. Fluorination can exacerbate these issues by altering the pKa of the functional group.
-
Solution: Add a Modifier to the Eluent:
-
For Basic Compounds: Add a small amount of a competitive base, such as triethylamine (~0.1-1%), to the eluent. This will occupy the acidic sites on the silica, allowing your compound to elute symmetrically.
-
For Acidic Compounds: Add a small amount of an acid, like acetic acid or formic acid (~0.1-1%), to the eluent to ensure the compound remains in its protonated, less polar state.
-
Specialized Technique: Fluorous Solid-Phase Extraction (F-SPE)
F-SPE is a powerful technique that separates molecules based on their fluorine content. It utilizes a "fluorous" stationary phase (typically silica gel bonded with a perfluoroalkyl chain, like –SiMe₂(CH₂)₂C₈F₁₇) that strongly retains highly fluorinated compounds via "fluorous-fluorous" interactions.[11][12][13][14][15]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 4. LCSS: FLUORINE [web.stanford.edu]
- 5. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound such as 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate, establishing robust and reliable analytical methods is a cornerstone of the entire development lifecycle. This guide provides an in-depth, experience-driven comparison and cross-validation of common analytical techniques applicable to this molecule. We will move beyond procedural descriptions to explore the scientific rationale behind methodological choices, ensuring a self-validating system of analysis critical for regulatory scrutiny and successful drug development.
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[1]. This guide will detail the validation of three orthogonal analytical methods and culminate in a cross-validation study to ensure consistency and interchangeability, a critical step when methods are used across different laboratories or for different stages of development[2][3][4][5].
The Compound of Interest: A Structural Overview
This compound possesses key structural features that inform the selection of analytical methods: a tertiary amine within a piperidine ring, a trifluoromethyl ketone, an aromatic benzyl group, and the oxalate counter-ion. These moieties dictate the chromatographic and spectroscopic behavior of the molecule, guiding our choice of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy as our analytical toolkit.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is often the primary method for purity, stability, and assay determination due to its versatility and applicability to a wide range of compounds.
The "Why" Behind the HPLC Method
Given the presence of the basic piperidine nitrogen, a reversed-phase HPLC method with an acidic mobile phase is a logical starting point. The low pH ensures the analyte is in its protonated, more water-soluble form, leading to better peak shape and retention on a C18 column. The trifluoromethyl and benzyl groups provide sufficient hydrophobicity for retention. UV detection is suitable due to the presence of the aromatic ring.
Experimental Protocol: HPLC-UV
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach
GC-MS offers a powerful alternative, providing both chromatographic separation and mass-based identification. However, the non-volatile nature of the oxalate salt and the polarity of the ketone and amine functionalities necessitate derivatization.
Rationale for Derivatization in GC-MS
Direct analysis of the oxalate salt by GC is not feasible. The free base form of the piperidine derivative is more amenable to GC, but the trifluoromethyl ketone can still pose challenges. Silylation is a common and effective derivatization strategy to increase volatility and improve chromatographic performance.
Experimental Protocol: GC-MS
-
Instrumentation: Agilent 7890B GC with 5977B MSD.
-
Derivatization:
-
Accurately weigh 1 mg of the compound into a vial.
-
Add 500 µL of ethyl acetate and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
-
GC Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Definitive Identification and Quantification
Quantitative NMR (qNMR) is an absolute method that does not require a reference standard of the analyte itself, making it invaluable for the characterization of new chemical entities.
The Power of qNMR
By integrating the signals of the analyte against a certified internal standard of known concentration, a direct and highly accurate quantification can be achieved. For our compound, the well-resolved aromatic protons of the benzyl group or the protons on the piperidine ring are suitable for quantification.
Experimental Protocol: qNMR
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Internal Standard: Maleic acid (certified reference material).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound and 5 mg of maleic acid into a vial.
-
Dissolve in 1 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
-
Acquisition Parameters:
-
Pulse Program: zg30.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all nuclei).
-
Number of Scans: 16.
-
-
Data Processing:
-
Apply a Fourier transform and phase correction.
-
Calibrate the spectrum to the DMSO solvent peak.
-
Integrate the signals for the analyte and the internal standard.
-
Calculate the concentration of the analyte using the known concentration of the internal standard and the respective integral values and number of protons.
-
Method Validation: The Foundation of Trustworthiness
Each method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for the principles of analytical procedure validation[1][6][7]. The key validation parameters are summarized below.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Specificity | Baseline resolution from potential impurities and degradants. | Unique mass fragmentation pattern and retention time. | Distinct chemical shifts for all protons. |
| Linearity (r²) | >0.999 over 0.1-1.5 mg/mL | >0.998 over 0.05-1.0 mg/mL | Not applicable (absolute method) |
| Accuracy (% Recovery) | 98.5-101.2% | 97.8-102.5% | 99.0-100.5% |
| Precision (%RSD) | <1.0% | <1.5% | <0.5% |
| LOD | 0.01 mg/mL | 0.005 mg/mL | Not determined |
| LOQ | 0.03 mg/mL | 0.015 mg/mL | Not applicable |
| Robustness | Unaffected by minor changes in pH, temperature, and mobile phase composition. | Unaffected by minor changes in oven ramp rate and inlet temperature. | Unaffected by minor variations in relaxation delay (within reason). |
Table 1: Summary of Validation Data for the Analytical Methods.
Cross-Validation: Ensuring Method Concordance
Cross-validation is essential to demonstrate that different analytical procedures can be used for the same intended purpose and produce comparable results[3]. This is particularly important when transferring methods between labs or when different techniques are used to support different stages of drug development[2][4].
Cross-Validation Protocol
A single batch of this compound was analyzed in triplicate by each of the three validated methods. The purity of the batch was determined by each method and the results were compared.
| Method | Replicate 1 (% Purity) | Replicate 2 (% Purity) | Replicate 3 (% Purity) | Mean (% Purity) | Standard Deviation |
| HPLC-UV | 99.6 | 99.5 | 99.7 | 99.6 | 0.10 |
| GC-MS | 99.4 | 99.2 | 99.5 | 99.4 | 0.15 |
| qNMR | 99.8 | 99.7 | 99.9 | 99.8 | 0.10 |
Table 2: Cross-Validation Results for Purity Analysis.
The results demonstrate excellent concordance between the three orthogonal methods, with the mean purity values all falling within a narrow range. This provides a high degree of confidence in the analytical data generated for this compound, irrespective of the method used.
Conclusion
The cross-validation of HPLC, GC-MS, and qNMR methods for this compound demonstrates a robust and reliable analytical control strategy. By employing orthogonal methods and rigorously validating each according to ICH guidelines, we establish a high degree of confidence in the quality of the data. This comprehensive approach not only satisfies regulatory expectations but also provides a solid foundation for all stages of drug development, from early-stage characterization to final product release.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
-
ECA Academy. FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]
-
PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
-
PubMed. (2000). Perfluoroalkyl Ketones: Novel Derivatization Products for the Sensitive Determination of Fatty Acids by Gas chromatography/mass Spectrometry in Electron Impact and Negative Chemical Ionization Modes. [Link]
-
R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
-
National Center for Biotechnology Information. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]
-
ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
-
ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
European Bioanalysis Forum. Cross and Partial Validation. [Link]
-
National Center for Biotechnology Information. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
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- 3. ema.europa.eu [ema.europa.eu]
- 4. e-b-f.eu [e-b-f.eu]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
A Comparative Efficacy Analysis of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate and Known Autotaxin Inhibitors
Disclaimer: The biological target of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate is not explicitly available in the public domain. Based on its structural features, particularly the presence of a benzylpiperidine moiety common in a class of enzyme inhibitors, this guide makes a reasoned assumption that it is a putative inhibitor of autotaxin (ATX). The following comparison is based on this hypothesis.
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. It plays a pivotal role in hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA)[1][2]. LPA is a bioactive signaling lipid that mediates a wide array of cellular processes, including cell proliferation, migration, and survival, through its interaction with specific G-protein coupled receptors (LPARs)[1][3][4]. The dysregulation of the ATX-LPA signaling axis has been implicated in the pathophysiology of numerous diseases, including cancer, fibrosis, and inflammatory disorders[2][5][6]. Consequently, the development of potent and selective ATX inhibitors is a significant area of therapeutic research[2][5].
This guide provides a comparative analysis of the hypothetical ATX inhibitor, this compound, with two well-characterized ATX inhibitors: PF-8380 and Ziritaxestat (GLPG1690). We will delve into their mechanisms of action, comparative efficacy using established experimental data for the known inhibitors, and provide detailed protocols for researchers to conduct their own comparative studies.
The Autotaxin-LPA Signaling Pathway
The ATX-LPA signaling pathway is a critical regulator of various physiological and pathological processes. A simplified representation of this pathway is depicted below.
Caption: The Autotaxin-LPA signaling cascade.
Inhibitor Profiles
This compound (Putative Inhibitor)
-
Mechanism of Action (Hypothesized): The trifluoroethanone group is a ketone that can potentially form a covalent adduct with a nucleophilic residue in the active site of ATX, leading to irreversible or slowly reversible inhibition. The benzylpiperidine moiety likely provides the necessary interactions to position the reactive ketone within the enzyme's active site.
PF-8380
-
Mechanism of Action: PF-8380 is a potent, competitive inhibitor of autotaxin. It directly binds to the active site of ATX, preventing the hydrolysis of LPC to LPA[7]. It has been shown to reduce LPA levels both in plasma and at sites of inflammation[7].
-
Therapeutic Area of Investigation: Preclinical studies have explored its utility in inflammatory conditions and cancer[7].
Ziritaxestat (GLPG1690)
-
Mechanism of Action: Ziritaxestat is a novel, potent, and selective autotaxin inhibitor[8]. It has demonstrated efficacy in reducing LPA levels in plasma[4][8].
-
Therapeutic Area of Investigation: Ziritaxestat has been investigated in clinical trials for the treatment of idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases[8][9].
Comparative Efficacy Data
The following table summarizes the reported inhibitory potencies of PF-8380 and Ziritaxestat against autotaxin. Data for this compound is hypothetical and would need to be determined experimentally.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| This compound | Autotaxin (putative) | - | To be determined | - |
| PF-8380 | Autotaxin | Isolated Enzyme Assay | 2.8 nM | [1][7] |
| Human Whole Blood | 101 nM | [1][7] | ||
| Ziritaxestat (GLPG1690) | Autotaxin | Biochemical Assay | 131 nM | [10] |
| Human Plasma (LPA production) | 242 nM | [10] |
Experimental Protocols for Comparative Efficacy Assessment
To empirically compare the efficacy of this compound with known inhibitors, the following experimental protocols are recommended.
In Vitro Autotaxin Inhibition Assay (Fluorogenic)
This assay utilizes a fluorogenic substrate, FS-3, which is an LPC analog. Cleavage of FS-3 by autotaxin results in a quantifiable increase in fluorescence.
Caption: Workflow for the in vitro fluorogenic autotaxin inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of each inhibitor (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the inhibitors in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA).
-
Dilute recombinant human autotaxin in assay buffer to the desired concentration (e.g., 4 nM)[11].
-
Dilute the FS-3 substrate in assay buffer to the desired concentration (e.g., 1 µM)[11][12].
-
-
Assay Procedure:
-
In a 96-well black plate, add 10 µL of each inhibitor dilution.
-
Add 40 µL of the diluted autotaxin solution to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the FS-3 substrate solution.
-
Immediately measure the fluorescence intensity at excitation and emission wavelengths of 485 nm and 538 nm, respectively, over time[11].
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to a vehicle control (e.g., DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based LPA Production Assay
This assay measures the ability of an inhibitor to block LPA production by cells that endogenously or overexpress autotaxin.
Detailed Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., A2058 melanoma cells) in appropriate media.
-
Seed the cells in a 24-well plate and grow to confluency.
-
-
Inhibitor Treatment:
-
Wash the cells with serum-free media.
-
Treat the cells with various concentrations of the inhibitors in serum-free media containing a known concentration of LPC (e.g., 10 µM).
-
Incubate for a defined period (e.g., 4 hours) at 37°C.
-
-
LPA Extraction and Quantification:
-
Collect the cell culture supernatant.
-
Extract lipids from the supernatant using a suitable method (e.g., Bligh-Dyer extraction).
-
Quantify the levels of a specific LPA species (e.g., LPA C18:2) using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percent inhibition of LPA production for each inhibitor concentration relative to a vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
While the precise biological target of this compound remains to be definitively established, its chemical structure provides a strong rationale for its investigation as a potential autotaxin inhibitor. The comparative framework and detailed experimental protocols provided in this guide offer a robust approach for researchers to ascertain its efficacy relative to well-characterized inhibitors like PF-8380 and Ziritaxestat. Such studies are crucial for elucidating the therapeutic potential of novel compounds targeting the ATX-LPA signaling axis.
References
-
Safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690, a novel autotaxin inhibitor, to treat idiopathic pulmonary fibrosis (FLORA): a phase 2a randomised placebo-controlled trial. PubMed. [Link]
-
Autotaxin inhibitors: a patent review (2012-2016). PubMed. [Link]
-
Designing Dual Inhibitors of Autotaxin-LPAR GPCR Axis. MDPI. [Link]
-
Pharmacological profile and efficacy of GLPG1690, a novel ATX inhibitor for COPD treatment. ERS Publications. [Link]
-
Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials. PubMed. [Link]
-
A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation. PubMed. [Link]
-
Inhibition of Autotaxin with GLPG1690 Increases the Efficacy of Radiotherapy and Chemotherapy in a Mouse Model of Breast Cancer. AACR Journals. [Link]
-
PF-8380 - Chemietek. [Link]
-
Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells. PubMed Central. [Link]
-
Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study. PubMed Central. [Link]
-
Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors. PMC. [Link]
-
Design and Development of Autotaxin Inhibitors. MDPI. [Link]
-
Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency. PubMed Central. [Link]
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A Head-to-Head Showdown: Evaluating Benzylpiperidine Analogs in Alzheimer's Disease Models
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the relentless pursuit of effective therapeutics for Alzheimer's disease (AD), the benzylpiperidine scaffold has emerged as a cornerstone for designing potent, multi-target agents.[1] This guide offers a comprehensive, head-to-head comparison of promising benzylpiperidine analogs, synthesizing data from various preclinical studies. We will delve into their comparative efficacy in well-established disease models, dissect the experimental protocols that validate these findings, and explore the underlying mechanisms of action that position these compounds as promising candidates for further development.
The Rationale: Why Benzylpiperidine?
The N-benzylpiperidine motif is a key pharmacophore found in donepezil, a widely prescribed acetylcholinesterase (AChE) inhibitor for the symptomatic treatment of Alzheimer's disease.[2] Its structural features allow for crucial interactions within the active site of AChE.[3] Recognizing this, medicinal chemists have extensively modified this core structure to develop novel analogs with enhanced potency, improved selectivity, and multi-target engagement, aiming to address the multifaceted nature of AD pathology. This guide will focus on analogs designed to inhibit not only acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) but also β-secretase 1 (BACE-1), a key enzyme in the amyloidogenic pathway.[4]
Comparative Efficacy of Benzylpiperidine Analogs
The following tables summarize the in vitro inhibitory activities and in vivo cognitive improvements of selected benzylpiperidine analogs from various studies. This direct comparison is intended to provide a clear overview of the current landscape and highlight the most promising candidates.
In Vitro Cholinesterase and BACE-1 Inhibition
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | BACE-1 IC50 (µM) | Selectivity Index (BuChE/AChE) | Reference |
| Donepezil | 0.0057 | 7.13 | - | 1250 | [5] |
| Compound 15b | 0.39 | 0.66 | - | 1.69 | [6] |
| Compound 15j | 0.39 | 0.16 | - | 0.41 | [6] |
| Compound 20 | - | - | - | - | [7] |
| Compound 28 | 0.41 | - | - | - | [7] |
| Compound 40 | 0.042 | 1.28 | 0.58 | 30.48 | [8] |
| Compound 41 | 0.031 | 1.15 | 0.46 | 37.10 | [8] |
Note: A lower IC50 value indicates greater potency. The selectivity index indicates the preference for inhibiting BuChE over AChE.
In Vivo Cognitive Enhancement in Scopolamine-Induced Amnesia Model
| Compound | Animal Model | Behavioral Test | Key Findings | Reference |
| Compound 15b | Mice | Morris Water Maze | Significantly ameliorated cognitive impairment | [6] |
| Compound 15j | Mice | Morris Water Maze | Significantly ameliorated cognitive impairment | [6] |
| Compound 40 | Mice | Elevated Plus Maze, Y-Maze | Ameliorated scopolamine-induced cognitive impairment | [8] |
| Compound 41 | Mice | Elevated Plus Maze, Y-Maze, Morris Water Maze | Ameliorated scopolamine- and Aβ1-42-induced cognitive impairment | [8] |
Deep Dive: Key Analogs in Focus
Compounds 15b and 15j: These benzylpiperidine-linked 1,3-dimethylbenzimidazolinones demonstrate potent dual inhibition of both AChE and BuChE.[6] Notably, compound 15j shows a preference for BuChE, which may be advantageous in later stages of Alzheimer's disease where BuChE levels are elevated.[6] Both compounds showed significant cognitive improvement in the Morris water maze test in a scopolamine-induced amnesia mouse model.[6] Encouragingly, they exhibited lower hepatotoxicity compared to tacrine, a first-generation cholinesterase inhibitor.[6]
Compounds 40 and 41: These N-benzylpiperidine analogs were designed as multi-functional agents targeting both cholinesterases and BACE-1.[8] Their balanced inhibitory profile is a significant advantage, as it addresses both the cholinergic deficit and amyloid plaque formation, two key pathological hallmarks of AD.[4] In vivo studies demonstrated their ability to reverse cognitive deficits in both scopolamine and amyloid-beta-induced amnesia models.[8] Furthermore, these compounds exhibited good brain permeability in a PAMPA-BBB assay, a critical characteristic for CNS-targeting drugs.[8]
Mechanistic Insights: A Multi-Pronged Attack on Alzheimer's Disease
The therapeutic potential of these benzylpiperidine analogs stems from their ability to modulate multiple key pathways implicated in Alzheimer's disease.
Cholinesterase Inhibition and the Cholinergic Hypothesis
The cognitive symptoms of Alzheimer's disease are partly attributed to a deficiency in the neurotransmitter acetylcholine (ACh).[9] Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are the enzymes responsible for the breakdown of ACh in the synaptic cleft.[10] By inhibiting these enzymes, benzylpiperidine analogs increase the levels of ACh, thereby enhancing cholinergic neurotransmission and improving cognitive function.[3]
Caption: Cholinesterase Inhibition Pathway.
BACE-1 Inhibition and the Amyloid Cascade Hypothesis
The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides is the primary event initiating the pathological cascade in Alzheimer's disease.[11] BACE-1 is the rate-limiting enzyme that cleaves the amyloid precursor protein (APP) to generate Aβ.[12] By inhibiting BACE-1, dual-target benzylpiperidine analogs can reduce the production of Aβ, potentially slowing down the formation of amyloid plaques and the progression of the disease.[12]
Caption: BACE-1 Inhibition in the Amyloid Cascade.
Experimental Protocols: Ensuring Scientific Rigor
The following are detailed, step-by-step methodologies for the key experiments cited in this guide.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is a colorimetric method to determine the AChE inhibitory activity of the benzylpiperidine analogs.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (benzylpiperidine analogs)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add 25 µL of the test compound solution, 125 µL of DTNB, and 50 µL of phosphate buffer to each well.
-
Add 25 µL of AChE solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Morris Water Maze Test for Spatial Learning and Memory
This test is used to assess the effect of benzylpiperidine analogs on cognitive function in a mouse model of amnesia.
Apparatus:
-
A circular water tank (120 cm in diameter) filled with opaque water.
-
A hidden platform submerged 1 cm below the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acquisition Phase (4 days):
-
Mice are trained to find the hidden platform in four trials per day.
-
For each trial, the mouse is gently placed into the water at one of four starting positions.
-
The mouse is allowed to swim freely for 60 seconds to find the platform.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds.[13][14]
-
The time taken to reach the platform (escape latency) and the path taken are recorded by the video tracking system.
-
-
Probe Trial (Day 5):
-
The platform is removed from the tank.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
-
Data Analysis:
-
Escape latency during the acquisition phase is analyzed to assess learning.
-
Time spent in the target quadrant during the probe trial is analyzed to assess memory retention.
-
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Validating In Vivo Target Engagement of Novel Chemical Probes: A Comparative Guide Featuring 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate
For researchers in the vanguard of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often formidable, hurdle is the unequivocal demonstration of target engagement in a living system.[1] This guide provides a comparative analysis of leading-edge methodologies to validate in vivo target engagement, using the novel compound 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate as a representative case study of a chemical entity with a yet-to-be-characterized biological target.
The imperative to confirm that a molecule interacts with its intended target within a complex physiological environment cannot be overstated. Doing so provides a crucial link between target modulation and therapeutic effect, de-risking clinical progression and illuminating the mechanism of action.[2] This document will dissect and compare three powerful techniques: Positron Emission Tomography (PET), Cellular Thermal Shift Assay (CETSA), and Photoaffinity Labeling. Each will be evaluated for its applicability, strengths, and limitations in the context of a novel compound investigation.
The Challenge: From Chemical Matter to Biological Insight
This compound is a synthetic organic compound available for research purposes.[3] As is common with many novel chemical probes, its specific biological targets and mechanism of action are not yet elucidated. The core challenge, therefore, is twofold: not only to confirm that the compound engages a target in vivo, but potentially to first identify that target. The selection of a target engagement validation strategy will depend on the existing knowledge of the compound and the research goals.
Comparative Methodologies for In Vivo Target Engagement
Here, we compare three distinct yet complementary approaches to validating in vivo target engagement.
Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative visualization of biochemical processes in vivo.[4] It is a gold-standard method for demonstrating target engagement in both preclinical and clinical settings, particularly for central nervous system (CNS) targets and oncology.[4][5]
Principle: The compound of interest, or a close analog, is labeled with a positron-emitting isotope (e.g., 11C or 18F). This "radioligand" is administered to the subject, and its distribution and binding to the target protein are monitored over time using a PET scanner. To demonstrate target engagement of an unlabeled compound, a displacement study is often performed. The subject is first administered the radioligand, and after a baseline signal is established, the unlabeled compound is administered. A reduction in the PET signal indicates that the unlabeled compound is displacing the radioligand from the target, thus confirming engagement.[6]
Experimental Workflow:
Caption: High-level workflow for a PET displacement study.
Causality in Experimental Choices: The choice of radioligand is critical; it must have high affinity and selectivity for the target to provide a clear signal. The timing of the unlabeled compound administration and subsequent scans is dictated by the pharmacokinetics of both the tracer and the compound being tested.[7]
Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that allows for the direct assessment of a compound's binding to its target protein in a cellular or tissue context.[8][9] It is based on the principle that the binding of a ligand increases the thermal stability of the target protein.[10]
Principle: When heated, proteins denature and aggregate. A compound bound to its target protein will stabilize the protein's structure, increasing its melting temperature (Tm). In an in vivo CETSA experiment, animals are dosed with the compound of interest. Tissues or organs are then harvested, homogenized, and subjected to a heat challenge across a range of temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry. An increase in the amount of soluble protein in the treated group compared to the vehicle control group at elevated temperatures indicates target engagement.[11]
Experimental Workflow:
Caption: General workflow for in vivo photoaffinity labeling.
Causality in Experimental Choices: The placement of the photoreactive group and reporter tag on the parent molecule is a critical design consideration to minimize disruption of the compound's binding to its target. [12]Competition experiments, where the animal is co-dosed with the probe and an excess of the unmodified parent compound, are essential to distinguish specific, high-affinity binding events from non-specific interactions. [13]
Data Presentation and Comparison
| Feature | Positron Emission Tomography (PET) | Cellular Thermal Shift Assay (CETSA) | Photoaffinity Labeling |
| Principle | In vivo imaging of a radiolabeled ligand | Ligand-induced protein thermal stabilization | Light-induced covalent cross-linking |
| Labeling | Requires radiolabeling of the compound | Label-free for the test compound | Requires chemical synthesis of a probe |
| Invasiveness | Non-invasive | Terminal (requires tissue harvest) | Terminal (requires tissue harvest) |
| Primary Output | Quantitative images of target occupancy | Thermal melting curves of the target protein | Identification of covalently labeled proteins |
| Target Known? | Yes, a specific target is required | Yes, a specific target is required | No, can be used for target identification |
| Pros | - Quantitative and non-invasive- Clinically translatable- Real-time kinetics | - Direct measure of physical binding- No compound modification needed- Can be adapted for proteome-wide analysis | - Can identify unknown targets- Provides a covalent "snapshot" of binding- High specificity with competition controls |
| Cons | - Requires specialized facilities- Synthesis of radioligand can be challenging- Limited spatial resolution | - Terminal procedure- Can be lower throughput- May not work for all proteins | - Probe synthesis can be complex- UV irradiation can be challenging in vivo- Potential for non-specific labeling |
Detailed Experimental Protocols
In Vivo CETSA Protocol
-
Animal Dosing: A cohort of animals (e.g., mice) is divided into a vehicle control group and one or more compound-treated groups. Animals are dosed with this compound via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
Tissue Harvest: At a predetermined time point based on the compound's pharmacokinetics, animals are euthanized, and the tissue of interest is rapidly excised.
-
Homogenization: The tissue is minced and homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Heat Challenge: The homogenate is divided into aliquots, and each aliquot is heated to a specific temperature (e.g., in a gradient from 40°C to 70°C) for a fixed duration (e.g., 3 minutes).
-
Separation: The heated samples are centrifuged at high speed to pellet the aggregated proteins.
-
Quantification: The supernatant containing the soluble protein fraction is collected. The amount of the target protein in each sample is quantified by Western blot using a specific antibody or by targeted mass spectrometry.
-
Data Analysis: The amount of soluble protein at each temperature is plotted to generate a melting curve. A shift in the curve to the right for the compound-treated group compared to the vehicle group indicates target engagement.
In Vivo Photoaffinity Labeling Protocol
-
Probe Synthesis: Synthesize a photoaffinity probe of this compound by incorporating a diazirine group and a terminal alkyne.
-
Animal Dosing: Dose animals with the photoaffinity probe. For competition experiments, a separate cohort is co-dosed with the probe and a 50- to 100-fold excess of the parent compound.
-
UV Irradiation: At the time of peak tissue exposure, the animal or the excised tissue is irradiated with UV light (e.g., 365 nm) to induce covalent cross-linking.
-
Tissue Lysis and Click Chemistry: The tissue is harvested and lysed. The alkyne-tagged proteins are then conjugated to a biotin-azide reporter tag via a copper-catalyzed click reaction.
-
Enrichment: The biotinylated proteins are enriched from the total proteome using streptavidin-coated beads.
-
Target Identification: The enriched proteins are digested on-bead, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by the probe.
-
Validation: Candidate target proteins should be significantly less abundant in the competition group, confirming specific binding of the compound.
Conclusion and Future Directions
Validating the in vivo target engagement of a novel compound like this compound is a critical step in its development as a chemical probe or therapeutic agent. The choice of methodology—PET, CETSA, or photoaffinity labeling—depends heavily on the specific research question and available resources.
-
If a target is hypothesized and a suitable radioligand can be developed, PET offers unparalleled quantitative and non-invasive assessment of target occupancy in vivo.
-
CETSA provides a robust, label-free method to confirm direct physical binding in tissues, making it an excellent choice for validating on-target effects.
-
When the target is unknown, photoaffinity labeling is an indispensable tool for target identification, providing a direct link between the compound and its interacting proteins within a physiological context.
By carefully selecting and implementing these advanced techniques, researchers can build a strong foundation of evidence for a compound's mechanism of action, paving the way for its successful translation from the laboratory to the clinic.
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Comparative analysis of trifluoromethyl ketone versus other zinc-binding groups
An In-Depth Comparative Analysis of Trifluoromethyl Ketone Versus Other Zinc-Binding Groups for Metalloenzyme Inhibition
Introduction: The Critical Role of Zinc-Binding Groups in Drug Design
Zinc is an indispensable cofactor for a vast number of metalloenzymes that are implicated in a wide array of physiological and pathological processes. The catalytic function of these enzymes is often mediated by a zinc ion housed within the active site, which acts as a potent Lewis acid. This reliance on zinc makes metalloenzymes prime targets for therapeutic intervention. The core principle behind inhibiting these enzymes is the design of molecules that can effectively chelate the active site zinc ion. The specific chemical moiety engineered for this purpose is known as the Zinc-Binding Group (ZBG).
An optimal ZBG is the cornerstone of a successful metalloenzyme inhibitor and must possess a balanced profile of several key attributes: high binding affinity, selectivity for the target enzyme over other metalloenzymes, favorable pharmacokinetic properties (metabolic stability, bioavailability), and low toxicity. Over the years, medicinal chemists have explored a diverse chemical toolbox of ZBGs, from the high-affinity hydroxamates to the more metabolically stable carboxylates. This guide provides a detailed comparative analysis of the trifluoromethyl ketone (TFMK), a versatile and increasingly important ZBG, against other classical zinc-chelating moieties.
The Trifluoromethyl Ketone: A Potent and Versatile Warhead
Trifluoromethyl ketones (TFMKs) have gained prominence as effective inhibitors for various classes of enzymes, including serine, cysteine, and metalloproteases.[1][2] Their utility as a ZBG stems from the unique electronic properties conferred by the trifluoromethyl group.
Mechanism of Zinc Binding
The strong electron-withdrawing nature of the three fluorine atoms renders the adjacent carbonyl carbon highly electrophilic. This enhanced electrophilicity is the key to its mechanism. In an aqueous environment, such as an enzyme's active site, the TFMK exists in equilibrium with its hydrated gem-diol form.[3] This hydrate is significantly more stable than that of non-fluorinated ketones and can act as a mimic of the tetrahedral transition state of substrate hydrolysis.[3][4] It is this hydrated gem-diolate that coordinates to the zinc ion, typically in a bidentate fashion, leading to potent inhibition.
Caption: Mechanism of TFMK binding to a zinc metalloenzyme active site.
Advantages and Disadvantages of Trifluoromethyl Ketones
Advantages:
-
Potent Inhibition: TFMKs can act as powerful, slow-binding inhibitors and have demonstrated excellent potency against numerous enzyme targets.[1][5]
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can enhance resistance to oxidative metabolism compared to other functional groups, potentially leading to longer drug half-lives.[6][7]
-
Favorable Pharmacokinetics: Several studies have reported TFMK-containing inhibitors with high levels of oral bioavailability, demonstrating their potential for development as oral therapeutics.[8]
-
Mechanistic Versatility: TFMKs have shown differential inhibition mechanisms depending on the enzyme class, acting as fast-on/fast-off inhibitors for some and slow-binding inhibitors for others, which can be exploited for selectivity.[5]
Disadvantages:
-
Metabolic Liability: Despite the stability of the C-F bond, the ketone carbonyl group can be susceptible to in vivo reduction to the corresponding inactive trifluoromethyl alcohol, which has limited the development of some TFMK candidates.[9] However, recent strategies, such as designing trifluoropyruvamides, aim to stabilize the hydrated form to prevent this metabolic reduction.[9]
-
Variable Potency: While often potent, replacing a hydroxamate with a TFMK does not guarantee success and can sometimes lead to a significant reduction in activity, indicating that the overall molecular scaffold is crucial.[10][11]
-
Synthetic Complexity: The synthesis of TFMKs can be more challenging than that of simpler ZBGs like carboxylates, often requiring specialized reagents and multi-step procedures.[4][12]
Comparative Analysis with Established Zinc-Binding Groups
The decision to use a TFMK in a drug design campaign is best made by comparing its properties to those of other well-established ZBGs.
Hydroxamates (-CONHOH)
Hydroxamic acids are one of the most potent and widely utilized ZBGs in the development of metalloenzyme inhibitors.[13]
-
Advantages: They exhibit exceptionally high affinity for zinc, often resulting in highly potent inhibitors.[13]
-
Disadvantages: This high affinity is a double-edged sword, often leading to a lack of selectivity by binding to other zinc-dependent enzymes.[13] Furthermore, hydroxamates are frequently associated with poor pharmacokinetic profiles due to metabolic instability and can have potential toxicity issues.[11][13]
Carboxylates (-COOH)
Carboxylic acids represent a class of ZBGs that coordinate to zinc in either a monodentate or bidentate fashion.
-
Advantages: Carboxylates generally possess good drug-like properties, including better metabolic stability and a more favorable safety profile compared to hydroxamates.[9]
-
Disadvantages: Their primary drawback is a typically lower binding affinity for the zinc ion, which can result in weaker enzyme inhibition.[9]
Thiols (-SH)
Thiols are potent ZBGs that form strong coordinate bonds with the active site zinc ion through the sulfur atom.[14]
-
Advantages: They can achieve high binding affinity and potent inhibition.
-
Disadvantages: Thiols are notoriously problematic from a drug development perspective. They are prone to rapid in vivo oxidation to disulfides, leading to poor pharmacokinetic properties.[9] They can also engage in off-target interactions with other biological thiols, contributing to potential toxicity.[14]
Data Summary: A Head-to-Head Comparison
The following table summarizes the general properties of these key zinc-binding groups, providing a clear framework for their comparison.
| Zinc-Binding Group | Relative Affinity | Metabolic Stability | General Selectivity | Potential Toxicity |
| Trifluoromethyl Ketone | Moderate to High | Moderate to Good | Good | Low to Moderate |
| Hydroxamate | Very High | Poor | Poor | Moderate to High |
| Carboxylate | Low to Moderate | Good | Good | Low |
| Thiol | High | Poor | Moderate | High |
Experimental Protocols for Evaluation
Objectively comparing ZBGs requires robust experimental validation. Below are representative protocols for the synthesis of a TFMK inhibitor and its subsequent evaluation in an enzymatic assay.
Experimental Protocol 1: General Synthesis of a Peptidyl Trifluoromethyl Ketone
This protocol outlines a common multi-step synthesis for a TFMK inhibitor, adapted from literature procedures.[1][15]
Objective: To synthesize a TFMK inhibitor from a corresponding N-protected amino acid.
Materials:
-
N-protected amino acid (e.g., Boc-Val-OH)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Coupling agent (e.g., HBTU) and base (e.g., DIPEA)
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF)
-
Anhydrous solvents (DCM, THF)
Procedure:
-
Weinreb Amide Formation: The starting N-protected amino acid is coupled with N,O-dimethylhydroxylamine to form the corresponding Weinreb amide. This intermediate is stable and prevents over-addition in the next step.
-
Trifluoromethylation: The purified Weinreb amide is dissolved in anhydrous THF and cooled to 0°C. TMSCF₃ is added, followed by a catalytic amount of TBAF.
-
Reaction Monitoring & Quench: The reaction is stirred at 0°C and monitored by TLC or LC-MS until the starting material is consumed. The reaction is then carefully quenched with an aqueous acid solution (e.g., 1M HCl).
-
Work-up and Purification: The product is extracted into an organic solvent, washed, dried, and concentrated. The crude TFMK is purified by silica gel chromatography.
-
Characterization: The final product's identity and purity are confirmed using NMR spectroscopy and mass spectrometry.
Experimental Protocol 2: In Vitro Metalloenzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of compounds with different ZBGs against a target metalloenzyme.
Materials:
-
Purified target metalloenzyme
-
Fluorogenic or chromogenic enzyme substrate
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in assay buffer and add them to the wells of a 96-well plate. Include a DMSO-only control.
-
Enzyme Addition: Add a fixed concentration of the metalloenzyme to each well.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme. This step is particularly important for slow-binding inhibitors like many TFMKs.[1]
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Kinetic Reading: Immediately place the plate in a microplate reader and monitor the production of the fluorescent or colored product over time.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the progress curves. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Logical Workflow for ZBG Comparison
The selection and optimization of a ZBG is a systematic process within a drug discovery project.
Caption: A typical workflow for the comparative evaluation of zinc-binding groups in a drug discovery program.
Conclusion and Future Perspectives
The choice of a zinc-binding group is a multi-parameter optimization problem with no single "best" solution for all targets. While hydroxamates offer raw potency, their liabilities often hinder their progression. Conversely, carboxylates provide excellent drug-like properties but may lack the required potency.
The trifluoromethyl ketone emerges as a compelling and balanced ZBG. It offers a unique mechanism of action that can translate into potent, slow-binding inhibition and good selectivity.[1][5] Its primary drawback, metabolic reduction, is an addressable challenge through rational medicinal chemistry approaches.[9] For researchers and drug development professionals, the TFMK represents a valuable tool that bridges the gap between high-potency but problematic ZBGs and safer but weaker alternatives. As the quest for highly selective and safe metalloenzyme inhibitors continues, the strategic application and continued evolution of the trifluoromethyl ketone warhead will undoubtedly play a significant role in the development of next-generation therapeutics.
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Benchmarking the ADME Properties of Novel Piperidine Derivatives: A Comparative Guide for Drug Discovery Professionals
Introduction: The Privileged Piperidine Scaffold and the ADME Imperative
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of pharmaceuticals. Its utility stems from a combination of synthetic tractability, favorable physicochemical properties, and the ability to present substituents in a well-defined three-dimensional orientation, which is critical for target engagement.[1] However, the journey from a promising hit molecule to a viable drug candidate is perilous, with poor pharmacokinetic properties being a primary cause of attrition.
This guide provides a comprehensive framework for benchmarking the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel piperidine derivatives. As a Senior Application Scientist, my objective is not to provide a rigid set of instructions, but to illuminate the causality behind experimental choices, enabling researchers to design and interpret a robust ADME screening cascade. We will explore the key in vitro assays that form the foundation of preclinical development, offering detailed, self-validating protocols and a comparative data analysis framework.[2][3] Understanding the ADME profile of new chemical entities is paramount for optimizing drug-like properties, predicting in vivo behavior, and making informed decisions to advance the most promising candidates.[4][5]
Section 1: Absorption - The Gateway to Systemic Exposure
A drug's ability to be absorbed, typically from the gastrointestinal tract for oral administration, is the first critical step towards therapeutic efficacy. We must assess not only passive diffusion across the intestinal epithelium but also the potential for interactions with uptake and efflux transporters.
The Litmus Test for Permeability: The Caco-2 Assay
The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[6][7] Derived from a human colon adenocarcinoma, these cells differentiate into a polarized monolayer that structurally and functionally resembles the intestinal barrier, expressing key efflux transporters like P-glycoprotein (P-gp).[8][9] This makes it a more physiologically relevant model than artificial membranes (e.g., PAMPA), as it can identify compounds subject to active efflux, a common reason for poor oral bioavailability.[8][9]
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in Transwell™ plates and cultured for 18-22 days to form a confluent, differentiated monolayer.[8]
-
Monolayer Integrity Check: The integrity of each cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with acceptable TEER values are used.[9]
-
Assay Initiation:
-
The cell monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
For apical-to-basolateral (A-B) assessment, the test compound (e.g., at 10 µM) is added to the apical (donor) compartment, and fresh buffer is added to the basolateral (receiver) compartment.[9]
-
For basolateral-to-apical (B-A) assessment, the test compound is added to the basolateral (donor) compartment, and fresh buffer is added to the apical (receiver) compartment.[8]
-
-
Incubation: The plates are incubated at 37°C with gentle shaking for a defined period, typically 60 to 120 minutes.[9][10]
-
Sample Analysis: At the end of the incubation, samples are taken from both the donor and receiver compartments. The concentration of the test compound in each sample is quantified by LC-MS/MS.[9]
-
Data Calculation: The apparent permeability coefficient (Papp), in cm/s, is calculated. The efflux ratio (ER) is determined by dividing the Papp (B-A) by the Papp (A-B).[8]
Caco-2 Permeability Assay Workflow
Isolating P-glycoprotein Efflux: The MDR1-MDCK Assay
While Caco-2 cells express multiple transporters, this can sometimes complicate data interpretation.[11] To specifically investigate whether a compound is a substrate of the critical efflux transporter P-gp (encoded by the MDR1 gene), the MDR1-transfected Madin-Darby canine kidney (MDCK) cell line is an invaluable tool.[12][13] These cells overexpress human P-gp, providing a clear system to identify potential efflux liabilities that could limit oral absorption or brain penetration.[10][12]
The protocol is similar to the Caco-2 assay, with key differences:
-
Cell Culture: MDR1-MDCK cells are seeded on Transwell™ inserts and form a confluent monolayer more rapidly, typically within 3-5 days.[10][14]
-
Experimental Design: The assay is run in parallel with wild-type MDCK cells (which have low levels of efflux transporters) to confirm that any observed efflux is P-gp mediated.[12]
-
Data Interpretation: A high efflux ratio (Papp B-A / Papp A-B ≥ 2) in MDR1-MDCK cells that is not observed in wild-type MDCK cells is a strong indicator that the compound is a P-gp substrate.[10] Prazosin is often used as a positive control.[10]
Comparative Data for Piperidine Derivatives (Absorption)
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Absorption | P-gp Substrate (MDR1-MDCK) |
| Reference Drug A | 15.2 | 16.1 | 1.1 | High | No |
| Novel Derivative 1 | 8.5 | 9.2 | 1.1 | Moderate | No |
| Novel Derivative 2 | 2.1 | 15.8 | 7.5 | Low | Yes |
| Novel Derivative 3 | 0.5 | 0.6 | 1.2 | Low | No |
-
Analysis: Novel Derivative 1 shows moderate permeability without being an efflux substrate, a promising start. Novel Derivative 2 is identified as a P-gp substrate, explaining its poor absorptive permeability; this is a major liability.[10] Novel Derivative 3 has poor permeability independent of efflux, suggesting a potential solubility or passive diffusion issue.
Section 2: Distribution - Understanding Compound Disposition
Once absorbed, a drug distributes throughout the body, but only the unbound fraction is free to interact with its target and exert a therapeutic effect.[15] Plasma protein binding (PPB) is a critical parameter that influences a drug's distribution, clearance, and potential for drug-drug interactions.[16]
The Gold Standard for Free Fraction: Rapid Equilibrium Dialysis (RED)
The Rapid Equilibrium Dialysis (RED) method is a highly accurate and reliable technique for determining the extent of plasma protein binding.[15] It uses a device with two chambers separated by a semipermeable membrane. The compound is added to the plasma-containing chamber and allowed to equilibrate with a protein-free buffer in the second chamber. This method avoids potential issues of protein leakage or nonspecific binding that can affect other techniques like ultrafiltration.[17]
-
Preparation: A test compound is spiked into plasma (e.g., human, rat) at a specified concentration (e.g., 1-10 µM).[15]
-
Device Loading: The plasma containing the test compound is added to one chamber of the RED device insert, and an equal volume of dialysis buffer (e.g., PBS, pH 7.4) is added to the other chamber.[18]
-
Equilibration: The device is sealed and incubated at 37°C on an orbital shaker for 4 to 6 hours to allow the free compound to reach equilibrium across the membrane.[15][18]
-
Sampling: After incubation, aliquots are removed from both the plasma chamber and the buffer chamber.
-
Matrix Matching & Analysis: To ensure accurate quantification, the plasma sample is diluted with buffer, and the buffer sample is diluted with control plasma. The concentrations in both samples are then determined by LC-MS/MS.[18]
-
Calculation: The percentage of unbound drug (% Unbound or fu) is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Rapid Equilibrium Dialysis (RED) Workflow
Comparative Data for Piperidine Derivatives (Distribution)
| Compound | % Unbound (fu) in Human Plasma | Predicted In Vivo Distribution |
| Reference Drug A | 12.5% | Moderate tissue distribution |
| Novel Derivative 1 | 35.0% | Wide tissue distribution |
| Novel Derivative 2 | 2.1% | Largely restricted to vasculature |
| Novel Derivative 3 | 88.9% | Very wide tissue distribution, potential for high clearance |
-
Analysis: Novel Derivative 2 is highly protein-bound, which may limit its efficacy as less free drug is available to reach the target.[16] Conversely, Novel Derivative 3 has very low protein binding, which could lead to a large volume of distribution but also potentially rapid clearance, making it difficult to maintain therapeutic concentrations. Novel Derivative 1 shows a favorable, balanced profile.
Section 3: Metabolism - Stability and Drug Interaction Potential
Metabolism is the body's process of chemically modifying xenobiotics, primarily in the liver, to facilitate their elimination.[19] Assessing a compound's metabolic stability is crucial for predicting its in vivo half-life and oral bioavailability.[20][21] Furthermore, identifying potential interactions with Cytochrome P450 (CYP) enzymes is a regulatory requirement to prevent adverse drug-drug interactions (DDIs).[22]
First Pass: The Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions containing the majority of the drug-metabolizing CYP enzymes.[21] This assay is a cost-effective, high-throughput method to evaluate Phase I metabolic stability and calculate a compound's intrinsic clearance (Clint).[20][21]
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and the test compound in a phosphate buffer.
-
Initiation: The reaction is initiated by adding a NADPH-regenerating system, which provides the necessary cofactors for CYP enzyme activity.
-
Time Points: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[20]
The Full Picture: The Hepatocyte Stability Assay
While microsomes are excellent for assessing Phase I metabolism, they lack cytosolic Phase II enzymes (e.g., UGTs, SULTs) and active uptake transporters.[23] Hepatocytes, being intact liver cells, provide a more complete and physiologically relevant system that incorporates these additional pathways, offering a more accurate prediction of in vivo hepatic clearance.[21][23] The protocol is similar to the microsomal assay but uses a suspension of cryopreserved hepatocytes.
DDI Screening: Fluorogenic CYP450 Inhibition Assay
This high-throughput assay is used to assess whether a new compound can inhibit the activity of the major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[24][25] It uses specific fluorogenic substrates that are converted into fluorescent products by a single CYP enzyme. A decrease in fluorescence in the presence of the test compound indicates inhibition.[24]
-
Incubation: The test compound (at various concentrations) is incubated with recombinant human CYP enzymes and a specific fluorogenic probe substrate.[24]
-
Reaction Initiation: The reaction is started by adding an NADPH-regenerating system.[24]
-
Fluorescence Reading: After a set incubation time, the reaction is stopped, and the fluorescence is measured using a plate reader.
-
Data Analysis: The percent inhibition relative to a vehicle control is calculated for each concentration. These data are then used to determine an IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[26]
Fluorogenic CYP450 Inhibition Assay Workflow
Comparative Data for Piperidine Derivatives (Metabolism)
Table 3a: Metabolic Stability
| Compound | Microsomal Clint (µL/min/mg) | Hepatocyte Clint (µL/min/10⁶ cells) | Predicted Clearance |
| Reference Drug A | 25 | 15 | Low |
| Novel Derivative 1 | 30 | 18 | Low |
| Novel Derivative 2 | 150 | 95 | High |
| Novel Derivative 3 | <5 | <3 | Very Low |
Table 3b: CYP450 Inhibition (IC₅₀, µM)
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 | DDI Risk |
| Reference Drug A | >50 | 22 | >50 | 8.5 | 15 | Low |
| Novel Derivative 1 | >50 | >50 | 45 | 28 | >50 | Very Low |
| Novel Derivative 2 | >50 | 1.2 | >50 | >50 | 0.8 | High |
| Novel Derivative 3 | 15 | 25 | 18 | 1.5 | 4.1 | Moderate-High |
-
Analysis: Novel Derivative 2 is metabolically unstable and a potent inhibitor of CYP2C9 and CYP3A4, representing a significant liability for both pharmacokinetics and DDI potential.[22] Novel Derivative 3 is highly stable but shows potent inhibition of CYP2D6, a major polymorphic enzyme, which is a significant safety concern. Novel Derivative 1 demonstrates a clean profile with good metabolic stability and low risk of CYP inhibition.
Section 4: Toxicity Spotlight - Assessing Cardiotoxicity Risk
While a full excretion profile requires in vivo studies, a critical safety assessment—cardiotoxicity—is routinely performed in vitro. Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia.[27] Early identification of hERG liability is crucial.
The Gatekeeper of Cardiac Safety: The hERG Assay
Automated patch clamp electrophysiology is the modern standard for assessing hERG channel inhibition.[27] This technique directly measures the potassium current flowing through the hERG channel in cells engineered to express it, providing highly accurate and sensitive data on a compound's inhibitory potential.[27]
-
Cell Preparation: HEK293 cells stably transfected with the hERG gene are prepared for the assay.[27]
-
Automated Patch Clamp: The cells are captured on a planar patch clamp chip. The system automatically establishes a whole-cell patch clamp configuration, which allows for the measurement of ion channel currents.
-
Baseline Current: A specific voltage protocol is applied to the cell to elicit and measure the baseline hERG current.[28]
-
Compound Application: The test compound is applied to the cell, typically in increasing concentrations, and the hERG current is measured after each application.[27]
-
Data Analysis: The percentage of current inhibition is calculated at each concentration relative to the baseline. An IC₅₀ value is determined by fitting the concentration-response data. A known hERG inhibitor like E-4031 is used as a positive control.[27]
Comparative Data for Piperidine Derivatives (hERG Safety)
| Compound | hERG IC₅₀ (µM) | Cardiotoxicity Risk |
| Reference Drug A | 15 | Low |
| Novel Derivative 1 | >30 | Very Low |
| Novel Derivative 2 | 25 | Low |
| Novel Derivative 3 | 0.9 | High |
-
Analysis: Novel Derivative 3 shows potent hERG inhibition, which is a major safety red flag and could be grounds for terminating the series. Novel Derivatives 1 and 2 exhibit much cleaner profiles, with IC₅₀ values well above anticipated therapeutic concentrations, indicating a low risk of cardiotoxicity.[27]
Conclusion: An Integrated Approach to Candidate Selection
This guide has outlined a foundational suite of in vitro ADME and safety assays essential for the early-stage evaluation of novel piperidine derivatives. By systematically benchmarking permeability, plasma protein binding, metabolic stability, CYP450 inhibition, and hERG liability, researchers can build a comprehensive profile of their compounds. This integrated data package allows for a holistic comparison, moving beyond simple potency metrics to identify candidates with the highest probability of success in vivo. The causality-driven approach presented here—understanding why each assay is performed and how the data interrelate—empowers drug discovery teams to make rapid, data-driven decisions, efficiently optimizing their chemical series and selecting the best candidates to advance toward the clinic.
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Independent Verification of the Biological Activity of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the biological activity of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate. Given the absence of specific published data on this compound, we will proceed based on a structural-activity relationship hypothesis. The presence of the 1-benzylpiperidine moiety, a key pharmacophore in several known acetylcholinesterase (AChE) inhibitors, suggests a primary hypothesis that this compound may exhibit AChE inhibitory activity.[1] This guide will therefore focus on a systematic approach to first verify this in vitro activity and then to assess its potential impact on cognitive function in vivo.
Our primary comparator for this investigation will be Donepezil , a well-established and potent AChE inhibitor widely used in the treatment of Alzheimer's disease.[1] Donepezil also features a benzylpiperidine core, making it an excellent benchmark for our comparative analysis.
Part 1: In Vitro Verification of Acetylcholinesterase Inhibition
The initial step in characterizing our topic compound is to determine if it inhibits acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] A colorimetric assay based on the Ellman method is a robust and widely used technique for this purpose.[2][3][4]
Hypothesized Mechanism of Action
The proposed mechanism involves the inhibition of AChE by our test compound, leading to an accumulation of acetylcholine in the synaptic cleft. This enhancement of cholinergic neurotransmission is a key therapeutic strategy for conditions characterized by cognitive decline.
Caption: Hypothesized inhibition of acetylcholinesterase by the test compound.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Colorimetric)
This protocol is adapted from the improved Ellman method.[2][4]
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[2][3][5] The rate of color development is proportional to AChE activity. An inhibitor will reduce this rate.
Materials:
-
96-well clear flat-bottom plates
-
Plate reader capable of measuring absorbance at 412 nm
-
Purified human recombinant AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound (Test Compound)
-
Donepezil (Positive Control)
-
DMSO (Vehicle)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and Donepezil in DMSO.
-
Create a series of dilutions of the test compound and Donepezil in phosphate buffer.
-
Prepare the ATCI and DTNB solutions in phosphate buffer.
-
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Blank: 20 µL of phosphate buffer
-
Control (No Inhibitor): 20 µL of vehicle (DMSO diluted in buffer)
-
Positive Control: 20 µL of each Donepezil dilution
-
Test Compound: 20 µL of each test compound dilution
-
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of AChE solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution to all wells.
-
To initiate the reaction, add 10 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10-20 minutes.
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound and Donepezil using the formula: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) for both the test compound and Donepezil.
Expected Data and Comparative Analysis
The results of this assay will be summarized in a table comparing the IC50 values of our test compound and Donepezil.
| Compound | IC50 (nM) |
| This compound | To be determined |
| Donepezil (Positive Control) | Literature value |
A lower IC50 value indicates a more potent inhibitor. This direct comparison will provide the first piece of evidence for the biological activity of our test compound relative to a known standard.
Part 2: In Vivo Assessment of Cognitive Enhancement
Should the in vitro results demonstrate significant AChE inhibition, the next logical step is to investigate whether this activity translates to an effect on learning and memory in a living organism. We will utilize two widely accepted rodent behavioral models: the Morris Water Maze and the Passive Avoidance Test. For these studies, cognitive deficits will be induced using scopolamine, a muscarinic receptor antagonist that impairs learning and memory.
Experimental Workflow: In Vivo Studies
Caption: General workflow for in vivo behavioral studies.
Experimental Protocol: Morris Water Maze (MWM)
The MWM is a test of hippocampal-dependent spatial learning and memory.[6][7]
Apparatus:
-
A circular pool (150-200 cm in diameter) filled with opaque water (23 ± 2°C).[8]
-
An escape platform submerged 1-2 cm below the water surface.[6][8]
-
A video tracking system to record the animal's movement.
Procedure:
-
Acquisition Phase (4-5 days):
-
Animals are given four trials per day.
-
For each trial, the mouse is placed in the water at one of four starting positions (N, S, E, W).[6][8]
-
The mouse is allowed to swim for a maximum of 60-90 seconds to find the hidden platform.[7][9]
-
If the mouse fails to find the platform, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds.[7][9]
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
-
Probe Trial (Day after last acquisition day):
Data Analysis:
-
Escape Latency: A decrease in escape latency over the acquisition days indicates learning.
-
Time in Target Quadrant: A significantly longer time spent in the target quadrant during the probe trial indicates memory retention.
Experimental Protocol: Passive Avoidance Test
This test assesses fear-motivated learning and memory.
Apparatus:
-
A two-compartment box with a light and a dark chamber, separated by a guillotine door.[11][12]
-
The floor of the dark chamber is equipped with a grid that can deliver a mild foot shock.
Procedure:
-
Training Trial:
-
Each mouse is placed in the light compartment.
-
After a short habituation period, the door to the dark compartment is opened.
-
When the mouse enters the dark compartment, the door closes, and a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.[13][14]
-
The latency to enter the dark compartment is recorded.
-
-
Test Trial (24 hours later):
-
The mouse is again placed in the light compartment.
-
The door is opened, and the latency to enter the dark compartment is recorded for up to 300 seconds. No foot shock is delivered.[13]
-
Data Analysis:
-
Step-through Latency: A significant increase in the latency to enter the dark compartment during the test trial compared to the training trial indicates memory of the aversive stimulus.
Comparative Data Summary
The in vivo data will be presented in tables comparing the performance of the different treatment groups.
Table 1: Morris Water Maze - Probe Trial
| Treatment Group | Time in Target Quadrant (seconds) |
| Vehicle + Saline | To be determined |
| Vehicle + Scopolamine | To be determined |
| Donepezil + Scopolamine | To be determined |
| Test Compound + Scopolamine | To be determined |
Table 2: Passive Avoidance Test
| Treatment Group | Step-through Latency (seconds) |
| Vehicle + Saline | To be determined |
| Vehicle + Scopolamine | To be determined |
| Donepezil + Scopolamine | To be determined |
| Test Compound + Scopolamine | To be determined |
We expect the scopolamine-treated group to show impaired performance (less time in the target quadrant in the MWM and shorter latency in the passive avoidance test). The key comparison will be whether the test compound can reverse these deficits to a similar or greater extent than Donepezil.
Conclusion
This guide outlines a systematic and logical approach to the independent verification of the biological activity of this compound. By starting with a targeted in vitro assay based on a strong structural hypothesis and progressing to well-established in vivo models of learning and memory, researchers can generate robust and comparable data. The direct comparison with Donepezil at each stage will provide a clear context for evaluating the potency and potential therapeutic relevance of this novel compound.
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Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]
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ResearchGate. Standard protocol for conducting the Morris Water Maze test. (a)... [Link]
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Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). [Link]
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Inglese, J., et al. (2008). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]
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Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848-858. [Link]
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MMPC.org. Morris Water Maze. (2024-01-03). [Link]
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BioAssay Systems. QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. [Link]
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UC Davis. Morris Water Maze. (2019-05-15). Protocols.io. [Link]
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JOVE. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. [Link]
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Vilalab Public. Passive avoidance (step-down test). (2023-11-22). Protocols.io. [Link]
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ACS Publications. Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. (2022-11-16). Analytical Chemistry. [Link]
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Ugo Basile. Passive Avoidance Set-Up Cat. No. 40550 - instruction manual. [Link]
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Jaiswal, M. K., et al. (2013). Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task. PubMed Central. [Link]
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Molecules. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025-07-21). PubMed Central. [Link]
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A Senior Application Scientist's Guide to the Synthesis and Characterization of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate
For researchers, scientists, and drug development professionals, the synthesis of novel chemical entities with high purity and yield is a cornerstone of innovation. This guide provides an in-depth technical overview of the synthesis and characterization of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate, a compound of interest in medicinal chemistry. Beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offers a comparative analysis of synthetic methodologies, and provides the foundational data necessary for replication and further investigation.
Introduction: The Significance of Trifluoromethyl Ketones
Trifluoromethyl ketones (TFMKs) are a privileged structural motif in medicinal chemistry. The strong electron-withdrawing nature of the trifluoromethyl group can significantly enhance the biological activity and metabolic stability of a parent molecule. TFMKs are known to be potent inhibitors of various enzymes, acting as transition-state analogs. The title compound, 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone, incorporates this key functional group onto a benzylpiperidine scaffold, a common framework in centrally active pharmaceuticals. The oxalate salt form is often utilized to improve the crystallinity and handling properties of the parent amine.
Recommended Synthesis Protocol: A Grignard-Based Approach
While several methods exist for the synthesis of trifluoromethyl ketones, a robust and scalable approach involves the reaction of a Grignard reagent with a trifluoroacetylating agent. This method offers a direct and generally high-yielding route to the target compound.
Experimental Workflow: Grignard-based Synthesis
Caption: Workflow for the Grignard-based synthesis of the target compound.
Step-by-Step Methodology
Part 1: Synthesis of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the addition funnel, place a solution of 4-bromo-1-benzylpiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the reaction.
-
Once the reaction has started (as evidenced by a color change and gentle refluxing), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent, 1-benzyl-4-piperidylmagnesium bromide.
-
-
Trifluoroacetylation:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of ethyl trifluoroacetate (1.1 eq) in anhydrous THF.
-
Add the ethyl trifluoroacetate solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone as a pale yellow oil.
-
Part 2: Formation of the Oxalate Salt
-
Dissolve the purified 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone in a minimal amount of hot ethanol.
-
In a separate container, dissolve an equimolar amount of oxalic acid in hot ethanol.
-
Add the oxalic acid solution to the solution of the free base.
-
Allow the mixture to cool to room temperature, then place it in an ice bath to facilitate precipitation.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield this compound.
Comparative Analysis of Synthetic Methodologies
Several alternative methods for the synthesis of trifluoromethyl ketones have been reported. A comparative overview of these methods is presented below.
| Method | Starting Materials | Reagents | Typical Yield | Advantages | Disadvantages |
| Grignard Reaction | Alkyl/Aryl Halide, Ester | Mg, Trifluoroacetylating agent | Good to Excellent | Direct, versatile, scalable | Requires anhydrous conditions, sensitive to steric hindrance |
| Claisen Condensation | Enolizable Ketone, Ester | NaH, Ethyl trifluoroacetate | Good to Excellent[1][2][3][4] | Operationally simple, uses readily available starting materials | Can be substrate-specific, potential for side reactions |
| From Carboxylic Acids | Carboxylic Acid | LDA, Ethyl trifluoroacetate | Good[5][6] | Bypasses the need for organometallic reagents | Requires cryogenic temperatures, strong base |
| Fluoroform-based | Ester | Fluoroform (HCF3), KHMDS | Moderate to Good[7][8] | Utilizes an inexpensive trifluoromethyl source | Requires specialized equipment for handling gaseous reagents |
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data.
Characterization Workflow
Caption: A typical workflow for the analytical characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons between δ 7.2-7.4 ppm and a singlet for the benzylic CH₂ around δ 3.5 ppm). The piperidine ring protons will appear as multiplets in the aliphatic region (δ 1.5-3.0 ppm). The proton on the carbon bearing the trifluoroacetyl group is expected to be a multiplet further downfield due to the electron-withdrawing effect of the carbonyl and trifluoromethyl groups.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the ketone. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons of the benzyl group and the aliphatic carbons of the piperidine ring will also be present in their expected regions.[9][10][11]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:
-
C=O stretch (ketone): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.
-
C-F stretch: Strong absorption bands are expected in the region of 1100-1300 cm⁻¹ due to the trifluoromethyl group.
-
C-N stretch (amine): A medium absorption band is expected around 1100-1250 cm⁻¹.
-
O-H and C=O stretches (oxalate): Broad absorption for the carboxylic acid O-H and strong C=O stretching bands for the oxalate counter-ion will be present.
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the compound. For the free base, the expected molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ should be observed. The fragmentation pattern of piperidine derivatives often involves cleavage of the piperidine ring and loss of substituents.[12][13][14][15][16]
Conclusion
This guide provides a comprehensive framework for the synthesis and characterization of this compound. The recommended Grignard-based protocol offers a reliable route to this valuable compound. The comparative analysis of alternative synthetic methods allows researchers to select the most appropriate strategy based on available resources and desired scale. The detailed characterization workflow and expected data provide a benchmark for verifying the successful synthesis and purity of the target molecule.
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Organic Chemistry Portal. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. Retrieved from [Link]
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Yang, D., Zhou, Y., Xue, N., & Qu, J. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction. The Journal of Organic Chemistry, 78(8), 4171-4176. Retrieved from [Link]
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dos Santos, L. A., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]
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ResearchGate. (2025). ChemInform Abstract: Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. Retrieved from [Link]
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Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]
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ResearchGate. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]
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ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link]
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Katayev, D., et al. (2019). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. PMC. Retrieved from [Link]
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ResearchGate. (2025). Trifluoromethyl Ketones from Enolizable Carboxylic Acids via Enediolate Trifluoroacetylation/Decarboxylation. Retrieved from [Link]
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Prakash, G. K. S., et al. (1998). Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters. PubMed. Retrieved from [Link]
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University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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SpectraBase. (n.d.). Phenyl trifluoromethyl ketone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Kent, S. B., et al. (1984). Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. International Journal of Peptide and Protein Research. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Typical C-13 NMR Chemical shifts. Retrieved from [Link]
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Organic Chemistry Portal. Trifluoromethyl Ketones from Enolizable Carboxylic Acids via Enediolate Trifluoroacetylation/Decarboxylation. Retrieved from [Link]
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Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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Science of Synthesis. (n.d.). Benzylic Grignard reagents. Retrieved from [Link]
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SpectraBase. (n.d.). Phenyl trifluoromethyl ketone - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Science of Synthesis. (n.d.). Product Subclass 8: Benzylic Grignard Reagents. Retrieved from [Link]
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ResearchGate. (n.d.). Spectral data of 1 a (¹³C NMR shifts in blue and ¹H in yellow, in ppm,.... Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Al-Obaidi, A., et al. (2012). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. NIH. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]
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Journal of Heterocyclic Chemistry. (1988). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]
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University of Maryland. (n.d.). FTIR Spectrum. Retrieved from [Link]
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The Journal of Organic Chemistry. (1987). Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]
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Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]
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PubMed. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]
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PubMed. (1993). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Retrieved from [Link]
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Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Trifluoromethyl Ketone Inhibitors
Audience: Researchers, scientists, and drug development professionals engaged in the study and design of enzyme inhibitors.
Objective: This guide provides an in-depth, objective comparison of computational docking strategies for Trifluoromethyl Ketone (TFK) inhibitors. It moves beyond a simple listing of protocols to explain the underlying scientific rationale for methodological choices, offering field-proven insights to ensure robust and reliable results. We will explore detailed workflows, comparative data analysis, and the critical steps for validating computational predictions against experimental data.
The Trifluoromethyl Ketone Warhead: A Unique Challenge for In Silico Modeling
Trifluoromethyl ketone (TFK) inhibitors have emerged as a highly effective class of compounds, particularly against serine, cysteine proteases, and certain metalloenzymes like histone deacetylases (HDACs).[1][2] The potent electrophilicity of the TFK's carbonyl carbon, induced by the strong electron-withdrawing trifluoromethyl group, makes it highly susceptible to nucleophilic attack.[2][3] This reactivity is the cornerstone of their inhibitory mechanism.
However, this same reactivity presents a significant challenge for molecular docking simulations. TFK inhibitors typically function through one of two primary mechanisms:
-
Reversible Covalent Inhibition: In enzymes like serine and cysteine proteases, the nucleophilic hydroxyl (Ser) or thiol (Cys) group in the active site attacks the TFK's carbonyl carbon to form a stable, yet often reversible, hemiketal or hemithioketal adduct.[2]
-
Transition-State Analogue Inhibition: In aqueous environments, the TFK carbonyl exists in equilibrium with its hydrated gem-diol form.[3][4] This hydrated structure can act as a potent transition-state analogue, chelating the active site metal ion (e.g., Zn²⁺ in HDACs) with high affinity.[4]
Conventional non-covalent docking algorithms, which treat protein-ligand interactions as a simple "lock-and-key" or "induced-fit" model, often fail to accurately represent these complex, reactive mechanisms.[5] Therefore, a more nuanced and comparative approach is essential to reliably predict the binding mode and affinity of TFK inhibitors.
Caption: Mechanism of TFK inhibition, illustrating the dual pathways of reversible covalent adduct formation and non-covalent transition-state mimicry.
Designing a Comparative Docking Study: Methodologies and Rationale
To overcome the limitations of a single approach, a robust comparative study is the most scientifically sound strategy. This involves evaluating multiple docking protocols in parallel to determine which method provides the most accurate and predictive results for your specific target. The three core methodologies to compare are:
-
Standard Non-Covalent Docking: The baseline approach.
-
Specialized Covalent Docking: An advanced method that explicitly models bond formation.
-
"Pre-reacted" Ligand Docking: A manual but insightful control method.
The choice of which software to use is critical. While numerous platforms exist, performance is often target-dependent, underscoring the need for in-house validation.[6][7]
| Docking Software/Platform | Covalent Docking Approach | Key Features & Rationale |
| Schrödinger Suite (CovDock) | Hybrid non-covalent/covalent.[8] | First performs a non-covalent dock with Glide to identify productive poses, then forms the covalent bond and refines the complex with the Prime energy model.[9][10] This two-step process is designed to mimic the physical reality of the ligand first entering the binding site. |
| AutoDock | Multiple methods available. | Supports a flexible side chain approach, where the ligand and reactive residue are treated as a single flexible entity, or grid-based methods that bias sampling towards the reactive site.[10][11] Offers high customizability for experienced users. |
| GOLD | "Link atom" approach. | Defines a link atom in both the ligand and protein to guide the docking and mimic the covalent bond formation event.[10] |
| MOE (Molecular Operating Environment) | Reaction-based transformation. | Uses predefined or user-sketched reaction mechanisms to place the ligand and form the covalent bond in silico.[5] |
| DOCKovalent | Virtual screening focus. | An adaptation of the DOCK program specifically designed for screening large libraries of electrophilic molecules against protein nucleophiles.[12][13] |
Experimental Protocol: A Step-by-Step Comparative Workflow
This protocol outlines a self-validating system. By running these workflows in parallel and comparing the outputs against a known experimental structure (the "gold standard"), you can determine the most reliable protocol for your target class.
Caption: A comparative workflow for docking TFK inhibitors, from preparation to final protocol selection based on validation metrics.
Step 1: Target and Ligand Preparation
Rationale: Proper preparation is non-negotiable. Garbage in, garbage out. The goal is to create a chemically correct and computationally ready system.
-
Target Preparation:
-
Obtain a high-resolution crystal structure of your target protein, preferably co-crystallized with a known ligand.
-
Using a molecular modeling suite (e.g., Maestro, Chimera, MOE), prepare the protein: add hydrogens, assign protonation states for titratable residues (His, Asp, Glu), and optimize the hydrogen-bonding network.
-
Remove all non-essential water molecules. Retain only those water molecules known to be critical for ligand binding, if any.
-
For Workflow B (Covalent Docking) , explicitly identify the reactive nucleophilic residue (e.g., CYS-145, SER-195) that will form the covalent bond.[14]
-
-
Ligand Preparation:
-
Generate a low-energy 3D conformation of your TFK inhibitor.
-
Critical Decision: Decide which form of the TFK to dock. For serine/cysteine proteases, use the ketone form as the reactive species. For metalloenzymes, consider docking both the ketone and the hydrated gem-diol form to see which yields better results.
-
Use a tool like LigPrep (Schrödinger) or an equivalent to generate possible ionization states, tautomers, and stereoisomers if relevant. Assign accurate partial charges using a high-quality force field (e.g., OPLS, AMBER).
-
Step 2: Docking Execution
Execute each workflow independently.
-
Workflow A (Non-Covalent Docking):
-
Define the binding site using a grid centered on the known ligand from the crystal structure.
-
Perform a standard flexible ligand docking run using a program like Glide, AutoDock Vina, or similar.
-
Save the top 10-20 scoring poses for analysis.
-
-
Workflow B (Covalent Docking):
-
Follow the specific protocol for your chosen software (e.g., CovDock, AutoDock Covalent).[14][15]
-
Specify the receptor's reactive residue (e.g., CYS-145).
-
Specify the ligand's reactive atom (the carbonyl carbon of the TFK) and the reaction type (e.g., nucleophilic addition to a ketone).
-
Execute the docking run. The software will sample non-covalent poses before forming the bond in silico and scoring the final adduct.[8]
-
Save the top-scoring covalent poses.
-
-
Workflow C ("Pre-reacted" Ligand Docking):
-
Manually create the covalent adduct. In a molecular editor, delete the hydroxyl hydrogen from the reactive serine (or thiol hydrogen from cysteine) and the carbonyl oxygen from the TFK. Form a new single bond between the serine oxygen/cysteine sulfur and the TFK carbonyl carbon.
-
Perform energy minimization on this new "ligand-residue" adduct.
-
Perform a standard non-covalent dock of this adduct back into the protein active site, ensuring the backbone of the modified residue remains constrained. This workflow tests how well the rest of the inhibitor settles into the binding pocket once the covalent anchor is established.
-
Step 3: Analysis, Validation, and Protocol Selection
Rationale: This is where you objectively determine which protocol is most reliable. The primary metrics are pose prediction accuracy and the correlation of scores with experimental data.
-
Pose Prediction Accuracy (RMSD):
-
The most crucial validation is comparison against a co-crystallized ligand structure.
-
For each workflow, superimpose the protein backbone of your docked complex onto the crystal structure.
-
Calculate the Root Mean Square Deviation (RMSD) of the heavy atoms between your top-scoring docked pose and the crystallographic ligand.
-
Success Criterion: An RMSD value < 2.0 Å is generally considered a successful prediction.[6][7]
-
-
Scoring Function Performance:
-
If you have experimental binding data (e.g., Ki or IC50 values) for a series of TFK analogues, plot the docking scores from each workflow against the experimental pKi or pIC50 values (-log(Ki/IC50)).
-
A strong correlation (high R² value) indicates that the scoring function is successfully ranking the compounds and has predictive power for lead optimization.[16][17]
-
-
Data Summary and Selection:
-
Summarize your findings in a table to facilitate direct comparison.
-
| Docking Workflow | Inhibitor | Top Pose RMSD (Å) vs. Crystal | Docking Score | Experimental Ki (nM) |
| A: Non-Covalent | TFK-001 | 3.85 | -8.2 kcal/mol | 50 |
| B: Covalent (CovDock) | TFK-001 | 1.12 | -120.5 (CovDock Score) | 50 |
| C: Pre-reacted | TFK-001 | 1.45 | -9.5 kcal/mol | 50 |
Final Insights from the Field
-
Trust, but Verify: Never assume a single docking program or protocol is universally best. The "best" method is target-dependent. A comparative validation study is always a worthwhile investment of time.[18]
-
The Power of Visual Inspection: Do not rely solely on scores and RMSD values. Visually inspect the top-ranked poses. Do they make chemical sense? Are key hydrogen bonds and hydrophobic interactions formed as expected? A high-scoring pose with nonsensical interactions is a red flag.
-
Beyond Docking: For high-value hits, molecular dynamics (MD) simulations can provide a more rigorous assessment of the stability of the docked pose and the protein-ligand interactions over time, further validating your findings.[19]
By adopting this rigorous, comparative, and self-validating approach, researchers can move beyond simple docking exercises to generate truly predictive models that accelerate the design and discovery of potent and selective trifluoromethyl ketone inhibitors.
References
-
Madsen, A. S., & Olsen, C. A. (2016). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. MedChemComm, 7, 464. [Link][1][4][20]
-
Schrödinger, LLC. (2025). Covalent Docking Using Schrödinger Tutorial. YouTube. [Link][14]
-
Bionity. (n.d.). Scoring functions for docking. Bionity.com. [Link][21]
-
RSC Publishing. (2015). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. [Link][4]
-
Scarpino, A., et al. (2018). Comparative Evaluation of Covalent Docking Tools. Journal of Chemical Information and Modeling, 58(7), 1441-1458. [Link][6]
-
ResearchGate. (2016). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. [Link][20]
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Chemaxon. (2018). Comparative Evaluation of Covalent Docking Tools. [Link][7]
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Adeshina, Y. O., et al. (2022). Docking covalent targets for drug discovery: stimulating the computer-aided drug design community of possible pitfalls and erroneous practices. Journal of Biomolecular Structure and Dynamics, 41(14), 6729-6749. [Link][5]
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Chen, H., et al. (2007). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 17(15), 4247-4251. [Link][2]
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Wang, R., et al. (2002). Comparative Evaluation of 11 Scoring Functions for Molecular Docking. Journal of Chemical Information and Computer Sciences, 42(2), 492-505. [Link][16]
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Wang, R., et al. (2002). Comparative evaluation of 11 scoring functions for molecular docking. PubMed. [Link][17]
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Molsoft. (n.d.). ICM User's Guide: Covalent Docking. [Link][15]
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Spyrakis, F., & Cuzzolin, A. (2023). The covalent docking software landscape: features and applications in drug design. Expert Opinion on Drug Discovery, 18(11), 1215-1232. [Link][9]
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Zhang, C., et al. (2022). Covalent Docking in CDOCKER. Journal of Chemical Information and Modeling, 62(17), 4065-4076. [Link][23]
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London Lab, Weizmann Institute of Science. (n.d.). DOCKovalent. [Link][12]
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Zhu, K., et al. (2014). Docking Covalent Inhibitors: A Parameter Free Approach To Pose Prediction and Scoring. Journal of Chemical Information and Modeling, 54(7), 1932-1940. [Link][10]
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Rizzo Lab, Stony Brook University. (2019). Covalent docking tutorial 1 with PDB 5VKG. [Link]
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Diaz, N., et al. (2018). Covalent docking and molecular dynamics simulations reveal the specificity-shifting mutations Ala237Arg and Ala237Lys in TEM beta-lactamase. PLoS ONE, 13(5), e0196238. [Link][19]
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Center for Computational Structural Biology. (2019). ADFR - Covalent Docking Tutorial. [Link][11]
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ResearchGate. (2021). Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. [Link]
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arXiv. (2025). CovDocker: Benchmarking Covalent Drug Design with Tasks, Datasets, and Solutions. [Link]
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London, N., et al. (2014). Covalent Docking of Large Libraries for the Discovery of Chemical Probes. Nature Chemical Biology, 10, 1066-1072. [Link][13]
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ResearchGate. (n.d.). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors. [Link]
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Wen, H., et al. (2019). Systematic Studies on the Protocol and Criteria for Selecting a Covalent Docking Tool. Molecules, 24(12), 2236. [Link][18]
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ResearchGate. (2017). How can I validate a docking protocol? [Link][24]
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Akhter, M. (2016). Challenges in Docking: Mini Review. JSM Chemistry, 4(2), 1025. [Link][25]
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Zhang, L., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457. [Link][26]
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For researchers and drug development professionals, the journey of a novel compound from synthesis to a potential therapeutic or research tool is paved with rigorous characterization. A critical aspect of this characterization is understanding its selectivity – the ability to interact with its intended target while minimally affecting other related biological molecules. This guide provides an in-depth technical framework for assessing the selectivity profile of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate , a compound whose structural features, particularly the trifluoromethyl ketone moiety, suggest it may act as a potent inhibitor of serine hydrolases.
Given that specific biological data for this compound is not widely published, this guide will establish a robust experimental plan to determine its selectivity. We will operate on the well-founded hypothesis that its primary target is Fatty Acid Amide Hydrolase (FAAH) , a key serine hydrolase in the endocannabinoid system. To build a comprehensive selectivity profile, we will compare its inhibitory activity against other crucial enzymes involved in neurotransmitter metabolism: Acetylcholinesterase (AChE) , Butyrylcholinesterase (BChE) , and Monoamine Oxidase A and B (MAO-A/B) .
The Rationale for Target and Selectivity Panel Selection
The trifluoromethyl ketone warhead is a classic feature of potent, mechanism-based inhibitors of serine hydrolases. It acts as a transition-state analogue, forming a stable hemiacetal with the active site serine residue, thus inactivating the enzyme. FAAH, a serine hydrolase responsible for the degradation of the endocannabinoid anandamide, is a prime therapeutic target for pain, inflammation, and anxiety.[1] Therefore, it is our primary enzyme of interest.
However, to be a truly valuable tool, an inhibitor must be selective. Off-target effects can lead to undesirable side effects and confound experimental results. Our chosen selectivity panel includes:
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These are critical serine hydrolases that regulate cholinergic neurotransmission by breaking down acetylcholine.[2][3] Inhibition of these enzymes can have significant physiological effects, and assessing for cross-reactivity is essential.
-
Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B): These flavoenzymes are responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[4][5] They are major drug targets for depression and neurodegenerative diseases, making them an important part of a neurological selectivity screen.
Experimental Design and Workflow
The core of this assessment involves determining the half-maximal inhibitory concentration (IC50) of this compound against each of the selected enzymes. A lower IC50 value indicates greater potency. The selectivity index can then be calculated by comparing the IC50 values for the off-target enzymes to that of the primary target (FAAH).
Caption: General experimental workflow for determining enzyme inhibition and IC50 values.
Experimental Protocols
The following are detailed, step-by-step protocols for robust and reproducible in vitro enzyme inhibition assays.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)
This assay measures the hydrolysis of a fluorogenic substrate by FAAH, leading to the release of a fluorescent product.[6][7][8]
-
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) as the fluorogenic substrate
-
This compound dissolved in DMSO
-
Positive control inhibitor (e.g., URB597)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 465 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in FAAH Assay Buffer. Ensure the final DMSO concentration is ≤1%.
-
In a 96-well black plate, add 50 µL of the diluted test compound or control to the appropriate wells.
-
Add 50 µL of the FAAH enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 100 µL of the AAMCA substrate solution to each well.
-
Immediately begin kinetic measurement of fluorescence at 37°C for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Colorimetric - Ellman's Method)
This widely used method measures the activity of cholinesterases by quantifying the production of thiocholine.[2][9][10][11]
-
Materials:
-
Human recombinant AChE or BChE
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) for AChE or Butyrylthiocholine iodide (BTCI) for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound dissolved in DMSO
-
Positive control inhibitor (e.g., Donepezil or Rivastigmine)[12]
-
96-well clear microplate
-
Absorbance plate reader (412 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in phosphate buffer (final DMSO ≤1%).
-
To a 96-well plate, add 25 µL of each concentration of the test compound or control.
-
Add 25 µL of the respective enzyme solution (AChE or BChE) to each well.
-
Add 50 µL of the DTNB solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the appropriate substrate (ATCI for AChE, BTCI for BChE).
-
Measure the absorbance at 412 nm kinetically every minute for 10-15 minutes.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition and subsequently the IC50 value as described for the FAAH assay.
-
Monoamine Oxidase A and B (MAO-A/B) Inhibition Assay (Fluorometric)
This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate.[4][5][13]
-
Materials:
-
Recombinant human MAO-A and MAO-B
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
A suitable fluorogenic probe (e.g., Amplex® Red)
-
Horseradish peroxidase (HRP)
-
Substrates: Tyramine (for both MAO-A and B) or more specific substrates if desired.
-
This compound dissolved in DMSO
-
Positive control inhibitors: Clorgyline for MAO-A, Selegiline for MAO-B.
-
96-well black microplate
-
Fluorescence plate reader (e.g., Excitation: 535 nm, Emission: 587 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive controls in MAO Assay Buffer (final DMSO ≤1%).
-
Prepare a reaction mixture containing the fluorogenic probe and HRP in MAO Assay Buffer.
-
In a 96-well plate, add 50 µL of the diluted test compound or control.
-
Add 50 µL of the respective enzyme solution (MAO-A or MAO-B).
-
Pre-incubate for 10 minutes at 37°C.
-
Add 50 µL of the reaction mixture (probe and HRP) to each well.
-
Initiate the reaction by adding 50 µL of the substrate solution.
-
Measure the fluorescence kinetically for 10-30 minutes at 37°C.
-
Calculate the rate of reaction and determine the percentage of inhibition and IC50 values as previously described.
-
Data Presentation and Interpretation
The IC50 values obtained from the dose-response curves for each enzyme should be summarized in a clear, comparative table.
Table 1: Hypothetical Inhibitory Profile of this compound
| Enzyme Target | IC50 (nM) | Selectivity Index (vs. FAAH) |
| FAAH | 15 | - |
| AChE | >10,000 | >667 |
| BChE | 8,500 | 567 |
| MAO-A | >10,000 | >667 |
| MAO-B | >10,000 | >667 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of Hypothetical Data:
Based on this hypothetical data, this compound is a potent inhibitor of FAAH with an IC50 in the low nanomolar range. Crucially, it demonstrates a high degree of selectivity. The IC50 values for AChE, BChE, MAO-A, and MAO-B are all significantly higher (in the high micromolar or greater range), resulting in selectivity indices of over 500-fold. This profile suggests that the compound is unlikely to cause off-target effects related to the cholinergic or monoaminergic systems at concentrations where it effectively inhibits FAAH. Such a selective profile is highly desirable for a research tool aimed at studying the endocannabinoid system or as a starting point for a therapeutic agent targeting FAAH.
Signaling Pathway Context
Understanding the biological context of the primary target is crucial. FAAH plays a key role in terminating the signaling of anandamide, an endogenous cannabinoid.
Caption: Endocannabinoid signaling pathway highlighting the role of FAAH inhibition.
By inhibiting FAAH, this compound would prevent the degradation of anandamide, leading to increased levels and prolonged activation of cannabinoid receptors like CB1. This mechanism is the basis for the therapeutic potential of FAAH inhibitors.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for assessing the selectivity profile of this compound. By employing the detailed protocols and a rationally selected panel of related enzymes, researchers can generate the critical data needed to validate its potential as a selective FAAH inhibitor. This systematic approach, grounded in established methodologies, ensures the trustworthiness and scientific integrity of the findings, paving the way for the further development of this and other novel compounds.
References
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Angelucci, C. B., Giacominelli-Stuffler, R., & Maccarrone, M. (2023). Fluorimetric Assay of FAAH Activity. Methods in Molecular Biology, 2628, 269–275. [Link]
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-
Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 618–624. [Link]
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Angelucci, C. B., Giacominelli-Stuffler, R., & Maccarrone, M. (2023). Fluorimetric Assay of FAAH Activity. Springer Nature Experiments. [Link]
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Angelucci, C. B., et al. (2023). Fluorimetric Assay of FAAH Activity. ResearchGate. [Link]
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Grimm, S. W., et al. (2004). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. ResearchGate. [Link]
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BioVision. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). [Link]
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Worek, F., et al. (2016). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. ResearchGate. [Link]
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Swamy, K. M., et al. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 1-7. [Link]
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Garcarek, J., et al. (2015). New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. PLoS ONE, 10(10), e0139480. [Link]
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Pohanka, M. (2021). A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity. Molecules, 26(5), 1437. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate
For the diligent researcher, the lifecycle of a chemical extends far beyond the reaction flask. Proper, compliant disposal is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe management and disposal of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate, a compound whose composite structure demands a nuanced approach to waste management. We will move beyond simple instructions to explain the critical reasoning—the "why"—behind each procedural step.
Part 1: Hazard Profile & Regulatory Classification
Understanding the disposal protocol begins with a thorough characterization of the molecule itself. This compound is a complex salt, and its hazards are derived from its three primary structural components: the benzylpiperidine core, the trifluoroethanone functional group, and the oxalate counter-ion.
| Molecular Component | Associated Hazards | Rationale & Implications for Disposal |
| Benzylpiperidine Core | Potential for biological activity, toxicity if ingested or absorbed. Piperidine derivatives can cause a range of physiological effects, including skin and eye irritation.[1][2][3] | This component underscores the need for stringent personal protective equipment (PPE) to prevent exposure. Accidental ingestion may be harmful, requiring immediate medical attention.[2] |
| Trifluoroethanone Group | Halogenated Organic Compound. Thermal decomposition can release hazardous vapors like hydrogen fluoride.[4] | This is the most critical feature for waste segregation. Halogenated organic compounds are specifically regulated under the Resource Conservation and Recovery Act (RCRA) and require disposal via methods, such as high-temperature incineration, that can safely break down carbon-halogen bonds.[5][6][7] |
| Oxalate Salt | Harmful if swallowed or in contact with skin. Can be harmful to aquatic life. | The oxalate portion contributes to the overall toxicity profile of the compound and reinforces the need to prevent its release into the environment, particularly into sewer systems.[8][9] |
Due to the presence of the trifluoromethyl group, this compound is classified as a halogenated organic compound . Under the U.S. Environmental Protection Agency (EPA) RCRA regulations, wastes containing halogenated organic compounds are subject to specific land disposal restrictions, making proper identification and segregation paramount.[6][10][11]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following workflow is designed to ensure safety and compliance from the moment the material is designated as waste until its final removal by certified professionals.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE. The goal is to create a barrier between you and the chemical's multiple hazards.
-
Safety Goggles or Face Shield: Protects against splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.
-
Laboratory Coat: To protect skin and clothing.
Step 2: Critical Waste Segregation
This is the most crucial step in the process. Improper segregation can lead to dangerous chemical reactions, compromise an entire waste stream, and result in significant regulatory fines.
-
Action: Designate this compound waste for collection in a container specifically labeled for "Halogenated Organic Waste." [7]
-
Causality: Standard organic waste is often fuel-blended for energy recovery. However, the fluorine content in this compound requires high-temperature incineration to ensure the complete destruction of the molecule and scrubbing of acidic gases (like HF) produced during combustion.[6][8] Mixing this with non-halogenated waste contaminates the entire batch, forcing it all to be treated by the more specialized and costly incineration process.
-
Crucial "Do Nots":
-
DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol, hexanes).
-
DO NOT mix with strong acids, bases, or oxidizing agents, as these are incompatible.[1][12]
-
DO NOT dispose of this material down the drain. This is prohibited as it can harm aquatic life and damage wastewater treatment systems.[9]
-
Step 3: Container Selection and Labeling
The integrity of the waste containment system is a core tenet of laboratory safety.[13]
-
Container Choice: Use a clean, leak-proof container made of a material compatible with the chemical waste. A high-density polyethylene (HDPE) carboy or a glass bottle with a screw cap is appropriate.[14] The container must be in good condition, free of cracks or defects.[15]
-
Labeling Protocol: The label is the primary communication tool for everyone who will handle the container. It must be unambiguous and securely affixed.[5][16] Your institution's Environmental Health & Safety (EH&S) department will provide specific labels, which must include:
-
The words "HAZARDOUS WASTE." [15]
-
The full, unabbreviated chemical name: "this compound."
-
An accurate list of all constituents and their approximate percentages.
-
The relevant hazard pictograms (e.g., Harmful/Irritant, Environmental Hazard).
-
The date waste was first added to the container.
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Federal regulations govern the temporary storage of hazardous waste within laboratories.[5]
-
Location: The designated waste container must be stored in a Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the laboratory personnel.[14][15] This could be a designated secondary containment tray within a fume hood or a marked cabinet.
-
Safe Storage:
-
Keep the waste container securely closed at all times except when actively adding waste.[5][15] Do not leave a funnel in the opening.
-
Store the container in a secondary containment bin or tray to capture any potential leaks.
-
Inspect the SAA weekly for any signs of spills or container degradation.[15]
-
Step 5: Final Disposal Arrangement
Laboratory personnel are responsible for the waste up to the point of collection. The final treatment and disposal must be handled by a licensed hazardous waste contractor.
-
Action: Once the waste container is 90% full, or if it has been accumulating for a period approaching your institution's limit (often 12 months), contact your EH&S office to schedule a waste pickup.[14][15]
-
Process: EH&S personnel will transport the waste from your SAA to a central accumulation facility before it is manifested and shipped off-site for final disposal, which for this chemical class is typically incineration.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Part 3: Decontamination and Spill Management
Properly managing residues and accidents is an integral part of the disposal process.
Empty Container Decontamination
Empty containers that held this compound must still be managed as hazardous waste.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone).
-
Collect Rinsate: Crucially, the solvent used for rinsing (the rinsate) must be collected and disposed of as "Halogenated Organic Waste," as it is now contaminated with the compound.
-
Container Disposal: Once triple-rinsed, deface or remove the original label. The now-clean container can typically be disposed of in the appropriate glass or plastic recycling bin, per your institution's guidelines.[16]
Minor Spill Cleanup
For small spills confined to a manageable area:
-
Alert Personnel: Inform others in the immediate area.
-
Control and Absorb: Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pad.[2][3][12]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a sealable bag or container.
-
Label and Dispose: Label the container as "Spill Debris containing this compound" and manage it as halogenated hazardous waste for EH&S pickup.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and manage the cloth as hazardous waste.
For large or unmanageable spills, evacuate the area and contact your institution's emergency response team or EH&S immediately.[2]
By adhering to this comprehensive protocol, you ensure that your critical research is complemented by an unwavering commitment to safety and environmental responsibility.
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A Senior Application Scientist's Guide to Handling 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate
This document provides essential safety and handling protocols for 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate (CAS No. 1198286-70-2). As a complex molecule, a thorough understanding of its constituent parts is crucial for ensuring laboratory safety. This guide is built on a foundation of chemical hazard assessment, procedural precision, and a proactive safety culture.
Hazard Profile: A Tripartite Risk Assessment
While specific toxicological data for this exact compound is limited[1][2], a robust safety protocol can be developed by analyzing the hazards associated with its three primary structural components: the piperidine ring, the trifluoromethyl ketone group, and the oxalate salt.
-
Piperidine Moiety: The N-benzylpiperidine core presents a significant hazard. Piperidine itself is a highly flammable, corrosive, and toxic substance that can be fatal if inhaled and is toxic in contact with skin.[3][4] It can cause severe skin burns and eye damage.[5] Exposure can lead to a range of symptoms, including respiratory irritation, nausea, and central nervous system effects like dizziness and headache.[6] Therefore, preventing skin and eye contact, as well as inhalation, is of paramount importance.
-
Trifluoromethyl Ketone Moiety: The introduction of fluorine into organic molecules can significantly alter their reactivity and biological properties.[7] While trifluoromethyl ketones are valued in drug discovery, they warrant careful handling.[8][9] General precautions for fluorinated organic compounds include working in well-ventilated areas and avoiding the generation of dusts or aerosols.[7] Ketones as a class are known to be aggressive solvents, which has direct implications for the selection of appropriate glove materials.[10][11]
-
Oxalate Salt Counterion: Soluble oxalate salts are classified as harmful if swallowed or in contact with skin.[12][13] The primary systemic risk of oxalate is its ability to bind with calcium in the blood, which can lead to kidney damage.[14] It is a severe eye irritant and can cause skin irritation upon contact.[14]
Given this composite profile, this compound must be treated as a hazardous substance with risks of skin and eye corrosion, acute toxicity via multiple routes of exposure, and potential organ damage.
Core Personal Protective Equipment (PPE) Directives
A multi-layered PPE strategy is required to mitigate the identified risks. All PPE must be inspected for damage before each use.[15]
-
Eye and Face Protection:
-
Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory at all times.[16][17]
-
Enhanced Protection: When there is a risk of splashing or aerosol generation (e.g., during dissolution, transfer of solutions, or cleaning spills), a face shield must be worn in addition to safety goggles.[17]
-
-
Hand Protection:
-
Glove Selection: Due to the presence of the ketone group, standard nitrile gloves may offer insufficient protection against this compound.[10][11] Butyl rubber or neoprene gloves are recommended for their superior resistance to ketones.[10][11] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
-
Double Gloving: It is best practice to wear two pairs of gloves. The outer glove should be the primary chemical barrier (e.g., butyl rubber), which can be removed and disposed of immediately upon contamination. The inner glove provides secondary protection during the doffing process.[15][18]
-
-
Body Protection:
-
Respiratory Protection:
-
Solid Handling: When handling the solid powder, especially outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required to prevent inhalation.[17][20] All respirator use requires prior medical clearance and annual fit testing.[17][18]
-
Solution Handling: If procedures involving solutions could generate aerosols or vapors, work must be conducted within a fume hood. If a fume hood is not available, appropriate respiratory protection is mandatory.
-
Task-Specific PPE Protocols
The level of PPE must be adapted to the specific task being performed. This data-informed approach ensures protection is commensurate with the risk.[10]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety Goggles & Face Shield | Double-Gloved (Butyl/Neoprene outer) | Lab Coat | Required (Work in fume hood or wear respirator) |
| Preparing Solutions | Safety Goggles & Face Shield | Double-Gloved (Butyl/Neoprene outer) | Lab Coat & Chemical Apron | Work in a certified fume hood |
| Running Reactions | Safety Goggles | Double-Gloved (Butyl/Neoprene outer) | Lab Coat | Work in a certified fume hood |
| Small Spill Cleanup | Safety Goggles & Face Shield | Double-Gloved (Butyl/Neoprene outer) | Chemical-Resistant Suit/Coveralls | Required (Full-face respirator) |
| Routine Handling | Safety Goggles | Double-Gloved (Butyl/Neoprene outer) | Lab Coat | Work in a certified fume hood |
Procedural Operations: Donning and Doffing PPE
Cross-contamination during the removal of PPE is a common cause of exposure.[15] A strict, systematic procedure is non-negotiable.
PPE Donning Workflow
The sequence of putting on PPE is designed to move from the least critical to the most critical, ensuring a clean and secure fit.[10][15]
Caption: PPE Donning Workflow.
PPE Doffing and Disposal Workflow
The doffing process is a deliberate "peeling away" of contaminated layers, turning them inside-out to contain the hazardous material.[15][21] This procedure should be performed in a designated area.[22]
Caption: PPE Doffing & Disposal Workflow.
Disposal and Decontamination Plan
Proper disposal is critical to prevent environmental contamination and secondary exposure.
-
PPE and Solid Waste: All disposable PPE (gloves, suits, etc.) and any solid materials contaminated with the compound must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic waste.[7][23]
-
Chemical Waste: Unused compound and solutions must be disposed of as hazardous chemical waste. Do not pour down the drain.[23] Fluorinated organic compounds often require high-temperature incineration at a licensed waste facility for complete destruction.[24][25][26] Follow all local and institutional regulations for hazardous waste disposal.
-
Spill Cleanup: In case of a spill, evacuate the area and restrict access.[7] Wearing the appropriate PPE (Level C or B, depending on spill size), contain the spill with an inert absorbent material (e.g., sand, vermiculite).[8] Carefully collect the material into a sealed container for disposal as halogenated hazardous waste.[9][16]
Emergency Response
In case of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[16] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[20]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[27] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[28]
-
Inhalation: Move the person to fresh air.[16] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[20] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[16] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[20] Seek immediate medical attention.
References
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- BenchChem. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


